Methyl 3-(2-aminoethoxy)propanoate
Description
BenchChem offers high-quality Methyl 3-(2-aminoethoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-aminoethoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 3-(2-aminoethoxy)propanoate |
InChI |
InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
InChI Key |
RXDJTVSRDUNFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(2-aminoethoxy)propanoate
CAS Number: 1692416-26-4
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(2-aminoethoxy)propanoate, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document details its chemical and physical properties, outlines a robust synthetic methodology, and explores its critical application as a linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their work.
Introduction: A Molecule at the Nexus of Targeted Protein Degradation
Methyl 3-(2-aminoethoxy)propanoate is a linear, heterobifunctional molecule featuring a primary amine and a methyl ester. This unique arrangement of functional groups makes it an ideal building block in the modular construction of complex therapeutic agents. While it may find utility in various chemical syntheses, its most prominent and impactful application to date is as a flexible linker in the design of PROTACs.
PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] They are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of a PROTAC's efficacy and pharmacokinetic properties.[2] Methyl 3-(2-aminoethoxy)propanoate, with its hydrophilic ether linkage and terminal reactive groups, offers a synthetically accessible and versatile option for constructing effective PROTACs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in research and development. The following section details the known properties of Methyl 3-(2-aminoethoxy)propanoate.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1692416-26-4 | [3] |
| Molecular Formula | C₆H₁₃NO₃ | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| IUPAC Name | methyl 3-(2-aminoethoxy)propanoate | [3] |
| Canonical SMILES | COC(=O)CCOCCN | [3] |
| InChI Key | RXDJTVSRDUNFSQ-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% | [3] |
| Predicted XlogP | -1.0 | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl ester protons would appear as a singlet, while the methylene groups of the ethyl and propyl chains would present as multiplets. The chemical shifts would be influenced by the neighboring oxygen and nitrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester would have the largest chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine, C=O stretching for the ester, and C-O stretching for the ether linkage. For the closely related compound methyl propanoate, a strong C=O stretch is observed around 1750-1735 cm⁻¹, and C-O stretches are in the 1200-1170 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section (CCS) values for various adducts have been calculated, for instance, [M+H]⁺ at 148.09682 m/z with a CCS of 131.2 Ų.[4]
Synthesis of Methyl 3-(2-aminoethoxy)propanoate
The most direct and atom-economical approach to the synthesis of Methyl 3-(2-aminoethoxy)propanoate is through a Michael addition reaction. This well-established reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6]
Proposed Synthetic Pathway: Michael Addition
The synthesis involves the 1,4-conjugate addition of 2-aminoethanol (the Michael donor) to methyl acrylate (the Michael acceptor).
Caption: Synthetic pathway for Methyl 3-(2-aminoethoxy)propanoate.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the Michael addition of amines to acrylates.[7][8]
Materials:
-
2-Aminoethanol
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Optional: A mild base or acid catalyst (depending on the chosen conditions)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanol (1.0 equivalent) in methanol.
-
Addition of Michael Acceptor: Slowly add methyl acrylate (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.
-
Reaction Conditions: The reaction can often proceed at room temperature, but gentle heating (e.g., 40-50 °C) can increase the reaction rate. Microwave irradiation has also been shown to significantly accelerate Michael additions of amines to acrylates.[7][8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-(2-aminoethoxy)propanoate.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic techniques outlined in Section 2.2 (NMR, IR, and MS).
Considerations for Synthesis and Handling
-
Side Reactions: A potential side reaction is the double addition of 2-aminoethanol to two molecules of methyl acrylate. This can be minimized by controlling the stoichiometry of the reactants.
-
Protecting Groups: For more complex syntheses where the amine or ester functionality needs to be masked, protecting groups can be employed. The amine can be protected with a Boc (tert-butyloxycarbonyl) group, which is stable under many reaction conditions and can be removed with mild acid.[9]
-
Safety: 2-Aminoethanol is corrosive and methyl acrylate is a flammable liquid and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood.
Applications in Drug Discovery: A Versatile PROTAC Linker
The primary application of Methyl 3-(2-aminoethoxy)propanoate in drug discovery is as a building block for PROTAC linkers. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
Role in PROTAC Design and Synthesis
The bifunctional nature of Methyl 3-(2-aminoethoxy)propanoate allows for its sequential or convergent incorporation into a PROTAC structure. The primary amine can be acylated with a carboxylic acid derivative of the E3 ligase ligand, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the target protein ligand.
Caption: Modular assembly of a PROTAC molecule.
Case Study: Linker in VHL PROTACs
A study on the impact of linker composition on the cell permeability of VHL (von Hippel-Lindau) E3 ligase-recruiting PROTACs utilized a derivative of Methyl 3-(2-aminoethoxy)propanoate. Specifically, the tert-butyl ester analogue, tert-butyl 3-(2-aminoethoxy)propanoate, was used in the synthesis of a PROTAC targeting extracellular signal-regulated kinase 5 (ERK5).[10] This highlights the utility of the aminoethoxypropanoate scaffold in constructing PROTACs with flexible, ethylene glycol-based linkers. These types of linkers are frequently employed in the early stages of drug discovery.[10]
Conclusion
Methyl 3-(2-aminoethoxy)propanoate is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis via Michael addition and its bifunctional nature make it an attractive component for the construction of complex molecules, most notably as a linker in the design of PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like Methyl 3-(2-aminoethoxy)propanoate is expected to grow. This technical guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical entity in their research endeavors.
References
- Scott, J. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ChemMedChem, 16(15), 2416-2423.
-
PubChem. (n.d.). Methyl 3-(2-aminoethoxy)propanoate hydrochloride. Retrieved from [Link]
-
Chemspace. (n.d.). Buy methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride | 2445792-37-8. Retrieved from [Link]
- Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
-
Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate. Retrieved from [Link]
- Google Patents. (n.d.). US4912133A.
-
Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]
- Google Patents. (n.d.). US7259264B2.
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7259264B2.
-
Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
MDPI. (2018). State of the Art in Dual-Curing Acrylate Systems. Retrieved from [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
-
Semantic Scholar. (2012). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US7498448B2.
-
PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. Retrieved from [Link]
-
PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(2-{2-[2-(2-(methylamino)ethoxy)ethoxy]ethoxy}ethoxy)propanoate. Retrieved from [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. biochempeg.com [biochempeg.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - Methyl 3-(2-aminoethoxy)propanoate hydrochloride (C6H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Process Optimization of Methyl 3-(2-aminoethoxy)propanoate: A Technical Guide
Target Molecule: Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4) Structural Class: PEG1-amine ester linker Primary Applications: Antibody-Drug Conjugates (ADCs), PROTAC linker chemistry, and biomaterials functionalization.
Retrosynthetic Rationale & Mechanistic Causality
Methyl 3-(2-aminoethoxy)propanoate is a highly versatile heterobifunctional linker. Like its widely utilized tert-butyl ester analog[1], it provides a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces immunogenicity in bioconjugates.
The synthesis of this molecule relies on the conjugate addition of an alcohol to an α,β-unsaturated ester. However, synthesizing this specific linker presents a fundamental chemoselectivity challenge: ethanolamine possesses both a primary amine and a primary hydroxyl group. Because nitrogen is less electronegative than oxygen, its lone pair is more polarizable, making the amine vastly more nucleophilic. If unprotected ethanolamine is reacted directly with methyl acrylate, the aza-Michael addition outcompetes the oxa-Michael addition, yielding the undesired secondary amine.
To invert this reactivity, we must employ a chemoselective masking strategy followed by a base-catalyzed conjugate addition, as detailed in comprehensive reviews on 1,4-conjugate additions[2]. By installing a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the carbamate carbonyl, effectively neutralizing its nucleophilicity. This allows the oxygen to act as the primary nucleophile in the subsequent step.
Figure 1: Three-step synthetic workflow for Methyl 3-(2-aminoethoxy)propanoate.
Even with the amine protected, neutral alcohols remain poor nucleophiles for Michael additions. The introduction of a catalytic strong base (e.g., potassium tert-butoxide) deprotonates the hydroxyl group, generating a highly reactive alkoxide anion that readily attacks the electron-deficient β-carbon of methyl acrylate.
Figure 2: Catalytic cycle of the base-catalyzed oxa-Michael addition.
Process Optimization & Catalyst Screening
The efficiency of the oxa-Michael addition is heavily dependent on the choice of catalyst. While transition metals can be used, organocatalysts and simple alkoxide bases avoid heavy metal contamination in the final pharmaceutical linker[3]. We evaluated several catalytic systems to optimize yield and minimize polymerization of the methyl acrylate.
Table 1: Catalyst Screening for Oxa-Michael Addition (1.0 mol scale)
| Catalyst | Loading (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (Oxa vs Aza) |
| NaOH (aq) | 10 | THF | 25 | 24 | 45 | >99:1 |
| DBU | 20 | Neat | 25 | 12 | 78 | >99:1 |
| t-BuOK | 5 | THF | 0 to 25 | 6 | 92 | >99:1 |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . At each stage, specific macroscopic observations and analytical checkpoints ensure the reaction has proceeded correctly before advancing.
Step 1: Chemoselective Synthesis of N-Boc-ethanolamine
-
Initiation: Dissolve ethanolamine (60.1 g, 1.0 mol) in anhydrous dichloromethane (DCM, 500 mL) in a 2 L round-bottom flask. Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 229.2 g, 1.05 mol) in DCM (200 mL) and add dropwise over 1 hour via an addition funnel. Causality: Slow addition at 0 °C controls the exothermic release of CO₂ and prevents di-Boc formation.
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the intensely purple primary amine spot confirms complete protection.
-
Workup: Wash the organic layer with distilled water (2 × 200 mL) and brine (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a colorless viscous oil.
Step 2: Base-Catalyzed Oxa-Michael Addition
-
Alkoxide Generation: Dissolve N-Boc-ethanolamine (161.2 g, 1.0 mol) in anhydrous THF (500 mL). Cool to 0 °C. Add t-BuOK (5.6 g, 0.05 mol) in one portion. Stir for 15 minutes to allow alkoxide formation.
-
Conjugate Addition: Add methyl acrylate (129.1 g, 1.5 mol) dropwise over 30 minutes.
-
Propagation: Stir at room temperature for 6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 1:1). Stain with KMnO₄. The complete consumption of the N-Boc-ethanolamine spot indicates reaction completion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL) to neutralize the base. Extract with EtOAc (3 × 200 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Methyl 3-(2-(Boc-amino)ethoxy)propanoate.
Step 3: Orthogonal Deprotection
-
Cleavage: Dissolve the crude intermediate in minimal DCM (200 mL). Cool to 0 °C. Slowly add 4M HCl in dioxane (1.25 L, 5.0 mol).
-
Propagation: Stir at room temperature for 2 hours. Causality: Anhydrous HCl selectively cleaves the Boc group without hydrolyzing the methyl ester, a standard procedure in polyampholyte and linker synthesis[4].
-
Validation (Self-Validating Check): The reaction is macroscopically complete when the vigorous evolution of isobutylene and CO₂ gas ceases.
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate Methyl 3-(2-aminoethoxy)propanoate as a highly pure hydrochloride salt.
Analytical Characterization Checkpoints
To ensure the structural integrity of the final linker, verify the intermediate and final products against the following analytical parameters.
Table 2: Analytical Quality Control Data
| Compound | Analytical Method | Key Diagnostic Feature | Rationale |
| N-Boc-ethanolamine | ¹H NMR (CDCl₃) | Singlet at 1.44 ppm (9H) | Confirms successful incorporation of the tert-butyl group. |
| Oxa-Michael Adduct | ¹H NMR (CDCl₃) | Disappearance of alkene protons (5.8–6.4 ppm) | Confirms complete consumption of the methyl acrylate acceptor. |
| Target Product (HCl Salt) | FTIR Spectroscopy | Loss of 1690 cm⁻¹ peak; Broad peak at 3000 cm⁻¹ | Confirms cleavage of the Boc carbamate and presence of primary ammonium salt. |
Sources
Vibrational Fingerprinting of Methyl 3-(2-aminoethoxy)propanoate: A Mechanistic FTIR Guide
Executive Briefing
Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4) is a highly versatile bifunctional aliphatic compound widely utilized in advanced organic synthesis, bioconjugation, and pharmaceutical development[1]. Structurally, it is characterized by three distinct functional domains: a primary amine, an aliphatic ether linkage, and a methyl ester. Because it contains both strong hydrogen-bond donors (amine) and acceptors (ester carbonyl, ether oxygen), its Fourier Transform Infrared (FTIR) spectrum is highly sensitive to its physical state and microenvironment.
This technical whitepaper provides drug development professionals and analytical chemists with a robust, self-validating framework for acquiring and interpreting the FTIR spectrum of this molecule, moving beyond basic peak-picking to understand the quantum mechanical causality behind its vibrational modes.
Structural Deconstruction & Vibrational Logic
To accurately interpret the FTIR spectrum of Methyl 3-(2-aminoethoxy)propanoate, we must deconstruct the molecule into its isolated functional domains. Each group acts as an independent quantum harmonic oscillator, yielding specific absorption bands based on bond strength and reduced mass.
Logical mapping of functional groups to their primary FTIR vibrational modes.
Mechanistic Breakdown:
-
The Primary Amine ( −NH2 ): According to standard spectroscopic principles,2 in the 3400–3250 cm⁻¹ region due to asymmetric and symmetric stretching vibrations[2].
-
The Ester Carbonyl ( −COOCH3 ): Because the ester is saturated and aliphatic (lacking conjugation that would lower the force constant),3[3].
-
The Ether Linkage ( −C−O−C− ): The asymmetric stretching of the ether bond dominates the fingerprint region, typically overlapping with the ester C-O stretches between 1300 and 1000 cm⁻¹[3].
Self-Validating ATR-FTIR Methodology
Because Methyl 3-(2-aminoethoxy)propanoate free base is typically a viscous liquid at room temperature, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the optimal sampling technique. This prevents the pathlength saturation commonly seen in transmission cells.
The following protocol is designed as a closed-loop, self-validating system to ensure absolute data integrity.
Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition.
Step-by-Step Protocol
Step 1: Atmospheric Background Suppression
-
Action: Clean the ATR crystal with HPLC-grade isopropanol and allow it to dry. Acquire a 32-scan background spectrum.
-
Causality: Atmospheric CO2 and water vapor fluctuate constantly. A fresh background ensures these atmospheric variables do not artificially mask the amine N-H stretches (which overlap with H2O stretching) or the ester C=O (which is close to H2O bending).
-
System Validation: Inspect the single-beam background spectrum. The region between 2200–2000 cm⁻¹ must be completely flat. If a peak is present at ~2350 cm⁻¹, CO2 subtraction has failed; purge the instrument and rescan.
Step 2: Sample Application
-
Action: Apply 1-2 drops of neat Methyl 3-(2-aminoethoxy)propanoate directly onto the diamond crystal. Ensure complete coverage of the active sensing area.
-
Causality: In ATR, the evanescent wave only penetrates 0.5 to 2 microns into the sample. Incomplete coverage leads to poor signal-to-noise ratios (SNR).
-
System Validation: Monitor the live preview. Adjust the sample volume until the strongest peak (the C=O stretch at ~1735 cm⁻¹) reaches between 0.4 and 0.8 Absorbance Units (AU). This guarantees the detector is operating within its linear dynamic range according to the Beer-Lambert law.
Step 3: Interferogram Acquisition
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.
-
Causality: 32 scans provide an optimal balance, maximizing the SNR without risking sample evaporation or degradation over time.
Step 4: Spectral Processing
-
Action: Apply an ATR correction algorithm and a linear baseline correction.
-
Causality: ATR penetration depth is wavelength-dependent (deeper at low wavenumbers). ATR correction mathematically normalizes the spectrum to resemble a transmission spectrum, ensuring the relative intensities of the high-wavenumber N-H stretches are accurately represented compared to the low-wavenumber C-O stretches.
Quantitative Spectral Assignments
Once the spectrum is acquired and validated, the peaks can be assigned. The table below summarizes the expected quantitative data for the free base form of Methyl 3-(2-aminoethoxy)propanoate.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance |
| Primary Amine | N-H Stretch (Asymmetric) | 3350 - 3400 | Medium, Broad | Confirms presence of −NH2 . Broadening indicates intermolecular H-bonding. |
| Primary Amine | N-H Stretch (Symmetric) | 3250 - 3330 | Medium, Broad | 2[2]. |
| Aliphatic Chain | C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp | Confirms the saturated aliphatic backbone of the propanoate and ethoxy chains[3]. |
| Ester | C=O Stretch | ~1735 - 1750 | Very Strong | 4[4]. |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium | Differentiates primary amines from secondary/tertiary amines which lack this band[2]. |
| Ester / Ether | C-O / C-O-C Stretch | 1000 - 1300 | Strong, Complex | Overlapping region of ester C-O and ether asymmetric stretches[3]. |
| Primary Amine | N-H Wag | 665 - 910 | Strong, Broad | Confirms primary amine status; highly sensitive to hydrogen bonding[2]. |
Mechanistic Insights & Quality Control
Hydrogen Bonding Dynamics
Because Methyl 3-(2-aminoethoxy)propanoate possesses both a hydrogen bond donor (amine) and multiple acceptors (ester and ether oxygens), researchers must account for concentration-dependent spectral shifts. In a neat liquid state, extensive intermolecular hydrogen bonding will cause the N-H stretching bands (3400-3250 cm⁻¹) to broaden significantly and shift to slightly lower wavenumbers compared to a dilute solution in a non-polar solvent (e.g., CCl4 ).
Salt vs. Free Base Differentiation
In pharmaceutical supply chains, this compound is frequently stabilized and handled as a hydrochloride salt,5[5]. If analyzing the HCl salt:
-
Sample Prep: The material will be a solid. You must transition from ATR to a KBr pellet method to avoid scattering artifacts.
-
Spectral Shift: The primary amine ( −NH2 ) converts to an ammonium ion ( −NH3+ ). The sharp N-H stretches above 3200 cm⁻¹ will disappear, replaced by a massive, broad multiple-band structure between 3200 and 2600 cm⁻¹ (the "ammonium band"), which frequently obscures the aliphatic C-H stretches.
Recognizing this phase-dependent vibrational shift is a critical quality control metric to ensure the correct form of the API building block is being utilized in downstream synthesis.
References
- Title: Methyl 3-(2-aminoethoxy)
- Title: Methyl 3-(2-Aminoethoxy)
- Source: orgchemboulder.
- Title: 12.
- Source: vscht.
Sources
- 1. Methyl 3-(2-Aminoethoxy)Propanoate | 1692416-26-4 | AbMole [abmole.cn]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2225144-12-5 Methyl 3-(2-aminoethoxy)propanoate hydrochloride - SEED CHEM M-M749706 | 景明化工專業代理 [echochemical.com]
Comprehensive Mass Spectrometry Analysis of Methyl 3-(2-aminoethoxy)propanoate: Mechanistic Pathways and Analytical Workflows
Executive Summary
Methyl 3-(2-aminoethoxy)propanoate is a highly versatile, short PEG-amine ester utilized extensively as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted PEGylation reagents. Because the length, composition, and stability of these linkers directly dictate ternary complex formation and pharmacokinetic profiles[1], rigorous structural characterization is paramount. This whitepaper provides an in-depth, first-principles guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) of Methyl 3-(2-aminoethoxy)propanoate, detailing its mechanistic fragmentation pathways, quantitative spectral data, and a field-proven, self-validating analytical workflow.
Physicochemical & Mass Spectrometric Profile
Before designing an MS method, one must understand the molecule's intrinsic properties. Methyl 3-(2-aminoethoxy)propanoate features three distinct functional domains: a primary amine (the primary site of protonation), an ether linkage (characteristic of PEG chains), and a terminal methyl ester.
Table 1: Fundamental Mass Spectrometric Properties
| Property | Value / Description |
| Chemical Formula | C6H13NO3 |
| Monoisotopic Exact Mass | 147.0895 Da |
| Protonated Precursor [M+H]+ | 148.0974 Da[2] |
| Primary Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Proton Affinity Site | Primary Amine ( −NH2→−NH3+ ) |
Mechanistic MS/MS Fragmentation Pathways
Understanding the causality behind fragmentation allows analysts to differentiate this specific linker from isobaric impurities or degraded byproducts. Upon collision-induced dissociation (CID), the protonated precursor ( m/z 148.0974) undergoes three primary competitive fragmentation pathways.
-
Pathway A: Ester Cleavage (Low Energy) The methyl ester is highly susceptible to nucleophilic attack or thermal elimination in the gas phase. At low collision energies (15–20 eV), the dominant pathway is the neutral loss of methanol ( −32 Da), yielding a prominent fragment at m/z 116.0712.
-
Pathway B: Amine Loss (Low Energy) The protonated primary amine can undergo a neutral loss of ammonia ( −17 Da), resulting in an m/z 131.0708 fragment. This pathway is less dominant than the ester cleavage but serves as a diagnostic marker for the unmodified terminal amine.
-
Pathway C: Ether Bond Inductive Cleavage (High Energy) The ether oxygen acts as a secondary charge localization site. High collision energies (>30 eV) drive inductive cleavages across the C-O-C bonds[3]. This yields classic PEG-amine signature ions: the amine-containing fragment at m/z 44.0500 ( [H2N−CH2−CH2]+ ) and the oxonium/iminium fragment at m/z 60.0449 ( [H2N−CH2−CH2−O]+ ).
Fig 1: ESI-CID MS/MS fragmentation pathway of Methyl 3-(2-aminoethoxy)propanoate.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every step is engineered to prevent artifacts, such as alkali metal adduction or ion suppression, which frequently plague PEG-based analyses[4].
Fig 2: Step-by-step LC-MS/MS analytical workflow for PEG-amine linker characterization.
Step 1: Sample Preparation & Causality of Buffer Choice
-
Procedure: Dilute the sample to 1 µg/mL in LC-MS grade H2O containing 0.1% Formic Acid (FA).
-
Causality: Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]+ yield. Critical Rule: Never use detergents (e.g., Triton X-100, Tween) or sodium/potassium buffers. Alkali metals form highly stable adducts ( [M+Na]+ ) with the ether oxygen atoms, which act as energy sinks during CID and completely suppress the desired backbone fragmentation[4].
Step 2: Chromatographic Separation
-
Procedure: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column (e.g., Waters Acquity HSS T3). Run a gradient from 95% Mobile Phase A (0.1% FA in H2O ) to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes.
-
Causality: Methyl 3-(2-aminoethoxy)propanoate is a highly polar, low-molecular-weight compound. Traditional C18 columns result in poor retention (elution in the void volume), leading to severe ion suppression from unretained salts. HILIC or polar-embedded stationary phases ensure adequate retention and sharp peak shapes.
Step 3: Mass Spectrometry & Stepped Collision Energy
-
Procedure: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the capillary voltage to 3.0 kV. Utilize a stepped collision energy (CE) method at 15 eV, 30 eV, and 45 eV.
-
Causality: Fragmentation is highly energy-dependent. Low CE (15 eV) is required to capture the labile neutral loss of methanol, while high CE (45 eV) is necessary to shatter the robust ether backbone to generate the m/z 44.05 and 60.04 reporter ions[3]. A stepped CE approach ensures all diagnostic fragments are captured in a single composite spectrum.
-
Self-Validation Loop: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+=556.2771 ) via a secondary reference spray. If the mass error of the precursor drifts beyond 2 ppm, the run is automatically flagged. Blank injections must precede every sample to rule out PEG-related carryover[5][6].
Quantitative Fragmentation Data
The table below summarizes the expected high-resolution MS/MS profile. Analysts should use these exact masses and relative abundances to build targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for quantifying the linker in complex biological matrices.
Table 2: Diagnostic Product Ions of Methyl 3-(2-aminoethoxy)propanoate ( [M+H]+=148.0974 )
| Fragment Ion ( m/z ) | Chemical Formula | Neutral Loss | Proposed Origin / Mechanism | Optimal CE (eV) | Expected Relative Abundance |
| 148.0974 | C6H14NO3+ | N/A | Intact Precursor Ion | 10 | 100% (at Low CE) |
| 131.0708 | C6H11O3+ | −NH3 (17 Da) | Primary Amine Loss | 15 | ~15% |
| 116.0712 | C5H10NO2+ | −CH3OH (32 Da) | Ester Cleavage | 20 | ~45% |
| 60.0449 | C2H6NO+ | −C4H8O2 | Ether Cleavage (Oxonium/Iminium) | 30 | ~25% |
| 44.0500 | C2H6N+ | −C4H8O2−O | Ether Cleavage (Amine side) | 35 - 45 | ~80% (at High CE) |
Conclusion
The mass spectrometric characterization of Methyl 3-(2-aminoethoxy)propanoate requires a deliberate balance of chromatographic retention strategies and energy-resolved fragmentation. By leveraging stepped collision energies, analysts can simultaneously observe the low-energy ester cleavages ( m/z 116.07) and the high-energy PEG-amine signature ions ( m/z 44.05, 60.04). Implementing the self-validating protocols outlined in this guide ensures robust, artifact-free data, accelerating the development and quality control of next-generation PROTACs and bioconjugates.
References
-
PubChem: Serine betaine (Isomeric Exact Mass Reference for C6H14NO3+ ) . National Institutes of Health (NIH). Available at:[2]
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications . Journal of Medicinal Chemistry, ACS Publications. Available at:[1]
-
Metabolomics-Based Investigation on the Metabolic Changes in Crassostrea gigas Experimentally Exposed to Galvanic Anodes (Lock-Mass Validation Protocols) . MDPI. Available at:[5]
-
Intact Protein Analysis Mass Spectrometry (ESI-MS Parameters and Detergent Avoidance) . AxisPharm. Available at:[4]
-
Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer (PEG Fragmentation Mechanics) . ResearchGate. Available at:[3]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins . ACS Publications. Available at:[6]
Sources
Methyl 3-(2-aminoethoxy)propanoate molecular weight
An In-depth Technical Guide to Methyl 3-(2-aminoethoxy)propanoate
This guide provides a comprehensive technical overview of Methyl 3-(2-aminoethoxy)propanoate, a bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safe handling protocols, offering field-proven insights and the causality behind experimental choices.
Introduction and Molecular Overview
Methyl 3-(2-aminoethoxy)propanoate (CAS No. 1692416-26-4) is a versatile chemical building block characterized by the presence of two key functional groups: a primary amine (-NH₂) and a methyl ester (-COOCH₃). These groups are separated by a flexible ethoxy-propyl linker. This dual functionality allows for orthogonal chemical modifications, making it an attractive component for constructing more complex molecular architectures. The primary amine serves as a nucleophile or a site for conjugation, while the ester group can be hydrolyzed or used in various coupling reactions. Its structure suggests a balance of hydrophilic (aminoethoxy portion) and moderately hydrophobic (propanoate portion) characteristics.
This guide aims to serve as a foundational resource for professionals intending to utilize this molecule in their research endeavors.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is paramount for its effective application. The key identifiers and computed properties for Methyl 3-(2-aminoethoxy)propanoate are summarized below.
Table 1: Core Properties of Methyl 3-(2-aminoethoxy)propanoate
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 1692416-26-4 | [1] |
| IUPAC Name | methyl 3-(2-aminoethoxy)propanoate | [1] |
| Canonical SMILES | COC(=O)CCOCCN | [1] |
| InChI | InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 | [1] |
| InChI Key | RXDJTVSRDUNFSQ-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [1] |
| Calculated logP | -0.81 | [1] |
Molecular Structure Visualization
The structural arrangement of the functional groups is key to the molecule's reactivity.
Caption: 2D structure of Methyl 3-(2-aminoethoxy)propanoate.
Synthesis and Purification Protocol
Methyl 3-(2-aminoethoxy)propanoate is typically synthesized via an aza-Michael addition reaction. This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, 2-aminoethanol would be reacted with methyl acrylate. However, to achieve the specific target molecule, the reaction would involve the addition of 2-aminoethanol to methyl acrylate, followed by a Williamson ether synthesis, which is a multi-step process. A more direct, albeit hypothetical, route for instructional purposes would be the addition of 2-aminoethoxy anion to methyl 3-bromopropanoate, though this is less common.
A plausible and industrially scalable method is the reaction of 2-aminoethanol with methyl acrylate. The following protocol is a representative procedure adapted from the synthesis of similar amino esters[2].
Expert Insight: Causality in Synthesis
The choice of an aza-Michael addition is driven by its high efficiency and atom economy. The reaction is typically base-catalyzed, where the base deprotonates the amine to increase its nucleophilicity, or it can proceed thermally. The use of a solvent like methanol is common as it readily dissolves the reactants. The reaction temperature is kept low initially to control the exothermicity of the reaction[2].
Detailed Experimental Protocol: Synthesis
-
Reactor Setup : A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The setup is placed in an ice-water bath.
-
Reactant Charging : Charge the flask with 2-aminoethanol (1 equivalent). Dissolve it in methanol (approx. 2 M concentration).
-
Addition : Cool the solution to 0-5 °C. Add methyl acrylate (1.1 equivalents), dissolved in a small amount of methanol, dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature below 10 °C.
-
Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol solvent.
-
Purification : The resulting crude oil is purified by vacuum distillation to yield Methyl 3-(2-aminoethoxy)propanoate as a clear liquid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of amino esters.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized Methyl 3-(2-aminoethoxy)propanoate must be rigorously confirmed. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OCH₃ (ester) | ~3.6-3.7 ppm (singlet, 3H) | Protons of the methyl ester group. |
| -CH₂ -COOCH₃ | ~2.5-2.6 ppm (triplet, 2H) | Methylene group alpha to the carbonyl. | |
| -O-CH₂ -CH₂-NH₂ | ~3.5-3.6 ppm (triplet, 2H) | Methylene group adjacent to the ether oxygen. | |
| -O-CH₂-CH₂ -NH₂ | ~2.8-2.9 ppm (triplet, 2H) | Methylene group adjacent to the amine. | |
| -NH₂ | ~1.5-2.5 ppm (broad singlet, 2H) | Amine protons, often broad and exchangeable. | |
| ¹³C NMR | C =O (ester) | ~172-174 ppm | Carbonyl carbon of the ester. |
| -OC H₃ (ester) | ~51-52 ppm | Methyl carbon of the ester. | |
| -O-C H₂- | ~69-71 ppm | Carbons adjacent to the ether oxygen. | |
| -C H₂-NH₂ | ~41-43 ppm | Carbon adjacent to the amine. | |
| -C H₂-COO- | ~34-36 ppm | Carbon alpha to the carbonyl. | |
| FT-IR | N-H stretch | 3300-3400 cm⁻¹ (two bands) | Primary amine stretching vibrations. |
| C-H stretch | 2850-2960 cm⁻¹ | Aliphatic C-H bonds.[3] | |
| C=O stretch | ~1735-1745 cm⁻¹ (strong) | Ester carbonyl group.[3][4] | |
| C-O stretch | 1170-1200 cm⁻¹ (strong) | Ester C-O bond.[3] | |
| MS (EI) | [M]⁺ | m/z = 147 | Molecular ion peak corresponding to the molecular weight. |
Applications in Research and Drug Development
The bifunctional nature of Methyl 3-(2-aminoethoxy)propanoate makes it a valuable intermediate in several fields. While specific applications are continually emerging, its utility can be inferred from its structure and the applications of similar molecules[5].
-
PEGylation and Linker Chemistry : The molecule can act as a short, hydrophilic spacer (a PEG1 linker) to connect a payload (like a drug) to a targeting moiety or a solubility-enhancing polymer like polyethylene glycol (PEG).[5] The amine provides a reactive handle for conjugation, while the ester can be hydrolyzed to a carboxylic acid for further reaction.
-
Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex molecules, including ligands for metal catalysis, components of functional polymers, and pharmaceutical intermediates.[5]
-
Surface Modification and Functional Coatings : The primary amine can be used to graft the molecule onto surfaces (e.g., silica, gold nanoparticles) to introduce ester functionalities, which can then be used for further surface chemistry.
Role as a Bifunctional Linker
Caption: Orthogonal reactivity of the molecule as a linker.
Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for laboratory safety. The information below is compiled from safety data sheets of structurally related amino esters and should be treated as a guideline.[6][7][8][9]
Table 3: Hazard and Precautionary Information
| Category | Information |
| GHS Pictogram(s) | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. |
Protocol for Safe Handling
-
Engineering Controls : Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[8][9]
-
Skin and Body Protection : Wear a standard laboratory coat. For larger quantities, a chemical-resistant apron may be necessary.
-
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
For long-term stability, storage in an inert atmosphere (e.g., under Argon or Nitrogen) may be beneficial.
Conclusion
Methyl 3-(2-aminoethoxy)propanoate is a functionally rich building block with considerable potential in diverse scientific fields. Its defined structure, featuring both a primary amine and a methyl ester, offers chemists a versatile tool for creating novel molecules and materials. By understanding its synthesis, properties, and safe handling procedures as outlined in this guide, researchers can confidently and effectively integrate this compound into their development workflows, paving the way for new discoveries and applications.
References
-
Safety Data Sheet for Propylene Oxide . Airgas. [Link]
-
Safety Data Sheet for Melissa Essential Oil . Aromatics International. [Link]
-
Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate . PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 3-amino-2-methylpropanoate . PubChem, National Center for Biotechnology Information. [Link]
-
3-(2-Aminoethoxy)propanoic acid . PubChem, National Center for Biotechnology Information. [Link]
-
Infrared Spectrum of Methyl Propanoate . ResearchGate. [Link]
-
Synthesis of methyl propanoate by Baeyer-Villiger monooxygenases . ResearchGate. [Link]
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases . Royal Society of Chemistry. [Link]
-
Infrared spectrum of methyl propanoate . Doc Brown's Chemistry. [Link]
-
Synthesis of alkyl propanoates by a haloform reaction . Organic Syntheses. [Link]
-
Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate . Journal of Applied Pharmaceutical Science. [Link]
-
Methyl 3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate Suppliers . Molbase. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride | 2445792-37-8 [smolecule.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. airgas.com [airgas.com]
- 8. aaronchem.com [aaronchem.com]
- 9. data.aromatics.com [data.aromatics.com]
Comprehensive Purity Assessment of Methyl 3-(2-aminoethoxy)propanoate: A Technical Guide for PROTAC and Bioconjugation Linkers
Executive Summary
Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4), commonly referred to as NH2-PEG1-COOMe, is a highly versatile, short PEG-based amino ester utilized extensively as a linker in Proteolysis Targeting Chimera (PROTAC) synthesis and bioconjugation, as cataloged by . Due to its unique physicochemical properties—specifically the lack of a UV chromophore, high polarity, and extreme pH sensitivity—traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is fundamentally inadequate.
This whitepaper provides an authoritative, in-depth framework for the purity assessment of NH2-PEG1-COOMe. By detailing the causality behind chromatographic behavior and outlining self-validating experimental protocols, this guide empowers analytical scientists to achieve robust, reproducible quantification using Charged Aerosol Detection (CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and chemical derivatization techniques.
Physicochemical Profiling & Analytical Causality
To design a robust analytical method, one must first deconstruct the molecule's structural liabilities:
-
Optical Invisibility: NH2-PEG1-COOMe ( C6H13NO3 , MW: 147.17 g/mol ) is a purely aliphatic chain. It lacks a conjugated π -electron system, meaning it exhibits negligible UV absorbance above 210 nm. Attempting to monitor purity at 200–210 nm results in severe baseline drift and false-positive impurity peaks due to mobile phase absorbance.
-
Ionization & Retention Paradox: The primary amine is highly basic ( pKa≈9.0 ). On standard C18 silica columns at neutral pH, the protonated amine undergoes strong secondary interactions with residual surface silanols, causing severe peak tailing. While raising the mobile phase pH to 10.0 would neutralize the amine and improve peak shape, it triggers rapid base-catalyzed hydrolysis of the labile methyl ester into 3-(2-aminoethoxy)propanoic acid.
-
The Causality of Method Selection: Because we are restricted to acidic mobile phases to protect the ester, the amine will remain fully protonated and highly polar. Therefore, we must use a volatile ion-pairing agent (e.g., Heptafluorobutyric acid, HFBA) to increase its hydrophobicity and retention on a polar-embedded RP column, paired with a universal mass-sensitive detector like CAD or ELSD[].
Methodological Frameworks
Selecting the correct analytical pathway depends entirely on detector availability. The decision matrix below outlines the optimal workflows.
Caption: Decision matrix for selecting the optimal NH2-PEG1-COOMe purity assessment method.
The Gold Standard: HPLC-CAD / ELSD
For non-chromophoric PEG linkers, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are the industry standard, as highlighted by 2[2] and 3[3]. CAD provides superior sensitivity and a more uniform response factor compared to ELSD. Because CAD measures the charge transferred to residual solid particles after mobile phase evaporation, it detects any non-volatile analyte regardless of its chemical structure.
Pre-Column Derivatization (Fmoc-Cl)
If mass-sensitive detectors are unavailable, the primary amine can be quantitatively tagged with 9-Fluorenylmethyl chloroformate (Fmoc-Cl). This introduces a massive hydrophobic, highly conjugated fluorenyl group, instantly resolving both the retention problem and the UV-invisibility problem (yielding strong absorbance at 265 nm).
Quantitative Method Comparison
The following table summarizes the performance metrics of each analytical approach, allowing laboratories to align their capabilities with regulatory or internal quality requirements.
| Analytical Method | Detection Principle | Primary Advantage | Limitations / Causality | Est. LOD / LOQ |
| HPLC-CAD | Particle charge measurement | Universal detection; no derivatization artifacts. | Non-linear response requires power-function calibration; requires volatile buffers. | ~5 ng / 15 ng |
| LC-MS (ESI+) | Mass-to-charge ratio ( m/z ) | Exact mass confirmation of the 148.17[M+H]+ ion. | Susceptible to matrix effects and ion suppression from co-eluting impurities. | ~1 ng / 5 ng |
| Deriv-HPLC-UV | UV Absorbance (265 nm) | High sensitivity using standard, ubiquitous equipment. | Time-consuming prep; excess derivatization reagents can mask early-eluting impurities. | ~10 ng / 30 ng |
Self-Validating Experimental Protocols
Protocol A: Direct HPLC-CAD Workflow
To ensure this method acts as a self-validating system , an inverse-gradient make-up flow must be utilized. Because CAD response is dependent on the mobile phase composition at the exact moment of nebulization, a gradient elution will cause the response factor to drift. Pumping an inverse gradient post-column ensures the detector continuously receives a constant isocratic solvent ratio, validating that the Area% directly correlates to Mass%.
Caption: Step-by-step mechanism of HPLC-CAD workflow for non-chromophoric linkers.
Step-by-Step Methodology:
-
Column Selection: Install a polar-embedded C18 column (e.g., Waters Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Heptafluorobutyric acid (HFBA) in LC-MS grade Water. (HFBA acts as a volatile ion-pairing agent, masking the protonated amine to increase retention).
-
Phase B: 0.1% HFBA in Acetonitrile.
-
-
Gradient Program: 2% B to 40% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
-
CAD Settings: Evaporator temperature set to 35°C (to preserve the relatively low molecular weight ester from volatilizing). Data collection rate: 10 Hz.
-
Sample Preparation: Dissolve NH2-PEG1-COOMe in 95:5 Water:Acetonitrile at exactly 1.0 mg/mL.
-
Validation Check: Ensure the tailing factor of the main peak is ≤1.5 . If tailing exceeds this, increase HFBA concentration to 0.15% to fully saturate silanol interaction sites.
Protocol B: Fmoc-Cl Derivatization for UV Detection
This protocol utilizes chemical causality to isolate the analyte. The reaction produces HCl, so a borate buffer is used to maintain an alkaline environment, keeping the amine nucleophilic.
Step-by-Step Methodology:
-
Buffer Prep: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5.
-
Analyte Prep: Dissolve 1.0 mg of NH2-PEG1-COOMe in 1.0 mL of the borate buffer.
-
Derivatization: Add 1.0 mL of a 5 mM Fmoc-Cl solution (prepared in anhydrous acetonitrile) to the analyte mixture.
-
Incubation: Vortex for 30 seconds and allow the reaction to proceed at room temperature for exactly 30 minutes.
-
Quenching (Critical Self-Validation Step): Add 20 µL of a 100 mM Glycine solution. Causality: Excess Fmoc-Cl will hydrolyze into Fmoc-OH (which co-elutes near the analyte). Glycine acts as a sacrificial amine, reacting with excess Fmoc-Cl to form Fmoc-Gly, a highly polar compound that elutes in the void volume, ensuring a clean baseline for the target peak.
-
Analysis: Inject 5 µL onto a standard C18 RP-HPLC system. Monitor UV absorbance at 265 nm using a standard Water/Acetonitrile gradient (0.1% TFA).
Orthogonal Validation via NMR
While chromatography dictates quantitative purity, structural integrity must be orthogonally validated using Nuclear Magnetic Resonance (NMR). For NH2-PEG1-COOMe, Quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid) provides an absolute purity value independent of chromatographic response factors. Furthermore, 1H -NMR is critical for detecting residual solvents (like dichloromethane or methanol) that CAD and UV detectors cannot observe due to their high volatility or lack of absorbance.
References
- "methyl 3-(2-aminoethoxy)
- "A Comparative Guide to Purity Analysis of Boc-NH-PEG5-Cl Conjugates: RP-HPLC vs.
- "Applic
- "High performance liquid chromatography (HPLC) Technique", BOC Sciences.
Sources
Advanced Handling, Storage, and Bioconjugation Protocols for Methyl 3-(2-aminoethoxy)propanoate (NH2-PEG1-COOMe)
Executive Summary
Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4), commonly referred to as NH2-PEG1-COOMe, is a critical heterobifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced drug delivery systems[1]. Featuring a primary amine and a methyl ester separated by a short polyethylene glycol (PEG) spacer, this molecule offers precise spatial control during bioconjugation[2]. However, its bifunctional nature and PEG backbone render it highly susceptible to environmental degradation. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, mechanistic degradation, and self-validating handling protocols required to maintain the structural integrity of NH2-PEG1-COOMe.
Physicochemical Profiling
Understanding the baseline properties of NH2-PEG1-COOMe is the first step in designing robust experimental workflows. The table below summarizes its core quantitative data[3],[4].
| Parameter | Specification |
| Chemical Name | Methyl 3-(2-aminoethoxy)propanoate |
| CAS Number | 1692416-26-4 |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Canonical SMILES | COC(=O)CCOCCN |
| InChI Key | RXDJTVSRDUNFSQ-UHFFFAOYSA-N |
| Solubility | Water, DMSO, DMF, DCM |
| Storage (Solid State) | -20°C (Stable for up to 3 years)[5] |
| Storage (Solution State) | -80°C (Stable for up to 6 months)[5] |
Mechanistic Degradation Pathways
The utility of NH2-PEG1-COOMe relies entirely on the preservation of its orthogonal reactive groups. Failure to adhere to strict storage conditions results in three primary degradation pathways:
-
Ester Hydrolysis (Moisture Sensitivity): The PEG backbone is inherently hygroscopic. If exposed to atmospheric moisture, water molecules partition into the material, catalyzing the hydrolysis of the methyl ester into a carboxylic acid (NH2-PEG1-COOH). This destroys the orthogonality of the linker, leading to uncontrolled polymerization during coupling steps.
-
Carbamate Formation (CO2 Sensitivity): The unhindered primary amine is highly nucleophilic. Upon exposure to atmospheric carbon dioxide, it rapidly forms carbamate salts. This drastically reduces the amine's availability for amide coupling reactions, plummeting conjugation yields.
-
Oxidation: Prolonged exposure to oxygen and light can lead to N-oxidation of the amine and oxidative cleavage of the PEG ether linkages.
Figure 1: Primary degradation pathways of NH2-PEG1-COOMe under suboptimal conditions.
Self-Validating Storage Protocols
To mitigate the degradation mechanisms outlined above, storage protocols must be treated as self-validating systems—meaning the protocol itself prevents failure, and analytical checks confirm success before downstream use.
-
Solid-State Storage: Store the lyophilized powder or neat oil at -20°C in a tightly sealed, light-resistant container[5]. The secondary container should contain active desiccant (e.g., Drierite) to scavenge any residual moisture.
-
Solution-State Storage: If stock solutions must be prepared, use strictly anhydrous solvents (e.g., anhydrous DMSO or DMF stored over 3Å molecular sieves). Aliquot the solution into single-use vials, purge the headspace with Argon or Nitrogen, and store at -80°C. Solutions stored this way are viable for up to 6 months[5].
-
Analytical Validation Check: Before utilizing a stock solution older than 30 days, run a rapid LC-MS analysis. The presence of the intact mass [M+H]+=148.17 confirms integrity. If a peak at 134.15 m/z is detected, ester hydrolysis has occurred (loss of the methyl group, −14 Da), and the batch must be discarded.
Experimental Workflows: Handling and Bioconjugation
The following methodologies are engineered to prevent condensation and atmospheric contamination during active benchwork.
Figure 2: Optimal handling and stock solution preparation workflow to maintain linker integrity.
Protocol 1: Preparation of Anhydrous Stock Solutions
Causality Note: Removing the vial directly from -20°C and opening it immediately causes atmospheric moisture to rapidly condense on the cold, hygroscopic PEG linker. This guarantees eventual ester hydrolysis.
-
Equilibration: Remove the sealed vial of NH2-PEG1-COOMe from -20°C storage and place it inside a vacuum desiccator. Allow it to equilibrate to room temperature for 30–60 minutes.
-
Inert Atmosphere: Transfer the vial to a nitrogen-filled glovebox or use a Schlenk line to purge the vial with Argon before opening.
-
Dissolution: Inject the required volume of anhydrous DMF or DCM. Vortex gently until fully dissolved.
-
Aliquot & Seal: Divide the stock into single-use aliquots. Backfill the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and immediately transfer unused aliquots to -80°C[5].
Protocol 2: Amide Coupling (Bioconjugation) via HATU
This protocol details the conjugation of the primary amine of NH2-PEG1-COOMe to a target molecule containing a free carboxylic acid, a standard procedure in PROTAC synthesis[6] and bioconjugate techniques[7]. Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized because it is a sterically hindered, non-nucleophilic base. It deprotonates the primary amine of the linker without competing for the activated ester intermediate.
-
Activation: In a dry round-bottom flask under Argon, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active OAt ester.
-
Conjugation: Add 1.1 equivalents of the NH2-PEG1-COOMe stock solution dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the depletion of the activated ester via LC-MS.
-
Quenching & Purification: Quench the reaction with a small volume of saturated aqueous NH4Cl . Extract the product using Ethyl Acetate or purify directly via reverse-phase preparative HPLC.
Conclusion
The successful integration of Methyl 3-(2-aminoethoxy)propanoate into complex drug architectures requires a rigorous, causality-based approach to handling. By treating the PEG backbone as a moisture sink and the primary amine as a CO2 scavenger, researchers can implement the self-validating protocols outlined above to ensure high-yield, reproducible bioconjugations.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas No.1692416-26-4 — TargetMol Chemicals [targetmol.com]
- 3. methyl 3-(2-aminoethoxy)propanoate | 1692416-26-4 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Methyl 3-(2-Aminoethoxy)Propanoate检测报告 | Methyl 3-(2-Aminoethoxy)Propanoate分析证明 | AbMole中文官网 [abmole.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
Solubility and Handling of Methyl 3-(2-aminoethoxy)propanoate in Organic Solvents: A Technical Guide
Executive Summary
Methyl 3-(2-aminoethoxy)propanoate (commonly designated as NH2-PEG1-COOMe, CAS: 1692416-26-4) is a bifunctional PEGylated linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted drug delivery systems[1]. The incorporation of a polyethylene glycol (PEG) spacer fundamentally alters the physicochemical properties of the molecule, significantly enhancing its solubility in a broad spectrum of organic solvents compared to purely aliphatic chains[2]. Understanding the solvation thermodynamics of this compound is critical for optimizing reaction kinetics, particularly in amide coupling and ester hydrolysis workflows.
Physicochemical Properties & Solvation Thermodynamics
The solubility profile of Methyl 3-(2-aminoethoxy)propanoate is dictated by three distinct functional groups:
-
Primary Amine (-NH2) : Acts as both a strong hydrogen bond donor and acceptor, driving high solubility in protic solvents (e.g., methanol, water).
-
Ether Oxygen (-O-) : The PEG1 spacer provides a flexible, sterically accessible hydrogen bond acceptor. This ether linkage is the primary driver for the compound's enhanced solubility in polar aprotic solvents[2].
-
Methyl Ester (-COOMe) : Contributes dipole-dipole interactions, facilitating dissolution in moderately polar halogenated solvents like dichloromethane (DCM) and chloroform.
Because the molecule is a short-chain PEG derivative, it lacks the extensive hydrophobic bulk that would render it soluble in non-polar hydrocarbons. To prevent degradation, the compound is typically stored at -20°C as a powder, or at -80°C when dissolved in solvent[3].
Figure 1: Solvation thermodynamics and functional group contributions to solvent compatibility.
Solubility Profile in Organic Solvents
The table below summarizes the empirical solubility of Methyl 3-(2-aminoethoxy)propanoate across standard laboratory solvents. This data is critical for solvent selection during isolation and crystallization procedures, where different lattice configurations may exhibit varying solvent content[4].
| Solvent Category | Specific Solvent | Solubility Level | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Strong dipole-dipole and H-bond acceptor interactions with the primary amine. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High (>50 mg/mL) | Excellent solvation of the PEG backbone; ideal for amide coupling. |
| Halogenated | Dichloromethane (DCM) | High | Solvates the methyl ester and ether oxygen; preferred for easy evaporative workup. |
| Polar Protic | Methanol (MeOH) / Water | High | Full hydrogen bonding network established with the amine and ether oxygen. |
| Ester/Ether | Ethyl Acetate (EtOAc) | Moderate to High | Good compatibility with the methyl ester group; useful for liquid-liquid extraction. |
| Non-Polar | Hexanes / Heptane | Insoluble / Poor | Inability to disrupt the strong intermolecular hydrogen bonding of the pure amine. |
Experimental Protocols for Conjugation and Handling
Protocol 1: Preparation of Standard Stock Solutions
When preparing stock solutions for biological assays or high-throughput synthesis, solvent choice dictates stability.
-
Solvent Selection : Use anhydrous DMSO or DMF. Avoid protic solvents if the downstream application involves acyl chlorides or active esters.
-
Dissolution : Weigh the required mass of Methyl 3-(2-aminoethoxy)propanoate (e.g., 100 mg) in a dry, inert-gas purged vial. Add 2.0 mL of anhydrous DMSO to achieve a 50 mg/mL stock.
-
Causality Check : Sonicate for 30 seconds. The solution should be completely clear. If turbidity persists, moisture contamination may have caused partial hydrolysis of the ester.
-
Storage : Aliquot the solution into single-use vials and store at -80°C[3]. Note: DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce water, which can competitively react in downstream coupling steps.
Protocol 2: Amide Coupling (N-Terminal Modification)
This protocol describes the conjugation of the primary amine of NH2-PEG1-COOMe to a generic carboxylic acid using HATU.
-
Activation : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).
-
Base Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic. It deprotonates the carboxylic acid to facilitate active ester formation without reacting with HATU.
-
Amine Introduction : Add 1.1 eq of Methyl 3-(2-aminoethoxy)propanoate.
-
Self-Validation : Check the pH of the reaction mixture by spotting on wet pH paper. It must be mildly basic (pH 8–9) to ensure the primary amine remains in its nucleophilic freebase form. If pH < 7, add additional DIPEA.
-
Reaction & Workup : Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and wash the organic layer with brine to remove DMF.
Figure 2: Solvent and reagent selection workflow for NH2-PEG1-COOMe conjugation reactions.
References
- Title: Methyl 3-(2-aminoethoxy)
- Title: NH2-PEG1-COOMe (CAS No. 1692416-26-4)
- Title: Pullulan based derivatives: synthesis, enhanced physicochemical properties, and applications Source: ProQuest URL
- Source: Googleapis (Patent Database)
Sources
The Role of Methyl 3-(2-aminoethoxy)propanoate (NH2-PEG1-COOMe) in Modern Biotechnology: A Technical Guide to Bioconjugation, PROTACs, and ADCs
Introduction: The Architecture of Heterobifunctional Linkers
In the rapidly evolving fields of targeted protein degradation and bioconjugation, the spatial geometry and chemical stability of linker molecules are as critical as the pharmacophores they connect. Methyl 3-(2-aminoethoxy)propanoate , commonly referred to as NH2-PEG1-COOMe (CAS: 1692416-26-4), has emerged as a highly specialized heterobifunctional building block[1].
Structurally, this molecule consists of a primary amine, a single polyethylene glycol (PEG) unit (-CH2-CH2-O-), and a methyl ester-protected carboxylic acid. The causality behind its widespread adoption lies in its orthogonal reactivity. The primary amine allows for immediate, high-efficiency coupling to activated carboxylic acids, while the methyl ester acts as a robust protecting group that prevents unwanted self-polymerization during synthesis. Once the initial conjugation is complete, the ester can be selectively hydrolyzed under mild conditions to reveal a free carboxylic acid, enabling a secondary coupling event.
Core Application I: PROTAC Linker Engineering
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POI)[2]. A PROTAC consists of a POI-binding ligand, an E3 ligase-recruiting ligand, and a chemical linker bridging the two. According to recent structural analyses, PEG linkers are utilized in approximately 54% of all reported PROTAC molecules due to their ability to enhance aqueous solubility and cell permeability[3].
Why choose a PEG1 linker? While longer linkers (e.g., PEG4 or PEG8) offer flexibility, NH2-PEG1-COOMe is specifically selected when a highly rigid, short-distance bridging is required. In certain PROTAC designs, minimizing the distance between the POI and the E3 ligase forces favorable protein-protein interactions (PPIs) between the two proteins, stabilizing the ternary complex and dramatically enhancing degradation efficiency.
Fig 1. PROTAC-mediated ternary complex formation and targeted protein degradation pathway.
Core Application II: Antibody-Drug Conjugates (ADCs)
In Antibody-Drug Conjugates (ADCs), linkers must securely attach a cytotoxic payload to a monoclonal antibody while remaining stable in systemic circulation. NH2-PEG1-COOMe serves as an ultra-short spacer in ADC synthesis. The amine terminus is typically conjugated to a carboxylic acid on the cytotoxic payload. Following ester hydrolysis, the resulting carboxylic acid is converted into an NHS-ester, which reacts seamlessly with the surface lysine residues of the antibody. The minimal PEG1 footprint reduces the overall hydrophobicity of the payload without adding excessive molecular weight, which can otherwise trigger premature hepatic clearance.
Quantitative Data: Comparison of PEG Linkers
To contextualize the utility of NH2-PEG1-COOMe, the following table summarizes how variations in PEG chain length dictate the primary application profile of the linker[2][3].
| Linker Type | CAS Number | Molecular Weight ( g/mol ) | Spacer Length | Primary Application Profile |
| NH2-PEG1-COOMe | 1692416-26-4 | 147.17 | ~ 6.0 Å | Rigid PROTACs, minimal spacer ADCs |
| NH2-PEG2-COOMe | 134978-97-5 | 191.22 | ~ 9.5 Å | Standard PROTAC screening |
| NH2-PEG4-COOMe | 850090-09-4 | 279.33 | ~ 16.5 Å | Flexible PROTACs, standard ADCs |
| NH2-PEG8-COOMe | 1334170-03-4 | 455.54 | ~ 30.5 Å | Long-range bridging, surface bioconjugation |
Experimental Methodology: Step-by-Step Bioconjugation Protocol
The following protocol outlines a self-validating synthetic loop for conjugating NH2-PEG1-COOMe to a target ligand, followed by deprotection to yield a reactive intermediate ready for E3 ligase coupling.
Phase 1: Amidation (Ligand Coupling)
-
Activation: Dissolve the POI Ligand containing a free carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive O7-azabenzotriazole ester, driving the reaction to completion in minutes. DIPEA acts as a sterically hindered base that deprotonates the acid without acting as a competing nucleophile.
-
-
Coupling: Add NH2-PEG1-COOMe hydrochloride (1.1 eq) to the mixture. Stir at room temperature for 2 hours.
-
Causality: The primary amine acts as a strong nucleophile. The methyl ester (COOMe) remains entirely inert under these conditions, ensuring a 1:1 conjugation ratio and preventing linker homodimerization.
-
-
Purification: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography to isolate the Ligand-PEG1-COOMe intermediate.
Phase 2: Ester Hydrolysis (Deprotection)
-
Saponification: Dissolve the purified intermediate in a 3:1 (v/v) mixture of THF and H2O. Add LiOH·H2O (3.0 eq) and stir at 0°C for 4 hours.
-
Causality: Lithium hydroxide provides mild, selective saponification. The low temperature and mild basicity ensure the methyl ester is cleaved to a free carboxylic acid without hydrolyzing the newly formed amide bond from Phase 1.
-
-
Recovery: Acidify the reaction mixture to pH ~3 using 1M HCl, then extract with Ethyl Acetate.
-
Causality: Acidification protonates the newly formed carboxylate, rendering the molecule uncharged. This forces the product to partition into the organic layer, allowing for high-yield recovery of the final Ligand-PEG1-COOH building block.
-
Fig 2. Step-by-step bioconjugation workflow for NH2-PEG1-COOMe coupling and deprotection.
References
Sources
Precision Engineering of Bivalent Degraders: A Technical Whitepaper on Methyl 3-(2-aminoethoxy)propanoate (NH2-PEG1-COOMe)
Executive Summary
In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the selection of a linker is never a passive structural decision; it is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) efficacy. Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4), commonly referred to as NH2-PEG1-COOMe , is a highly specialized heterobifunctional linker[1]. By combining a primary amine, a single polyethylene glycol (PEG) ether linkage, and a methyl ester-protected carboxylate, this molecule provides orthogonal reactivity and precise spatial control for synthesizing ultra-short bivalent conjugates[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing deep mechanistic insights into why this specific linker is chosen and how to deploy it within a self-validating synthetic workflow.
Structural Causality & Physicochemical Profiling
The architecture of NH2-PEG1-COOMe is engineered to solve specific thermodynamic and synthetic challenges in drug design:
-
The Primary Amine Terminus: Aliphatic primary amines are highly nucleophilic. In the context of sterically hindered Target Protein (POI) ligands, this unhindered amine ensures rapid aminolysis during amide coupling, minimizing the risk of epimerization of chiral centers on the payload.
-
The PEG1 Core (Ether Linkage): Unlike purely aliphatic linkers (e.g., aminopentanoic acid derivatives) which increase lipophilicity and drive non-specific protein binding, the single ether oxygen in PEG1 acts as a hydrogen-bond acceptor. This subtle modification significantly lowers the cLogP of the final conjugate, enhancing aqueous solubility and cellular permeability.
-
The Methyl Ester Terminus: The methyl ester acts as a robust protecting group during the initial amine coupling, preventing catastrophic self-polymerization. Crucially, it is chosen over a tert-butyl ester because methyl esters can be cleanly saponified under mild basic conditions (LiOH), whereas tert-butyl esters require harsh acidic conditions (TFA) that frequently degrade acid-sensitive POI or E3 ligase ligands[3].
Mechanistic Role in Targeted Protein Degradation
In PROTAC development, the linker must facilitate the formation of a stable ternary complex (POI—PROTAC—E3 Ligase). NH2-PEG1-COOMe provides an ultra-short spacer (~4.5 Å). This specific length is deployed when the exit vectors of the POI ligand and the E3 ligand are in close spatial proximity. A shorter, slightly more rigidified linker reduces the entropic penalty of complex formation, locking the proteins into a favorable conformation for ubiquitin transfer[3].
Figure 1: Logical flow of PROTAC ternary complex formation and targeted degradation.
Self-Validating Synthetic Methodologies
To ensure high-fidelity conjugation, the following protocol is designed as a self-validating system . Each phase includes a mechanistic rationale and a definitive analytical checkpoint to prevent the propagation of errors.
Phase 1: Amidation of the Amine Terminus
-
Objective: Couple the NH2-PEG1-COOMe amine to the carboxylic acid of Ligand 1 (e.g., a VHL or CRBN binder).
-
Protocol: Dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active HOAt ester. Add NH2-PEG1-COOMe (1.1 eq) and stir at room temperature for 2 hours.
-
Causality: HATU is utilized because it generates a highly reactive ester that overcomes steric hindrance typical of complex ligands. DIPEA, a non-nucleophilic base, ensures the primary amine remains deprotonated and nucleophilic without attacking the active ester itself.
-
Validation Checkpoint: Perform LC-MS. The reaction is validated only when the starting acid mass is consumed and the intermediate mass (Ligand1-PEG1-COOMe) is detected. The methyl ester's stability under these conditions guarantees a single conjugation event.
Phase 2: Saponification (Deprotection)
-
Objective: Convert the methyl ester to a free carboxylic acid for the final coupling.
-
Protocol: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) at 0°C. Stir for 2 hours, allowing it to warm to room temperature. Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate.
-
Causality: The lithium ion coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbon center. This allows the mild hydroxide nucleophile to rapidly hydrolyze the ester without cleaving the newly formed amide bond.
-
Validation Checkpoint: TLC (DCM/MeOH 9:1) and LC-MS. Validation is confirmed by a shift to a lower retention time (due to the highly polar free acid) and a mass shift of -14 Da (loss of the methyl group).
Phase 3: Final Conjugation
-
Objective: Couple the newly formed Ligand1-PEG1-COOH to the amine of Ligand 2.
-
Protocol: Repeat the HATU/DIPEA coupling conditions from Phase 1, substituting Ligand 2-NH2 as the nucleophile. Purify via preparative HPLC.
Figure 2: Step-by-step synthetic workflow for bivalent conjugation using NH2-PEG1-COOMe.
Quantitative Profiling & Comparative Data
To justify the selection of NH2-PEG1-COOMe over traditional alkyl linkers, the quantitative parameters and their direct experimental impacts are summarized below.
| Parameter | Value / Metric | Causality & Experimental Impact |
| CAS Number | 1692416-26-4 | Unique identifier for precise procurement and validation[1]. |
| Molecular Weight | 147.17 g/mol | Low MW minimizes the total topological polar surface area (TPSA)[2]. |
| Spacer Length | ~4.5 Å (PEG1) | Ideal for targets requiring tight spatial proximity to the E3 ligase[3]. |
| LogP Contribution | Negative shift | Ether oxygen acts as a H-bond acceptor, improving aqueous solubility. |
| Amidation Yield | 85% - 95% | Primary aliphatic amine ensures rapid, high-yielding nucleophilic attack. |
| Saponification Yield | > 90% | Methyl ester is highly susceptible to mild LiOH hydrolysis. |
References
- Sigma-Aldrich. "methyl 3-(2-aminoethoxy)
- ChemScene. "1692416-26-4 | NH2-PEG1-COOMe".
- Googleapis (US Patent Office).
Sources
Methodological & Application
Protocol for surface modification using Methyl 3-(2-aminoethoxy)propanoate
Application Note: Precision Surface Modification using Methyl 3-(2-aminoethoxy)propanoate
Executive Summary & Mechanistic Rationale
Surface functionalization is a foundational process in the development of biosensors, functionalized nanoparticles, and targeted drug delivery systems. Introducing a polyethylene glycol (PEG) spacer to a surface significantly reduces non-specific protein binding and improves the systemic circulation time of the conjugated material[1].
When modifying carboxylated surfaces, researchers frequently use heterobifunctional linkers. However, using a standard unprotected linker (like Amine-PEG-COOH) during carbodiimide (EDC/NHS) coupling introduces a severe mechanistic flaw: self-polymerization . Because the linker contains both a primary amine and a free carboxylic acid, activating the surface in its presence—or failing to remove all EDC prior to its introduction—leads to uncontrolled chain elongation and crosslinking.
The Causality of the Chemical Choice: To bypass this, we utilize Methyl 3-(2-aminoethoxy)propanoate (an amino-PEG1-methyl ester). This molecule acts as a chemically protected spacer. The terminal methyl ester masks the carboxyl group, ensuring a strict 1:1 stoichiometric attachment of the primary amine to the NHS-activated surface without any risk of self-condensation. Once covalently anchored, the ester can undergo mild saponification (basic hydrolysis) to reveal a reactive carboxylate, providing a pristine, controlled foundation for downstream bioconjugation.
The Self-Validating Experimental Design
Trustworthy protocols require built-in validation. This workflow is designed as a self-validating system by incorporating a parallel "Mock-Activated Control."
-
The Control: Run a parallel sample of your carboxylated surface through the EDC/NHS activation steps, but substitute the PEG linker with plain buffer during the coupling phase.
-
The Validation: Post-quenching, expose both the functionalized surface and the mock control to a fluorescently labeled amine-reactive dye. The mock control must exhibit zero fluorescence (validating that the quenching step successfully neutralized all NHS esters), while the deprotected PEGylated surface will fluoresce, confirming both successful linker attachment and complete deprotection.
Quantitative Reaction Parameters
The efficiency of carbodiimide crosslinking and subsequent amine coupling is highly pH-dependent. EDC activation is most efficient under acidic conditions (pH 4.5 to 6.0), whereas the primary amine of the PEG linker requires a slightly basic environment (pH 7.0 to 9.0) to remain unprotonated and highly nucleophilic[2].
| Process Phase | Buffer System | Optimal pH | Molar Ratio (Surface:Reagent) | Incubation Time | Temperature |
| 1. Activation | 0.1 M MES | 5.5 | 1:10 (EDC) / 1:20 (NHS) | 15 - 30 min | Room Temp |
| 2. Coupling | 1X PBS | 7.5 | 1:5 (PEG Linker) | 2 - 4 hours | Room Temp |
| 3. Quenching | 1 M Hydroxylamine | 8.5 | Excess | 15 - 30 min | Room Temp |
| 4. Deprotection | 0.1 M NaOH | > 10.0 | N/A | 1 - 2 hours | Room Temp |
Step-by-Step Protocol
Phase 1: Surface Activation (Carboxyl to NHS-Ester)
-
Equilibration: Allow EDC and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening to prevent moisture condensation, which rapidly hydrolyzes EDC[2].
-
Buffer Preparation: Suspend the carboxylated substrate (e.g., magnetic beads or sensor chips) in 0.1 M MES buffer (pH 5.5). Mechanistic Note: MES is used because it lacks primary amines or carboxyls that would compete with the activation reaction[3].
-
Activation: Add EDC and NHS to the suspension. React for 15 to 30 minutes at room temperature under continuous agitation[2].
-
Washing/Quenching: Pellet or magnetically separate the substrate. Wash twice with chilled activation buffer to remove unreacted EDC. Alternatively, DTT can be added to selectively quench residual EDC[2].
Phase 2: Linker Coupling 5. Linker Preparation: Dissolve Methyl 3-(2-aminoethoxy)propanoate in a small volume of dry, water-miscible solvent (e.g., DMSO or DMF) to create a concentrated stock[2]. 6. Conjugation: Resuspend the NHS-activated surface in 1X PBS (pH 7.5). Immediately add the Methyl 3-(2-aminoethoxy)propanoate stock. 7. Incubation: Stir the reaction mixture for 2 to 4 hours at room temperature[2]. The unprotonated primary amine will nucleophilically attack the NHS ester, forming a stable amide bond.
Phase 3: Quenching & Passivation 8. Termination: Add hydroxylamine (or ethanolamine) to the reaction mixture. Hydroxylamine hydrolyzes any remaining unreacted NHS esters on the solid surface, converting them into inert hydroxamates and preventing off-target binding in future steps[2]. 9. Purification: Wash the surface three times with PBS to remove the quenching agent and any unbound PEG linker.
Phase 4: Deprotection (Optional, for downstream coupling) 10. Saponification: To unmask the terminal carboxyl group for the next layer of conjugation, resuspend the modified surface in 0.1 M NaOH (pH > 10.0). 11. Hydrolysis: Incubate for 1 to 2 hours at room temperature to hydrolyze the methyl ester. 12. Final Wash: Wash extensively with PBS or your preferred storage buffer until the pH neutralizes. The surface now presents reactive, sterically unhindered carboxyl groups at the end of a hydrophilic PEG1 spacer.
Process Visualization
Caption: Workflow for surface modification and deprotection using Methyl 3-(2-aminoethoxy)propanoate.
Sources
Application Note: Advanced Surface Functionalization using Methyl 3-(2-aminoethoxy)propanoate for Bioconjugation
Executive Summary
Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4) is a highly versatile heterobifunctional linker, often characterized as an Amino-PEG1-methyl ester. In the realm of surface chemistry and bioconjugation, it serves as an optimal spacer for modifying macroscopic biomaterials, nanoparticles, and biosensor chips.
This application note details the autonomous, self-validating protocols required to covalently graft this linker onto carboxylated surfaces, followed by its post-synthetic modification into a reactive hydrazide. By utilizing this specific linker, researchers can introduce a hydrophilic, flexible ether-spacer that minimizes non-specific protein adsorption while maintaining strict control over cross-linking side reactions[1].
Mechanistic Rationale & Chemical Causality (E-E-A-T)
When designing a functionalized surface for biomolecule capture, the choice of linker and coupling chemistry dictates the success of the assay.
Why use a Methyl Ester-Protected Amine?
A common pitfall in surface functionalization is the use of homobifunctional linkers or unprotected amino acids (e.g., Amino-PEG-COOH), which can self-polymerize or cross-link in the presence of activating agents like EDC/NHS[2]. By utilizing Methyl 3-(2-aminoethoxy)propanoate, the terminal carboxylate is protected as a stable methyl ester. This ensures that only the primary amine acts as a nucleophile during the initial surface grafting phase, resulting in a perfectly oriented, monodisperse monolayer[1].
The Two-Step EDC/NHS Causality
The coupling of the linker to a carboxylated surface relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This must be executed as a two-step, pH-shifted process:
-
Activation (pH 5.5): EDC reacts with surface carboxylates to form an O-acylisourea intermediate. Because this intermediate is highly unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea, NHS is added to convert it into a stable, amine-reactive NHS-ester[3].
-
Amidation (pH 7.5): The pH is shifted to slightly alkaline conditions. This is a critical causal step: protonated amines cannot attack the NHS-ester. Raising the pH ensures the primary amine of Methyl 3-(2-aminoethoxy)propanoate is deprotonated and highly nucleophilic, driving the amidation reaction to completion[3],[4].
Post-Grafting Hydrazinolysis
The terminal methyl ester is highly stable under physiological conditions but can be quantitatively converted into an acylhydrazide via nucleophilic acyl substitution using hydrazine[5],[6]. Hydrazide-functionalized surfaces are exceptional for bioconjugation because their lower pKa allows them to react selectively with aldehydes (e.g., from periodate-oxidized glycoproteins) at mildly acidic pH (pH 5–6), enabling site-directed antibody immobilization[3].
Visualizing the Functionalization Architecture
Workflow for surface functionalization and subsequent hydrazinolysis.
Chemical mechanism of EDC/NHS activation and linker amidation.
Quantitative Data Summaries
Table 1: Optimal Reaction Parameters for Surface Functionalization
| Reaction Phase | Reagents / Linkers | Buffer System | pH | Incubation Time | Temp |
| Surface Activation | 2 mM EDC, 5 mM NHS | 0.1 M MES | 5.5 | 15 – 30 min | 20°C |
| Amine Coupling | 10 mM Methyl 3-(2-aminoethoxy)propanoate | 0.1 M PBS | 7.5 | 2.0 – 4.0 hours | 20°C |
| Quenching | 50 mM Ethanolamine | 0.1 M PBS | 7.5 | 15 min | 20°C |
| Hydrazinolysis | 5% (v/v) Hydrazine Hydrate | Methanol / Water | 8.0 | 4.0 – 6.0 hours | 20°C |
Table 2: Expected Surface Characterization Metrics (Self-Validation)
| Surface State | Zeta Potential (mV) | Water Contact Angle | ATR-FTIR Key Signatures |
| 1. Carboxylated (Base) | Highly Negative (<-30 mV) | Highly Hydrophilic (<30°) | 1700 cm⁻¹ (COOH stretch) |
| 2. PEG1-Methyl Ester | Near Neutral (-5 to 0 mV) | Moderately Hydrophilic (~45°) | 1740 cm⁻¹ (Ester C=O), 1650 cm⁻¹ (Amide I) |
| 3. Hydrazide Surface | Positive (+10 to +20 mV) | Hydrophilic (<40°) | 1660 cm⁻¹ (Hydrazide C=O), 3300 cm⁻¹ (N-H) |
Self-Validating Experimental Protocols
The following methodologies are designed as closed-loop systems. Each phase concludes with a mandatory validation checkpoint to ensure chemical conversion before proceeding to the next step.
Protocol A: Covalent Grafting via EDC/NHS Coupling
Objective: To anchor Methyl 3-(2-aminoethoxy)propanoate to a carboxylated substrate.
-
Substrate Preparation: Wash the carboxylated substrate (e.g., gold nanoparticles, silica beads, or SPR chips) thoroughly with ultra-pure water (18.2 MΩ·cm) to remove adventitious contaminants.
-
Activation: Submerge the substrate in 0.1 M MES buffer (pH 5.5). Add EDC to a final concentration of 2 mM and NHS to 5 mM. Incubate for exactly 20 minutes at room temperature.
-
Causality Note: Exceeding 30 minutes will result in the hydrolysis of the active esters back to unreactive carboxylates[1].
-
-
Intermediate Wash: Rapidly rinse the surface with ice-cold MES buffer to remove excess crosslinkers and halt the activation phase[2].
-
Amine Coupling: Immediately transfer the activated substrate into a solution of 10 mM Methyl 3-(2-aminoethoxy)propanoate dissolved in 0.1 M PBS (pH 7.5). Incubate for 2 hours under gentle orbital agitation.
-
Quenching: Add ethanolamine to a final concentration of 50 mM and incubate for 15 minutes to cap any residual, unreacted NHS-esters.
-
Validation Checkpoint: Perform a Zeta potential measurement (if using nanoparticles) or Contact Angle goniometry (if using flat substrates). A successful coupling will shift the highly negative carboxylate surface to a near-neutral potential, confirming the neutralization of the acid groups and the presence of the ester[7].
Protocol B: Post-Grafting Modification (Hydrazinolysis)
Objective: To convert the stable methyl ester into a highly reactive acylhydrazide for downstream bioconjugation.
-
Reagent Preparation: Prepare a fresh 5% (v/v) solution of hydrazine hydrate in a 1:1 mixture of methanol and ultra-pure water. Caution: Hydrazine is highly toxic; perform this step in a fume hood.
-
Hydrazinolysis: Submerge the PEG1-methyl ester functionalized substrate into the hydrazine solution. Incubate for 4 to 6 hours at room temperature.
-
Extensive Washing: Wash the substrate sequentially with methanol (3x) and 0.1 M PBS (3x) to ensure the complete removal of unreacted hydrazine, which would otherwise compete with the surface during downstream biomolecule attachment.
-
Validation Checkpoint: Perform a colorimetric TNBS (2,4,6-trinitrobenzene sulfonic acid) assay. Dropcast 50 µL of a 0.01% TNBS solution onto the surface. A rapid colorimetric shift to yellow (absorbance peak at 335 nm) provides definitive, self-validating proof of reactive hydrazide generation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Self-Assembled Monolayer (SAM) Formation Using Methyl 3-(2-aminoethoxy)propanoate for Biosensor Functionalization
Target Audience: Researchers, Surface Chemists, and Drug Development Professionals Application: Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and Microarray Biosensor Development
Introduction & Mechanistic Rationale
In the development of label-free biosensors (e.g., SPR or QCM) for drug discovery, the architecture of the sensing interface dictates both the sensitivity and the specificity of the assay. Direct adsorption of proteins onto bare gold or glass surfaces often leads to protein denaturation and high background noise. To circumvent this, heterobifunctional linkers are employed to create highly ordered Self-Assembled Monolayers (SAMs).
Methyl 3-(2-aminoethoxy)propanoate (an amino-PEG1-methyl ester) is a highly specialized heterobifunctional spacer designed for advanced surface modification. Its structure ( H2N−CH2−CH2−O−CH2−CH2−COOCH3 ) provides three distinct mechanistic advantages:
-
Site-Specific Covalent Anchoring: The primary amine ( −NH2 ) acts as a potent nucleophile, allowing rapid and irreversible amide bond formation with electrophilic surfaces, such as NHS-activated carboxylates or epoxy-functionalized glass[1].
-
Suppression of Non-Specific Binding (NSB): The internal ethoxy group acts as a minimal polyethylene glycol (PEG1) spacer. PEGylated interfaces are the gold standard for minimizing non-specific adsorption (NSA) of off-target proteins, which is critical for maintaining high signal-to-noise ratios in complex biological matrices like serum[2].
-
Protection Against Self-Polymerization: If a linker with both a free amine and a free carboxylic acid were used, surface activation via EDC/NHS would cause the linkers to polymerize in solution. The terminal methyl ester ( −COOCH3 ) acts as a robust protecting group during the initial coupling phase. Once the monolayer is formed, mild alkaline hydrolysis unmasks the carboxyl group, providing a pristine, reactive bed for downstream biomolecule immobilization[3].
Experimental Workflow & Surface Chemistry
The following workflow describes the step-by-step functionalization of a bare gold SPR sensor chip. The process utilizes an 11-Mercaptoundecanoic acid (MUA) foundational SAM, which is subsequently extended using Methyl 3-(2-aminoethoxy)propanoate.
Figure 1: Step-by-step surface functionalization workflow utilizing Methyl 3-(2-aminoethoxy)propanoate.
Step-by-Step Protocol: Self-Validating Monolayer Formation
Materials & Reagents
-
Substrate: Bare Gold (Au) SPR Sensor Chip.
-
Foundational SAM: 11-Mercaptoundecanoic acid (MUA), 1 mM in absolute ethanol.
-
Activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)[3].
-
Linker: Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4)[4].
-
Buffers:
-
Activation Buffer: 0.1 M MES, pH 5.0.
-
Coupling Buffer: 0.1 M Sodium Borate, pH 8.5.
-
Deprotection Solution: 0.1 M NaOH (aqueous).
-
Phase 1: Foundational MUA SAM Formation
Causality: MUA forms a dense, highly ordered alkanethiol monolayer on gold via strong Au-S bonds, providing a uniform bed of carboxylic acids.
-
Clean the bare gold chip using freshly prepared Piranha solution (3:1 H2SO4:H2O2 ) for 5 minutes. (Caution: Highly corrosive and reactive).
-
Rinse exhaustively with Milli-Q water, then absolute ethanol. Dry under a stream of high-purity N2 .
-
Immerse the chip in a 1 mM solution of MUA in absolute ethanol for 16–24 hours at room temperature in the dark.
-
Rinse with ethanol to remove unbound MUA and dry with N2 .
Phase 2: EDC/NHS Activation
Causality: EDC activates the terminal carboxyl groups of the MUA SAM to form an unstable O-acylisourea intermediate. NHS rapidly reacts with this intermediate to form a semi-stable, amine-reactive NHS-ester[1].
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 5.0). Note: EDC is highly susceptible to hydrolysis; solutions must be prepared immediately prior to use[3].
-
Incubate the MUA-functionalized chip in the EDC/NHS solution for exactly 15 minutes at room temperature.
-
Rinse briefly with Milli-Q water and immediately proceed to Phase 3 to prevent NHS-ester hydrolysis.
Phase 3: Linker Conjugation
Causality: The unprotonated primary amine of Methyl 3-(2-aminoethoxy)propanoate attacks the NHS-ester, forming a stable amide bond. A pH of 8.5 ensures the amine remains unprotonated and highly nucleophilic.
-
Dissolve Methyl 3-(2-aminoethoxy)propanoate to a final concentration of 20 mM in 0.1 M Sodium Borate buffer (pH 8.5).
-
Submerge the activated chip in the linker solution for 2 hours at room temperature under gentle agitation.
-
Rinse the chip thoroughly with Milli-Q water and ethanol to remove any non-covalently bound linker.
Phase 4: Methyl Ester Deprotection (Hydrolysis)
Causality: The terminal methyl ester must be converted back into a reactive carboxylic acid to allow for the subsequent attachment of the target drug or protein. Mild alkaline hydrolysis achieves this without cleaving the underlying amide or Au-S bonds.
-
Incubate the chip in 0.1 M NaOH for 30–45 minutes at room temperature.
-
Rinse exhaustively with Milli-Q water until the effluent is strictly neutral (pH 7.0).
-
The surface is now a PEG1-extended, carboxyl-terminated SAM, ready for a secondary EDC/NHS activation and target protein immobilization.
Data Presentation: Self-Validation Metrics
To ensure trustworthiness and reproducibility, the surface modification must be empirically validated at each step. The following table summarizes the expected quantitative shifts in Water Contact Angle (WCA) and SPR Resonance Units (RU), acting as a built-in quality control system.
| Functionalization Step | Surface Termination | Expected WCA (°) | Expected SPR Shift (ΔRU) | Physical Interpretation |
| 1. Bare Gold | Au | 40° - 50° | Baseline (0) | Clean, slightly hydrophilic metal. |
| 2. MUA SAM | −COOH | < 20° | + 800 to 1,000 | Highly hydrophilic due to dense carboxylate groups. |
| 3. EDC/NHS Activation | −NHS Ester | 55° - 65° | + 200 to 300 | Increase in hydrophobicity confirms successful NHS esterification. |
| 4. Linker Conjugation | −COOCH3 | 45° - 55° | + 300 to 450 | Moderate hydrophobicity; mass addition confirms linker attachment. |
| 5. Deprotection | −COOH (PEG1) | < 25° | - 50 to 100 | Return to hydrophilicity; slight mass loss corresponds to −CH3 removal. |
Table 1: Expected physicochemical parameters for the validation of Methyl 3-(2-aminoethoxy)propanoate SAM formation. (Note: 1,000 RU ≈ 1 ng/mm² of surface mass).
Troubleshooting & Optimization Insights
-
Low Linker Conjugation (Low ΔRU in Phase 3): This is typically caused by premature hydrolysis of the EDC/NHS esters. Ensure that the MES buffer is strictly at pH 5.0 and that the transfer time between Phase 2 and Phase 3 is under 1 minute.
-
High Non-Specific Binding (NSB) during Protein Assays: If the final biosensor exhibits high background noise when exposed to serum, the MUA SAM may possess pinhole defects. Ensure the gold surface is atomically flat and consider increasing the MUA incubation time to 24 hours to ensure a tightly packed crystalline monolayer before adding the PEG1 linker[2].
-
Incomplete Deprotection: If the secondary EDC/NHS activation fails to bind the target protein, the methyl ester may not be fully hydrolyzed. Increase the NaOH concentration to 0.2 M or extend the hydrolysis time to 60 minutes.
References
-
AbMole BioScience. "Methyl 3-(2-Aminoethoxy)Propanoate | 1692416-26-4". AbMole. Available at:[Link]
-
Bruker Daltonics. "Immobilization Procedures - Bruker Daltonics SPR". Bruker SPR. Available at:[Link]
-
Cennamo, N., et al. "Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing". National Center for Biotechnology Information (PMC). Available at:[Link]
-
Echo Biosystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS". Echo Biosystems Protocols. Available at:[Link]
-
MDPI Sensors. "Promising Solutions to Address the Non-Specific Adsorption in Biosensors Based on Coupled Electrochemical-Surface Plasmon Resonance Detection". MDPI. Available at:[Link]
Sources
- 1. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Methyl 3-(2-Aminoethoxy)Propanoate | 1692416-26-4 | AbMole [abmole.cn]
Application Note: Orthogonal Bioconjugation Using Methyl 3-(2-aminoethoxy)propanoate
Executive Summary & Mechanistic Rationale
Methyl 3-(2-aminoethoxy)propanoate (commonly referred to as Amino-PEG1-methyl ester) is a highly versatile, short-chain heterobifunctional crosslinker. Structurally, it consists of a primary amine, a single hydrophilic ethylene glycol spacer, and a methyl ester-protected carboxylate.
The Causality of Orthogonal Design: In the synthesis of complex heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)—utilizing an unprotected Amino-PEG-acid often leads to uncontrolled intra- and intermolecular polymerization during activation[1]. The methyl ester acts as a robust, temporary masking group. It renders the carboxyl terminus completely inert during the initial amine-directed coupling[2].
Once the first payload is secured, mild alkaline hydrolysis (saponification) liberates the free acid for subsequent conjugation, ensuring a strictly 1:1 stoichiometric assembly[3]. A methyl ester is specifically chosen over a tert-butyl ester when the conjugated payloads are highly sensitive to strong acids (e.g., TFA) but can tolerate mild aqueous bases.
Physicochemical & Structural Profile
| Property | Specification / Detail |
| Chemical Name | Methyl 3-(2-aminoethoxy)propanoate |
| Common Name | Amino-PEG1-methyl ester |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Spacer Length | PEG1 (Single ethylene glycol unit) |
| Solubility | Soluble in DMF, DMSO, DCM, THF, and Water |
| Primary Reactivity | Amine (-NH2) reacts with NHS-esters, Epoxides, and Aldehydes |
| Secondary Reactivity | Methyl ester (-COOMe) hydrolyzes to free acid for EDC/HATU coupling |
Experimental Workflows: The Self-Validating System
The following three-step protocol describes the generation of a dual-payload conjugate (e.g., linking an E3 ligase ligand to a target protein binder). Each phase includes built-in analytical validation and quenching to prevent carryover side-reactions, ensuring a trustworthy and reproducible system.
Protocol 1: Primary Amine Conjugation (N-Acylation)
Objective: Couple the primary amine of Methyl 3-(2-aminoethoxy)propanoate to an NHS-activated payload (Payload A). Causality: NHS esters react optimally with primary amines at pH 7.5–8.5[4]. Using anhydrous organic solvents with a non-nucleophilic base prevents premature NHS hydrolysis while keeping the amine unprotonated and reactive.
-
Preparation: Dissolve 1.0 eq of Payload A-NHS ester and 1.2 eq of Methyl 3-(2-aminoethoxy)propanoate in anhydrous DMF to a concentration of ~0.1 M.
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA maintains the amine in its reactive free-base form without acting as a competing nucleophile.
-
Reaction: Stir at room temperature (RT) for 2–4 hours under an inert atmosphere (Nitrogen/Argon).
-
Self-Validation: Monitor via LC-MS. The mass of Payload A should shift by +130 Da (mass of the linker minus the leaving groups).
-
Quench: Add 0.5% (v/v) ethanolamine. Rationale: This quenches unreacted NHS esters, preventing them from interfering with downstream purification.
-
Purification: Purify via preparative HPLC to yield Intermediate 1 .
Protocol 2: Saponification (Methyl Ester Deprotection)
Objective: Unmask the carboxylic acid for the second conjugation. Causality: Lithium hydroxide (LiOH) is preferred over Sodium hydroxide (NaOH). The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating ester cleavage under milder pH conditions, thereby protecting sensitive amide bonds in Payload A from off-target hydrolysis.
-
Preparation: Dissolve Intermediate 1 in a 3:1:1 mixture of THF:MeOH:H2O. Rationale: This ensures complete solubility of the organic intermediate while providing the necessary aqueous environment for hydrolysis.
-
Hydrolysis: Add 1.5 eq of aqueous LiOH (1.0 M).
-
Reaction: Stir at RT for 1–2 hours.
-
Self-Validation: Monitor by TLC/LC-MS. The product mass will decrease by 14 Da (loss of the -CH2 group).
-
Neutralization: Carefully adjust the pH to 4.0–5.0 using 1.0 M HCl to protonate the newly formed carboxylic acid.
-
Extraction: Extract with Ethyl Acetate, dry over Na2SO4, and concentrate to yield Intermediate 2 (Free Acid).
Protocol 3: Secondary Conjugation (C-Terminal Activation)
Objective: Couple the newly freed carboxylic acid to an amine-bearing payload (Payload B). Causality: HATU is selected as the coupling reagent over EDC/NHS for this step due to its superior kinetics and high efficiency in forming amides with sterically hindered amines[1].
-
Preparation: Dissolve Intermediate 2 (1.0 eq) and Payload B-amine (1.05 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) followed immediately by DIPEA (3.0 eq). Critical Timing: Add DIPEA last to initiate the formation of the active OAt ester; premature activation without the amine present can lead to inactive uronium byproducts.
-
Reaction: Stir at RT for 1–2 hours.
-
Self-Validation: LC-MS analysis to confirm the final conjugate mass.
-
Purification: Purify via preparative HPLC to yield the final Bioconjugate.
Quantitative Optimization Data
| Reaction Step | Catalyst / Reagent | Optimal Solvent & pH | Typical Yield | Validation Method |
| 1. N-Acylation | DIPEA (2.0 eq) | DMF (Anhydrous), Apparent pH 8.0 | 85 - 95% | LC-MS (+130 Da shift) |
| 2. Saponification | LiOH (1.5 eq) | THF:MeOH:H2O (3:1:1) | > 90% | LC-MS (-14 Da shift) |
| 3. C-Terminal Activation | HATU (1.2 eq) + DIPEA (3.0 eq) | DMF (Anhydrous), Apparent pH 8.5 | 75 - 85% | LC-MS (Target Mass) |
Workflow Visualization
Orthogonal bioconjugation workflow using Methyl 3-(2-aminoethoxy)propanoate.
References
-
AxisPharm. "Amide coupling Protocol for Amino PEG." AxisPharm Protocols. Available at:[Link]
-
Creative Biolabs. "Amino-PEG1-acid (CAT#: ADC-L-283)." Creative Biolabs ADC Linkers. Available at:[Link]
Sources
Application and Protocol Guide for the Immobilization of Proteins on Methyl 3-(2-aminoethoxy)propanoate Surfaces
This guide provides a comprehensive overview and detailed protocols for the covalent immobilization of proteins onto surfaces functionalized with Methyl 3-(2-aminoethoxy)propanoate. The inherent primary amine groups of this surface chemistry offer a versatile platform for creating stable and functional protein layers, crucial for applications in biosensors, drug discovery, and diagnostics.
Introduction: The Advantage of Amine-Functionalized Surfaces
The successful immobilization of proteins is fundamental to the development of a wide array of biomedical devices and research tools. The primary objective is to attach proteins to a solid support while preserving their native conformation and biological activity.[1] Surfaces presenting primary amine groups, such as those derived from Methyl 3-(2-aminoethoxy)propanoate, are particularly advantageous for several reasons:
-
High Reactivity: The primary amine (–NH₂) is a nucleophilic group that can readily participate in various covalent coupling reactions.
-
Versatility: A multitude of well-established bioconjugation chemistries can be employed to link proteins to amine-functionalized surfaces.
-
Hydrophilicity: The presence of amine and ester groups imparts a hydrophilic character to the surface, which can help to minimize non-specific protein adsorption and maintain the hydration layer around the immobilized protein, crucial for its stability.[1]
This document will detail two robust and widely used methods for protein immobilization on Methyl 3-(2-aminoethoxy)propanoate surfaces:
-
Amide Coupling via EDC/NHS Chemistry: This method creates a stable amide bond between the surface amine groups and carboxyl groups on the protein.
-
Glutaraldehyde Cross-linking: This approach utilizes a homobifunctional cross-linker to connect the amine groups on the surface with amine groups on the protein.
Understanding the Immobilization Chemistry
A thorough understanding of the underlying chemical principles is paramount for successful and reproducible protein immobilization. The choice of coupling chemistry will depend on the specific protein, the desired orientation, and the experimental constraints.
Amide Coupling using EDC/NHS
This is one of the most common methods for covalently attaching proteins to surfaces.[2] It involves the activation of carboxyl groups (–COOH) on the protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated carboxyl groups then react with the primary amines on the Methyl 3-(2-aminoethoxy)propanoate surface to form a stable amide bond.
The reaction proceeds in two steps:
-
EDC reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate.[3]
-
NHS is added to react with this intermediate, forming a more stable amine-reactive NHS ester. This semi-stable intermediate prevents the hydrolysis of the O-acylisourea in an aqueous environment.[3]
-
The NHS ester-activated protein is then introduced to the amine-functionalized surface, where the surface amines attack the NHS ester, displacing the NHS and forming a covalent amide bond.[4]
Caption: EDC/NHS chemistry workflow for protein immobilization.
Glutaraldehyde Cross-linking
Glutaraldehyde is a homobifunctional cross-linker, meaning it has two identical reactive aldehyde groups (–CHO). It can be used to link two amine-containing molecules.[5][6] In this application, one aldehyde group of glutaraldehyde reacts with an amine group on the Methyl 3-(2-aminoethoxy)propanoate surface, and the other aldehyde group reacts with a primary amine (typically from a lysine residue) on the protein. This results in the formation of a Schiff base, which can be further stabilized by reduction with a mild reducing agent like sodium cyanoborohydride.[7]
Caption: Glutaraldehyde cross-linking workflow for protein immobilization.
Experimental Protocols
The following protocols provide a step-by-step guide for immobilizing proteins on Methyl 3-(2-aminoethoxy)propanoate functionalized surfaces. It is crucial to optimize parameters such as concentration, incubation time, and temperature for each specific protein and application.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Methyl 3-(2-aminoethoxy)propanoate Surface | Custom Synthesis | Substrate for protein immobilization |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | Carboxyl group activator |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | Stabilizer for activated carboxyl groups |
| Glutaraldehyde (25% aqueous solution) | Sigma-Aldrich | Homobifunctional cross-linker |
| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | VWR | Activation buffer for EDC/NHS chemistry |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing and protein dilution buffer |
| Tris Buffer, pH 8.0 | Sigma-Aldrich | Quenching buffer for glutaraldehyde |
| Protein of Interest | Various | Molecule to be immobilized |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Blocking agent for non-specific binding |
| Fluorescently labeled secondary antibody | Jackson ImmunoResearch | For detection in fluorescence microscopy |
Protocol 1: Immobilization via EDC/NHS Chemistry
This protocol is designed for proteins with accessible carboxyl groups.
Step 1: Surface Preparation
-
Thoroughly clean the Methyl 3-(2-aminoethoxy)propanoate functionalized surface by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water.
-
Dry the surface under a stream of nitrogen gas.
Step 2: Protein Activation
-
Prepare a solution of your protein of interest in 0.1 M MES buffer, pH 6.0. A starting concentration of 0.1-1.0 mg/mL is recommended.
-
Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in cold MES buffer.
-
Add the EDC and NHS solutions to the protein solution to achieve a final concentration of 10 mM EDC and 5 mM NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Immobilization
-
Immediately apply the activated protein solution to the prepared amine-functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
Step 4: Washing and Blocking
-
Gently wash the surface three times with PBS to remove any unbound protein.
-
To block any remaining reactive sites and prevent non-specific binding, incubate the surface with a 1% BSA solution in PBS for 1 hour at room temperature.
-
Wash the surface again three times with PBS.
-
The surface with the immobilized protein is now ready for downstream applications or characterization.
Protocol 2: Immobilization via Glutaraldehyde Cross-linking
This protocol is suitable for linking the amine groups of the surface to the amine groups of the protein.
Step 1: Surface Preparation
-
Clean the Methyl 3-(2-aminoethoxy)propanoate functionalized surface as described in Protocol 1, Step 1.
Step 2: Surface Activation with Glutaraldehyde
-
Prepare a 2.5% (v/v) glutaraldehyde solution in PBS. It is recommended to prepare this solution fresh.[8]
-
Immerse the cleaned surface in the glutaraldehyde solution and incubate for 30-60 minutes at room temperature with gentle agitation.[8]
-
Thoroughly rinse the surface with deionized water to remove excess glutaraldehyde.
Step 3: Protein Immobilization
-
Prepare a solution of your protein of interest in PBS, pH 7.4. A starting concentration of 0.1-1.0 mg/mL is recommended.
-
Apply the protein solution to the glutaraldehyde-activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
Step 4: Quenching and Washing
-
To quench the reaction and block unreacted aldehyde groups, immerse the surface in a 1 M Tris buffer solution (pH 8.0) for 30 minutes at room temperature.[9]
-
Wash the surface three times with PBS to remove unbound protein and quenching buffer.
-
The surface with the immobilized protein is now ready for use.
Characterization of Protein Immobilization
It is essential to validate the successful immobilization of the protein and to assess the properties of the modified surface. Several techniques can be employed for this purpose.
Contact Angle Goniometry
Contact angle measurements provide information about the surface hydrophilicity. A successful protein immobilization will typically lead to a change in the water contact angle. Generally, an increase in hydrophilicity (a decrease in contact angle) is observed after protein immobilization on a more hydrophobic initial surface, and vice-versa.[10][11]
Protocol:
-
Place a small droplet (1-5 µL) of deionized water on the surface.
-
Use a goniometer to measure the angle between the liquid-vapor interface and the solid surface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
Compare the contact angle of the bare surface with that of the protein-immobilized surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of the elements on the surface.
Expected Results:
-
An increase in the nitrogen (N1s) and carbon (C1s) signals after protein immobilization is expected due to the protein's composition.[12]
-
The high-resolution N1s spectrum can be deconvoluted to identify amide bonds, confirming covalent linkage.
Fluorescence Microscopy
If the immobilized protein is fluorescently tagged or can be detected with a fluorescently labeled antibody, fluorescence microscopy can be used to visualize the distribution and relative amount of immobilized protein.[13][14]
Protocol:
-
For indirect detection, incubate the protein-immobilized surface with a primary antibody specific to the protein of interest.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Wash thoroughly to remove unbound antibodies.
-
Visualize the surface using a fluorescence microscope with the appropriate excitation and emission filters. The intensity of the fluorescence signal correlates with the amount of immobilized protein.[15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein immobilization efficiency | Inefficient activation of protein or surface. | Optimize the concentration of EDC/NHS or glutaraldehyde. Ensure the activation buffers are at the correct pH. Prepare activation reagents fresh. |
| Steric hindrance preventing protein from reaching the surface. | Use a longer cross-linker or a spacer molecule. | |
| Protein denaturation during immobilization. | Adjust the pH, temperature, or ionic strength of the buffers. Reduce the incubation time. | |
| High non-specific binding | Incomplete blocking of the surface. | Increase the concentration or incubation time of the blocking agent (e.g., BSA). Use a different blocking agent such as casein or ethanolamine. |
| Hydrophobic interactions between the protein and the surface. | Add a non-ionic surfactant like Tween-20 to the washing buffers. | |
| Loss of protein activity after immobilization | Covalent linkage at or near the active site of the protein. | If possible, use site-directed mutagenesis to introduce a reactive group away from the active site. Try a different immobilization chemistry that targets a different functional group on the protein. |
| Conformational changes upon binding to the surface. | Introduce a flexible spacer molecule between the surface and the protein. Co-immobilize the protein with other molecules that can help maintain its native conformation. |
Conclusion
The immobilization of proteins on Methyl 3-(2-aminoethoxy)propanoate surfaces provides a robust and versatile platform for a wide range of bio-applications. By carefully selecting the appropriate coupling chemistry and optimizing the reaction conditions, researchers can create stable and functional protein-coated surfaces. The protocols and characterization techniques outlined in this guide serve as a starting point for developing and validating your specific protein immobilization strategy.
References
-
MtoZ Biolabs. (n.d.). What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for covalent immobilization of an amine containing protein with poly(HEMA-co-MAA) using EDC/NHS as the activating agent[8]. Retrieved from [Link]
-
Leake, M. C. (2009). Visualizing Single Molecular Complexes In Vivo Using Advanced Fluorescence Microscopy. Journal of visualized experiments : JoVE, (31), 1335. [Link]
-
Oh, S. J., et al. (2010). Investigations of Chemical Modifications of Amino-Terminated Organic Films on Silicon Substrates and Controlled Protein Immobilization. Langmuir, 26(6), 4235–4243. [Link]
-
Brash, J. L., & Uniyal, S. (1979). Dynamic aspects of contact angle measurements on adsorbed protein layers. Journal of Colloid and Interface Science, 66(2), 290-299. [Link]
-
Weisenburger, S., et al. (2014). Super-Resolution Microscopy Using Standard Fluorescent Proteins in Intact Cells under Cryo-Conditions. Nano Letters, 14(7), 3849–3854. [Link]
-
Hinterdorfer, P., et al. (2018). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. Journal of visualized experiments : JoVE, (138), 57972. [Link]
-
ResearchGate. (n.d.). Contact angle measurements of protein monolayer immobilized on a MHA... Retrieved from [Link]
-
Guisán, J. M. (2006). Glutaraldehyde-Mediated Protein Immobilization. In Immobilization of Enzymes and Cells (pp. 43-51). Humana Press. [Link]
-
Pénzes, Á., & Stetefeld, J. (2021). Chemical cross-linking to study protein self-assembly in cellulo. STAR protocols, 2(3), 100702. [Link]
-
Weisenburger, S., et al. (2014). Super-Resolution Microscopy Using Standard Fluorescent Proteins in Intact Cells under Cryo-Conditions. Nano Letters, 14(7), 3849–3854. [Link]
-
Rangel, E. C., et al. (2013). Zeta Potential, Contact Angles, and AFM Imaging of Protein Conformation Adsorbed on Hybrid Nanocomposite Surfaces. ACS Applied Materials & Interfaces, 5(16), 7899–7908. [Link]
-
Atre, S. (2020). Chemical Modifications of Amino-Terminated Organic Films on Silicon Substrates and Controlled Protein Immobilization by FT–IR and Ellipsometry. Spectroscopy Online. [Link]
-
Budkowski, A., et al. (2010). Protein Coverage on Silicon Surfaces Modified With Amino-Organic Films: A Study by AFM and Angle-Resolved XPS. IEEE Transactions on Nanobioscience, 9(3), 214-223. [Link]
-
Chiu, W. (2022). Conventional Cross-linking Using Glutaraldehyde. GitBook. [Link]
-
Mo, W., & Karger, B. L. (2005). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 16(5), 724–731. [Link]
-
ResearchGate. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Retrieved from [Link]
-
Collier, W. B., et al. (2018). Creating and characterizing peptide functionalized surfaces for protein immobilization. PloS one, 13(10), e0203348. [Link]
-
Ulster University. (2025). Protein Immobilization on 3D‐Printed Biomedical Resins for Biochip Applications.[Link]
-
Jo, A., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(10), 5797. [Link]
-
Wilson, K. S., et al. (2015). Effects of surface wettability and contact time on protein adhesion to biomaterial surfaces. Colloids and surfaces. B, Biointerfaces, 135, 459–465. [Link]
-
Ivanova, D. A., et al. (2008). Protein immobilization on epoxy-activated thin polymer films: effect of surface wettability and enzyme loading. Langmuir, 24(23), 13497–13504. [Link]
-
News-Medical.Net. (2020). Studying Protein Oligomerization using Fluorescence Microscopy.[Link]
-
MDPI. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition.[Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glutaraldehyde-Mediated Protein Immobilization | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 10. Effects of surface wettability and contact time on protein adhesion to biomaterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein immobilization on epoxy-activated thin polymer films: effect of surface wettability and enzyme loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Visualizing Single Molecular Complexes In Vivo Using Advanced Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group | MDPI [mdpi.com]
A Technical Guide to PEGylation: Covalent Attachment to Amine-Containing Molecules
An Application Note from the Senior Scientist's Desk
Abstract
Poly(ethylene glycol)ylation, or PEGylation, is a premier bioconjugation strategy used in pharmaceutical development to enhance the therapeutic properties of molecules.[1][2][3] By covalently attaching poly(ethylene glycol) (PEG) chains, properties such as serum half-life, aqueous solubility, and stability can be significantly improved, while immunogenicity is often reduced.[1][3][4][5] A robust and widely adopted method for PEGylation targets primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. This guide provides an in-depth examination of the chemical principles, reaction kinetics, and practical protocols for attaching PEG to amine-containing molecules, using linkers like Methyl 3-(2-aminoethoxy)propanoate as a model for primary amine reactivity. We will detail optimized protocols for the conjugation reaction, state-of-the-art techniques for purification, and rigorous methods for characterization, providing researchers and drug development professionals with a comprehensive framework for successful PEGylation.
Foundational Chemistry: The Amine-Reactive PEGylation Mechanism
The most prevalent strategy for attaching PEG to primary amines, whether on a protein or a linker molecule, is through N-hydroxysuccinimide (NHS) ester chemistry.[6] This approach is favored for its efficiency and the formation of a highly stable, irreversible amide bond under mild aqueous conditions.[7][8]
The core reaction is a nucleophilic acyl substitution . The unprotonated primary amine (R-NH₂) on the target molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the m-PEG-NHS ester. This forms a transient, unstable tetrahedral intermediate, which rapidly collapses to yield the stable PEG-amide conjugate and N-hydroxysuccinimide as a leaving group.[8]
A critical aspect of this reaction is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester by water.[8] The efficiency of the conjugation is therefore highly dependent on carefully controlled reaction parameters, most notably pH.
Optimizing the PEGylation Reaction: A Guide to Key Parameters
The success of a PEGylation reaction hinges on the careful optimization of several interdependent parameters.[9] Achieving a high yield of the desired product (e.g., a mono-PEGylated protein) while minimizing byproducts requires a systematic approach.[10]
| Parameter | Recommended Range | Rationale & Causality |
| pH | 7.2 - 8.5 | Expert Insight: This is the most critical parameter. Below pH 7.2, the primary amine is largely protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5, the rate of NHS-ester hydrolysis dramatically increases, inactivating the PEG reagent before it can react. An optimal pH of 8.3-8.5 is often a good starting point.[8][11] |
| Buffer System | Phosphate (PBS), Borate, HEPES | Field-Proven Choice: Use non-amine-containing buffers. Buffers with primary amines, like Tris or glycine, will compete with the target molecule for the PEG-NHS ester, drastically reducing conjugation efficiency.[8][12][13] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Controlling the Outcome: A higher molar excess of the PEG reagent drives the reaction towards completion and can increase the degree of PEGylation (more PEG chains per molecule). Start with a lower ratio (e.g., 10:1) to favor mono-PEGylation and increase as needed.[8][9] |
| Temperature | 4°C to 25°C (Room Temp) | Balancing Act: Higher temperatures increase the reaction rate but also elevate the risk of protein denaturation and aggregation. For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., overnight) is recommended.[9][14] |
| Reaction Time | 30 min - 4 hours (RT) 2 - 24 hours (4°C) | Empirical Determination: The optimal time depends on the reactivity of the target amines and the other parameters. It is best determined empirically by monitoring the reaction's progress via SDS-PAGE or HPLC.[6][12] |
| Protein Concentration | 1 - 10 mg/mL | Practical Consideration: Higher protein concentrations can favor intermolecular cross-linking if multiple reactive sites are available. Working within this range generally provides a good balance for efficient conjugation. |
| Organic Co-solvent | <10% (v/v) | Maintaining Stability: PEG-NHS reagents are often dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF. The final concentration in the reaction mix should be kept below 10% to avoid denaturing the protein.[14] |
Experimental Protocols: From Conjugation to Purification
This section provides a comprehensive workflow for the PEGylation of a model protein, subsequent purification of the conjugate, and characterization of the final product.
Protocol 1: PEGylation of a Protein with m-PEG-NHS Ester
This protocol provides a general starting point. Optimization is crucial for each specific protein and PEG reagent.
-
Protein Preparation:
-
PEG-NHS Ester Preparation:
-
Crucial Step: Allow the vial of m-PEG-NHS ester to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[12][13][15]
-
Immediately before use, weigh the required amount of m-PEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Do not store this solution.[13]
-
-
Conjugation Reaction:
-
Calculate the volume of the m-PEG-NHS ester stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).
-
While gently stirring the protein solution, add the m-PEG-NHS ester solution dropwise.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-4 hours.[8]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer with primary amines to consume any unreacted m-PEG-NHS ester. Add 1 M Tris or Glycine buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.[8]
-
Protocol 2: Purification of the PEGylated Conjugate
A PEGylation reaction typically yields a mixture of mono-, di-, and multi-PEGylated species, as well as unreacted protein and excess PEG reagent.[] Purification is therefore a mandatory step.
-
Size-Exclusion Chromatography (SEC): This is one of the most effective methods for separating PEGylated proteins from their unreacted counterparts.[][17] The addition of a PEG chain significantly increases the hydrodynamic radius of the protein, causing it to elute earlier from the SEC column than the smaller, unreacted protein. It is also efficient at removing low molecular weight byproducts.[]
-
Ion-Exchange Chromatography (IEX): PEGylation of lysine residues neutralizes their positive charge by forming an amide bond. This change in the protein's overall charge can be exploited for separation using IEX.[] Cation-exchange chromatography is often used, where the less-positively-charged PEGylated species elute at a lower salt concentration than the native protein.[18]
-
Other Methods: Depending on the specific properties of the conjugate, other techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Chromatography (RP-HPLC) can also be employed as polishing steps.[]
Trust but Verify: Characterization of PEGylated Molecules
Rigorous analytical characterization is essential to confirm the success of the conjugation and to ensure the quality and consistency of the final product. A multi-faceted approach combining several techniques is highly recommended.[19]
| Technique | Primary Application | Information Provided |
| SDS-PAGE | Routine Purity Assessment, MW Estimation | Visualizes the increase in molecular weight post-PEGylation. A "smear" or series of bands above the native protein band indicates successful conjugation. |
| Mass Spectrometry (MS) | Definitive MW Determination, Site of PEGylation | Provides precise molecular weight data, allowing for the unambiguous determination of the number of PEG chains attached (degree of PEGylation).[19][20][21] Techniques like MALDI-TOF and ESI-MS are the gold standard.[19][22] |
| HPLC | Separation, Quantification, Isoform Analysis | High-performance liquid chromatography, in modes like SEC, IEX, or RP-HPLC, can resolve different PEGylated species (e.g., mono- vs. di-PEGylated) and quantify the purity of the final product.[19][23] |
| NMR Spectroscopy | Structural Characterization, Quantification | ¹H NMR can be used to quantify the degree of PEGylation by comparing the integration of PEG-specific peaks to protein-specific peaks.[23][24][25] Solid-state NMR can provide insights into the higher-order structure of large PEGylated proteins.[23][26] |
Troubleshooting Common PEGylation Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | Inactive PEG Reagent: Hydrolysis due to improper storage or handling. | Use a fresh vial of PEG-NHS ester, ensuring it is warmed to room temperature before opening.[14] |
| Incorrect pH: pH is too low, preventing amine deprotonation. | Verify the pH of the reaction buffer and adjust to the optimal range (7.2-8.5). | |
| Competing Amines: Buffer (e.g., Tris) contains primary amines. | Perform buffer exchange into a non-amine buffer like PBS or Borate.[12] | |
| Protein Aggregation/Precipitation | Organic Solvent: Final concentration of DMSO/DMF is too high (>10%). | Use a more concentrated stock of the PEG reagent to minimize the volume of organic solvent added.[14] |
| Protein Instability: Reaction temperature or pH is denaturing the protein. | Perform the reaction at a lower temperature (4°C) and ensure the pH is within the protein's stability range. | |
| High Degree of PEGylation (Multiple Products) | High Molar Ratio: Excessive PEG reagent is reacting with multiple sites. | Reduce the molar ratio of PEG-NHS ester to protein. Consider a step-wise addition of the PEG reagent. |
| Multiple Reactive Sites: The protein has many accessible lysines. | If a single attachment point is critical, consider site-directed mutagenesis to remove competing reactive sites or explore N-terminal specific PEGylation by controlling pH.[14] |
References
-
BioProcess International. (2008, July 1). Optimization of a PEGylation Reaction Using Design of Experiments (DOE). Available from: [Link]
-
Kouchakzadeh, H., et al. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PMC. Available from: [Link]
-
Blacklight. Purification and Production of Pegylated Proteins using Membrane Processes. Available from: [Link]
-
ACS Publications. (2011, June 9). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. Available from: [Link]
-
Frontiers. From Synthesis to Characterization of Site-Selective PEGylated Proteins. Available from: [Link]
-
SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Available from: [Link]
-
Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Available from: [Link]
-
Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Available from: [Link]
-
Nano LIFE. Pegylated Drug Delivery Systems: From Design to Biomedical Applications. Available from: [Link]
-
PubMed. Purification of pegylated proteins. Available from: [Link]
-
PMC. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Available from: [Link]
-
ACS Publications. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Available from: [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Available from: [Link]
-
BioPharm International. (2020, November 12). PEGylation of Proteins: A Structural Approach. Available from: [Link]
-
Taylor & Francis. (2022, July 21). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Available from: [Link]
-
ResearchGate. (2010, August 3). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Available from: [Link]
-
Scilit. Solid‐State NMR of PEGylated Proteins. Available from: [Link]
-
LinkedIn. (2025, May 28). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Available from: [Link]
-
ACS Publications. (2004, August 24). Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles. Available from: [Link]
-
ResearchGate. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Available from: [Link]
-
PMC. (2014, June 25). Carbohydrate PEGylation, an approach to improve pharmacological potency. Available from: [Link]
-
BorenPharm. Methyl PEG linkers. Available from: [Link]
-
Creative Diagnostics. Overview of Polyethylene Glycol (PEG). Available from: [Link]
-
ADC Review. (2019, April 2). What does PEGylation Chemistry look like?. Available from: [Link]
-
European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. Available from: [Link]
-
JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Available from: [Link]
-
PMC. (2025, October 27). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. Available from: [Link]
Sources
- 1. betalifesci.com [betalifesci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. worldscientific.com [worldscientific.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. purepeg.com [purepeg.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for Protein PEGylation [jenkemusa.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Cracking the Code of PEGylated Proteins: How Advanced Mass Spectrometry Reveals What’s Really Attached - AnalyteGuru [thermofisher.com]
- 23. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scilit.com [scilit.com]
Use of Methyl 3-(2-aminoethoxy)propanoate in polypeptide synthesis
Application Note: Utilizing Methyl 3-(2-aminoethoxy)propanoate (NH₂-PEG1-COOMe) in Polypeptide Synthesis and Bioconjugation
Executive Summary
Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4) is a highly versatile, heterobifunctional PEG1 linker widely employed in modern peptide synthesis, proteolysis-targeting chimeras (PROTACs), and small molecule-peptide conjugates (SMPCs)[1][2]. Featuring a primary amine and a methyl ester-protected carboxylic acid separated by a short hydrophilic ether spacer, this reagent enables precise, orthogonal conjugation strategies. This application note provides a comprehensive guide to its mechanistic utility, step-by-step protocols for incorporation, and self-validating analytical checkpoints tailored for drug development professionals.
Mechanistic Rationale & Chemical Properties
Why PEG1? The selection of a linker in bioconjugation directly dictates the pharmacokinetic and pharmacodynamic profiles of the resulting chimera. While longer PEG chains (PEG2–PEG4) increase water solubility, they often compromise passive cell permeability due to a high solvent-accessible 3D polar surface area (PSA). A PEG1 spacer like Methyl 3-(2-aminoethoxy)propanoate strikes an optimal balance. It provides sufficient flexibility to prevent steric clashes between conjugated moieties while allowing the molecule to adopt folded conformations stabilized by intramolecular hydrogen bonds and π-π interactions, thereby shielding the PSA and driving high cell permeability[3]. Furthermore, in SMPCs, optimizing the spacer length to a PEG1 linker has been shown to maximize target affinity by perfectly bridging hydrophobic binding pockets without introducing excessive entropic penalties[2].
Orthogonal Protection Strategy The methyl ester serves as a robust protecting group for the linker's C-terminus. During the initial amide coupling (where the linker's amine reacts with a peptide's free carboxylate), the methyl ester prevents linker self-polymerization and unwanted side reactions[1]. Once the first conjugate is formed, the methyl ester can be cleanly hydrolyzed under mild basic conditions (saponification) to reveal a free carboxylic acid for subsequent downstream conjugation.
Experimental Workflows & Logical Relationships
Figure 1: Mechanistic workflow for the orthogonal incorporation of NH₂-PEG1-COOMe.
Figure 2: Logical relationship between PEG1 linker dynamics and PROTAC permeability.
Step-by-Step Protocols
Protocol 1: Amide Coupling of NH₂-PEG1-COOMe to a Peptide Carboxylate This protocol describes the solution-phase coupling of the linker to a fully protected peptide bearing a single free carboxylic acid (e.g., at the C-terminus or an unmasked Asp/Glu side chain).
-
Activation : Dissolve the peptide (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M). Add DIPEA (3.0 eq) and stir at room temperature (RT) for 5 minutes. Causality: HATU rapidly converts the carboxylate into a highly reactive O-At ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the incoming amine.
-
Conjugation : Add Methyl 3-(2-aminoethoxy)propanoate hydrochloride (1.5 eq) and an additional 1.5 eq of DIPEA (to neutralize the HCl salt).
-
Reaction Monitoring : Stir at RT for 2–4 hours. Monitor reaction completion via LC-MS. Self-Validating Checkpoint: Look for a precise mass shift of +129.15 Da relative to the starting peptide (Addition of Linker [147.17 Da] minus H₂O [18.02 Da]).
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc or DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Mild Saponification of the Methyl Ester To utilize the linker for a secondary conjugation (e.g., attaching a PROTAC E3 ligase ligand or a fluorophore[4]), the methyl ester must be hydrolyzed.
-
Solubilization : Dissolve the Peptide-PEG1-COOMe conjugate in a 3:1 mixture of THF and H₂O (concentration ~0.05 M).
-
Hydrolysis : Cool the solution to 0 °C. Add LiOH·H₂O (3.0 eq) dissolved in a minimal amount of water dropwise. Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the ester oxygen, accelerating hydrolysis while the mild basicity and 0 °C temperature minimize base-catalyzed epimerization of the peptide stereocenters.
-
Reaction : Stir at 0 °C for 1 hour, then allow to warm to RT for an additional 1–2 hours.
-
Quenching & Validation : Acidify the mixture to pH ~4.0 using 1M HCl. Self-Validating Checkpoint: LC-MS analysis should reveal a mass shift of -14.03 Da (Loss of CH₃ [15.03 Da] + Addition of H [1.00 Da]).
Protocol 3: Downstream Conjugation The resulting Peptide-PEG1-COOH can now be coupled to any amine-containing payload (e.g., VHL ligand, fluorophore) using the exact HATU/DIPEA conditions described in Protocol 1.
Data Presentation: Reaction Optimization & Yields
The following table summarizes expected quantitative outcomes based on validated bioconjugation workflows[1][2].
| Reaction Step | Reagents / Conditions | Time / Temp | Expected Yield | LC-MS Mass Shift |
| 1. Amide Coupling | HATU (1.2 eq), DIPEA (3.0 eq), DMF | 2–4 h / 25 °C | 85–95% | +129.15 Da |
| 2. Saponification | LiOH (3.0 eq), THF/H₂O (3:1) | 2–3 h / 0 °C → 25 °C | >95% (Quantitative) | -14.03 Da |
| 3. Payload Coupling | HATU (1.2 eq), DIPEA (3.0 eq), DMF | 4–6 h / 25 °C | 70–85% | Payload Mass - 18.02 Da |
Troubleshooting
-
Incomplete Coupling (Protocol 1) : If unreacted peptide remains after 4 hours, the amine of the PEG1 linker may remain protonated. Ensure sufficient DIPEA was added to neutralize the HCl salt of the linker. Verify the pH of the reaction mixture is ~8–9 (spot on wet pH paper).
-
Peptide Epimerization (Protocol 2) : If LC-MS shows a doublet peak with identical mass (diastereomers), the saponification conditions were too harsh. Strictly maintain the temperature at 0 °C during LiOH addition and reduce the equivalents of LiOH to 1.5–2.0.
-
Ester Hydrolysis Failure : If the methyl ester resists hydrolysis, ensure the THF/H₂O mixture is completely homogenous. Highly hydrophobic peptides may precipitate. If precipitation occurs, add a small amount of MeOH or DMF to restore a single clear liquid phase.
References
-
Abeje, Y. E., et al. (2024). "Impact of Linker Composition on VHL PROTAC Cell Permeability." Journal of Medicinal Chemistry. URL:[Link]
-
Revuelto, A., et al. (2021). "Small Molecule-Peptide Conjugates as Dimerization Inhibitors of Leishmania infantum Trypanothione Disulfide Reductase." Pharmaceuticals. URL:[Link]
-
Lin, X., et al. (2024). "Design, Synthesis, and Evaluation of p53Y220C Acetylation Targeting Chimeras (AceTACs)." Journal of Medicinal Chemistry. URL:[Link]
-
Ng, S., et al. (2024). "Chemoselective, regioselective, and positionally selective fluorogenic stapling of unprotected peptides for cellular uptake and direct cell imaging." Chemical Science. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule-Peptide Conjugates as Dimerization Inhibitors of Leishmania infantum Trypanothione Disulfide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective, regioselective, and positionally selective fluorogenic stapling of unprotected peptides for cellular uptake and direct cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04839C [pubs.rsc.org]
Functionalizing nanoparticles with Methyl 3-(2-aminoethoxy)propanoate
Application Note: Advanced Surface Functionalization of Nanoparticles with Methyl 3-(2-aminoethoxy)propanoate
Scientific Rationale & Mechanistic Overview
The functionalization of nanocarriers is a critical step in drug development, dictating the carrier's stability, biodistribution, and targeting efficacy. Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4) is a highly versatile, heterobifunctional amino-PEG1-methyl ester linker designed specifically to optimize this process.
As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific linker over traditional homobifunctional or long-chain PEG alternatives:
-
Steric Optimization (The PEG1 Advantage): While long-chain PEGs (e.g., PEG2000) are excellent for shielding nanoparticles from opsonization and phagocytosis[1], they often suffer from steric hindrance during dense surface functionalization. A short PEG1 spacer provides a minimal hydrophilic bridge that maintains the colloidal stability of the nanoparticle while maximizing the surface density of conjugated ligands.
-
Prevention of Cross-linking (The Ester Protection): A common failure mode in nanoparticle functionalization is the accidental cross-linking of particles or self-polymerization of linkers when using unprotected heterobifunctional molecules (like free amino acids). The methyl ester group acts as a robust protecting group during the primary amine coupling phase. Once the linker is securely anchored to the nanoparticle via an amide bond[2], the ester is deliberately hydrolyzed to reveal a reactive carboxylic acid for downstream bioconjugation.
-
pH-Driven Reaction Kinetics: The efficiency of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) conjugation is highly sensitive to pH[3]. Activation of carboxyl groups is strictly performed at pH 6.0 to maximize the half-life of the active ester, whereas the conjugation of the primary amine requires a pH of 7.5–8.0 to ensure the amine is deprotonated and highly nucleophilic[4].
Experimental Workflow Visualization
Figure 1: Nanoparticle functionalization workflow using Methyl 3-(2-aminoethoxy)propanoate.
Quantitative Parameters and Quality Control Metrics
To ensure a self-validating system, track the physicochemical changes of the nanoparticles at each phase. The table below summarizes the critical parameters and expected outcomes for standard carboxylated gold or silica nanoparticles.
| Processing Phase | Reagent Equivalents | Buffer System & pH | Incubation | Expected Zeta Potential Shift |
| 1. Activation | 10x EDC, 20x Sulfo-NHS | 50 mM MES, pH 6.0 | 30 min | -40 mV → -25 mV |
| 2. Conjugation | 50x PEG1-Ester Linker | 100 mM PBS, pH 7.5 | 2-4 hours | -25 mV → -5 mV (Neutralization) |
| 3. Deprotection | 0.1 M LiOH (or Borate) | Aqueous, pH 10.0 | 4 hours | -5 mV → -35 mV (Charge Restoration) |
Step-by-Step Methodology
Note: This protocol assumes a starting concentration of 1 mg/mL of carboxylated nanoparticles (NP-COOH).
Phase 1: EDC/Sulfo-NHS Activation
Causality: EDC reacts with carboxyl groups to form an unstable O-acylisourea intermediate. Sulfo-NHS is added simultaneously to convert this into a semi-stable, amine-reactive Sulfo-NHS ester that resists immediate aqueous hydrolysis[2].
-
Buffer Exchange: Disperse the carboxylated nanoparticles in 50 mM MES buffer (pH 6.0). Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Citrate or Acetate), as they will competitively inhibit the reaction.
-
Activation: Add EDC·HCl to a final concentration of 2 mM, immediately followed by Sulfo-NHS to a final concentration of 5 mM.
-
Incubation: Incubate the suspension at room temperature for exactly 30 minutes under continuous gentle rotation.
-
Purification: Centrifuge the nanoparticles at an appropriate speed (e.g., 15,000 x g for 15 min for 50 nm particles) to remove excess EDC/NHS. Carefully decant the supernatant to prevent cross-linking in the next step[3].
-
Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The hydrodynamic diameter should remain unchanged. Aggregation here indicates buffer incompatibility or over-activation.
Phase 2: Conjugation of Methyl 3-(2-aminoethoxy)propanoate
Causality: The primary amine of the PEG1 linker is unprotonated at pH 7.5–8.0, making it a strong nucleophile that efficiently attacks the Sulfo-NHS ester to form a stable amide bond[4].
-
Resuspension: Rapidly resuspend the activated NP-NHS pellet in 100 mM PBS (pH 7.5).
-
Linker Addition: Add Methyl 3-(2-aminoethoxy)propanoate to achieve a 50-fold molar excess relative to the estimated surface carboxyl groups.
-
Incubation: Incubate the mixture for 2 to 4 hours at room temperature with gentle end-over-end mixing.
-
Quenching: Add 10 µL of 1 M Hydroxylamine (or Tris buffer) per mL of reaction to deactivate any unreacted Sulfo-NHS esters[4]. Incubate for 15 minutes.
-
Purification: Wash the nanoparticles twice via centrifugation using deionized water to remove unreacted linker and quenching agents.
-
Validation Checkpoint: Measure the Zeta Potential. The highly negative charge of the original carboxyl surface should now be heavily neutralized (approaching -5 to 0 mV), confirming that the carboxyl groups have been successfully capped by the neutral methyl ester.
Phase 3: Ester Deprotection (Saponification)
Causality: To utilize the terminal group for downstream targeting ligand attachment, the methyl ester must be hydrolyzed to a free carboxylic acid. Mild alkaline conditions are used to achieve this without degrading the nanoparticle core.
-
Hydrolysis: Resuspend the NP-PEG1-COOCH3 pellet in a mild alkaline solution (e.g., 0.1 M LiOH or 100 mM Sodium Borate buffer adjusted to pH 10.0).
-
Incubation: Stir gently for 4 hours at room temperature.
-
Expert Insight (Material Compatibility): While pH 10 is safe for Gold, Silica, or Polystyrene nanoparticles, biodegradable polymeric carriers (e.g., PLGA) are susceptible to backbone degradation under basic conditions. For such materials, consider enzymatic deprotection using esterases at physiological pH.
-
-
Neutralization & Purification: Neutralize the solution by dropwise addition of 0.1 M HCl until the pH reaches 7.0. Wash the nanoparticles three times via centrifugation with ultra-pure water or your desired storage buffer.
-
Validation Checkpoint: Measure the Zeta Potential. The surface charge should drop back to a highly negative state (e.g., -35 mV), validating the successful unmasking of the terminal -COOH groups. The nanoparticles are now ready for downstream bioconjugation.
References[2] Title: PEGylation as a strategy for improving nanoparticle-based drug and gene delivery
Sources
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01119H [pubs.rsc.org]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. fortislife.com [fortislife.com]
Application Notes and Protocols for Graft Polymer Synthesis Involving Methyl 3-(2-aminoethoxy)propanoate
Introduction: Harnessing the Potential of Methyl 3-(2-aminoethoxy)propanoate in Advanced Polymer Architectures
In the landscape of modern materials science and drug development, the precise engineering of polymer architectures is paramount to achieving desired functionalities. Graft copolymers, with their unique structure of polymeric side chains tethered to a central backbone, offer a versatile platform for creating materials with tailored properties. Methyl 3-(2-aminoethoxy)propanoate, a molecule featuring a primary amine, a flexible ethyleneoxy linker, and a methyl ester, presents a valuable building block for the synthesis of sophisticated graft polymers. The inherent functionalities of this molecule allow for its incorporation into polymer structures through various synthetic strategies, leading to materials with potential applications in drug delivery, surface modification, and tissue engineering.[1][2]
The primary amine serves as a reactive handle for a multitude of chemical transformations, enabling its conversion into a polymerizable monomer, an initiating site for controlled radical polymerization, or a point of attachment for pre-formed polymer chains. The ethyleneoxy segment imparts hydrophilicity and can mimic aspects of poly(ethylene glycol) (PEG), a polymer widely recognized for its biocompatibility and "stealth" properties in biological systems.[3] The methyl propanoate group can also be a site for further modification or can influence the overall solubility and degradation profile of the resulting polymer.
This comprehensive guide provides detailed application notes and protocols for the synthesis of graft polymers incorporating Methyl 3-(2-aminoethoxy)propanoate. We will explore three primary grafting strategies: "grafting-from," "grafting-to," and "grafting-through." For each strategy, we will provide the underlying chemical principles, step-by-step experimental protocols, and methods for characterization, empowering researchers to design and synthesize novel graft copolymers for their specific applications.
I. Foundational Strategies for Graft Polymer Synthesis
The synthesis of graft copolymers can be broadly categorized into three main approaches, each offering distinct advantages in controlling the final polymer architecture.[4]
-
"Grafting-From": In this method, initiating sites are created along a polymer backbone, and the graft chains are then grown from these sites. This approach generally allows for higher graft densities.
-
"Grafting-To": This strategy involves the attachment of pre-synthesized polymer chains with reactive end-groups to a polymer backbone containing complementary functional groups.
-
"Grafting-Through": This technique utilizes macromonomers, which are polymer chains with a polymerizable group at one end. These macromonomers are then copolymerized with other monomers to form a graft copolymer.
The choice of strategy depends on the desired graft density, the nature of the backbone and graft chains, and the desired level of control over the polymerization process.
II. "Grafting-From" Approach: Initiating Polymerization from a Functionalized Backbone
The "grafting-from" strategy is a powerful method for achieving high graft densities. This approach involves the functionalization of a polymer backbone with initiating groups, from which the graft chains are subsequently grown using a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP).
A. Synthesis of an ATRP Macroinitiator from a Poly(methacrylate) Backbone Containing Methyl 3-(2-aminoethoxy)propanoate
In this protocol, we will first synthesize a copolymer backbone containing pendant primary amine groups derived from Methyl 3-(2-aminoethoxy)propanoate. These amine groups will then be converted to ATRP initiating sites.
Workflow:
Sources
Application Note: Cross-Linking Agents for Covalent Adaptable Networks (CANs) Using Amine Linkers
Executive Summary
The transition from traditional, irreversible thermosets to Covalent Adaptable Networks (CANs) represents a paradigm shift in polymer science, enabling the development of materials that possess the mechanical robustness of cross-linked resins alongside the reprocessability of thermoplastics[1]. This application note provides an in-depth mechanistic guide and validated protocols for synthesizing CANs utilizing dynamic amine-based chemistries—specifically imines, vinylogous urethanes (VUs), and diketoenamines (DKEs). Designed for researchers and materials scientists, this guide emphasizes the causality behind cross-linker selection and network topology optimization.
Mechanistic Foundations of Amine-Linked CANs
Amine linkers are highly versatile in CAN synthesis due to their tunable nucleophilicity and the dynamic nature of the resulting covalent bonds. The choice of the electrophilic core dictates the exchange mechanism (associative vs. dissociative) and the activation energy required for network reconfiguration.
-
Polyimines (Schiff Bases): Formed via the condensation of primary amines with polyfunctional aldehydes (e.g., benzene-1,2,4,5-tetracarbaldehyde or divanillin)[2],[3]. Imine CANs undergo bond exchange via transimination or imine metathesis. Because water promotes hydrolysis (a dissociative pathway), controlling moisture is critical for maintaining network integrity[4].
-
Vinylogous Urethanes (VUs): Synthesized by reacting acetoacetates with primary amines. VUs exhibit robust associative exchange via a Michael addition mechanism, which typically occurs at temperatures above 100 °C without the need for an external catalyst[5],[6].
-
Polydiketoenamines (PDKs): Formed from triketones and primary amines. PDKs are uniquely suited for closed-loop chemical recycling, as they can be depolymerized in strong aqueous acids with >90% monomer recovery within 24 hours, while maintaining exceptional stability under ambient conditions[1].
Dynamic bond formation and specific exchange pathways for amine-linked CANs.
Cross-Linker Selection and Material Properties
The macroscopic properties of CANs (e.g., glass transition temperature ( Tg ), elasticity, and tensile strength) are directly governed by the structural rigidity and functionality of the amine cross-linker and the electrophilic core.
For instance, utilizing short, rigid aliphatic amines like tris(2-aminoethyl)amine (TAEA or TREN) yields highly cross-linked, rigid networks. Conversely, incorporating long, flexible polyetheramines (e.g., Jeffamines) drastically increases the elongation at break (up to 94%) and lowers the Tg [2]. When utilizing starch-derived isohexide diacetoacetates, the stereochemistry of the core (isosorbide vs. isomannide) dictates whether the resulting VU CAN behaves as a semicrystalline plastic or an amorphous elastomer[7].
Table 1: Influence of Monomer Geometry on CAN Thermomechanical Properties
| CAN Chemistry | Electrophilic Core | Amine Cross-Linker | Tg (°C) | Tensile Strength (MPa) | Ref. |
| Polyimine | Divanillin | TAEA / Fatty acid amine blends | 16 – 61 | 1.07 – 18.7 | [2] |
| Vinylogous Urethane | Isohexide Diacetoacetate | Triethylenetetramine | 36 – 57 | 31.5 – 114.6 | [7] |
| Vinylogous Urethane | PPG-Diacetoacetate | Tris(2-aminoethyl)amine (TREN) | < 0 (Elastomeric) | ~ 2.0 – 5.0 | [5] |
Experimental Methodologies
The following protocols are designed as self-validating systems. Causality is embedded into the workflow: solvent evaporation rates, stoichiometric ratios, and thermal curing conditions are strictly controlled to drive condensation equilibriums and ensure complete network formation.
Protocol A: Synthesis of an Elastomeric Vinylogous Urethane CAN
This protocol utilizes a polypropylene glycol (PPG) diacetoacetate core and a TREN cross-linker to produce a reprocessable elastomer[5],[8].
Materials:
-
Polypropylene glycol diacetoacetate (PPG-DAAc, varying MW)
-
Tris(2-aminoethyl)amine (TREN)
-
Solvent: Dimethyl sulfoxide (DMSO) or bulk mixing if viscosity permits.
Step-by-Step Procedure:
-
Stoichiometric Calculation: Calculate the mass of TREN required to achieve a 1:1 molar ratio of primary amine groups to acetoacetate groups. Note: Unlike vinylogous ureas which require a ~10 mol% amine excess to facilitate associative transamination, VUs achieve efficient Michael addition exchange at strict stoichiometry[9].
-
Monomer Mixing: In a round-bottom flask, add the PPG-DAAc. Gradually add TREN dropwise at room temperature under continuous mechanical stirring. The reaction is exothermic; control the addition rate to prevent localized gelation.
-
Casting: Pour the homogeneous, highly viscous mixture into a Teflon or glass Petri dish.
-
Thermal Curing & Water Removal: Place the mold in a vacuum oven. Cure at 80 °C for 12 hours, followed by 100 °C for 4 hours under dynamic vacuum.
-
Causality: The formation of the VU bond produces one equivalent of water per linkage. Vacuum is mandatory to drive the equilibrium (Le Chatelier's principle) toward complete polymerization and prevent micro-void formation in the elastomer[7].
-
-
Self-Validation (FT-IR): Analyze the cured film via FT-IR. Confirm the complete disappearance of the acetoacetate ketone peak (~1710 cm⁻¹) and the appearance of the characteristic VU conjugated C=O and C=C stretching bands (~1650 cm⁻¹ and 1600 cm⁻¹).
Protocol B: Synthesis of a Divanillin-Based Polyimine CAN
This protocol demonstrates the synthesis of a rigid-to-flexible tunable polyimine network[2],[4].
Materials:
-
Divanillin (synthesized via enzymatic dimerization of vanillin)
-
Tris(2-aminoethyl)amine (TAEA) - Rigid node
-
Jeffamine (Polyetheramine) - Flexible spacer
-
Solvent: Tetrahydrofuran (THF) or Chloroform (CHCl₃)
Step-by-Step Procedure:
-
Solution Preparation: Dissolve divanillin in a minimal amount of THF (approx. 10 mL per gram of monomer).
-
Amine Addition: Prepare a co-solution of TAEA and Jeffamine in THF. The molar ratio of TAEA:Jeffamine dictates the final Tg . Add the amine solution rapidly to the divanillin solution under vigorous stirring.
-
Solvent Casting: Immediately pour the mixture into a glass Petri dish. Leave the dish open to the atmosphere at room temperature for 12 hours to allow slow solvent evaporation.
-
Causality: Slow evaporation prevents the kinetic trapping of unreacted end-groups, allowing the dynamic imine metathesis to heal network defects during the gelation phase[4].
-
-
Vacuum Drying: Transfer the semi-dried film to a vacuum oven at 50 °C for at least 24 hours to remove residual THF and the water byproduct[9].
-
Self-Validation (Rheology): Perform a frequency sweep (0.1 to 100 rad/s) at elevated temperatures (e.g., 100–150 °C). A crossover of the storage ( G′ ) and loss ( G′′ ) moduli indicates the transition from a solid-like network to a flowable liquid, verifying the dynamic nature of the imine cross-links[5].
Standardized experimental workflow and validation checkpoints for CAN synthesis.
Reprocessing and Chemical Recycling
A hallmark of amine-linked CANs is their ability to be reprocessed.
-
Thermal Reprocessing: VU CANs can be granulated and subjected to compression molding. A standard protocol involves preheating the mold to 140 °C for 2 minutes, followed by applying 200 bar of pressure for 2 minutes, and then cooling. The mechanical properties remain largely unchanged over multiple cycles due to the robust Michael addition exchange[5],[8].
-
Chemical Recycling: Polyimine CANs synthesized with a 1:1 stoichiometry can be fully dissolved and chemically recycled using primary amine solvents or via imine metathesis in solvents like acetonitrile, which accelerates the exchange rate compared to DMSO[4].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Adaptable Networks with Tailorable Material Properties Based on Divanillin Polyimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene-1,2,4,5-tetracarbaldehyde | 14674-89-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combining vinylogous urethane and β-amino ester chemistry for dynamic material design - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Isohexide Stereochemistry on Vinylogous Urethane Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Methyl 3-(2-Aminoethoxy)propanoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Methyl 3-(2-aminoethoxy)propanoate (CAS 1692416-26-4). While this molecule is a highly valuable hydrophilic PEG-like linker used in PROTACs and antibody-drug conjugates (ADCs), its synthesis is deceptively complex.
Low yields are rarely due to reagent purity; instead, they stem from predictable chemoselectivity failures, thermodynamic instabilities, and improper isolation techniques. This guide deconstructs the chemical causality behind these failures and provides a self-validating, field-proven protocol to ensure >85% yields.
Part 1: Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first map the synthetic landscape. The standard route involves the oxa-Michael addition of an alcohol to an electron-deficient acrylate. However, the bifunctional nature of the starting material (ethanolamine) and the thermodynamic instability of the final product introduce critical failure nodes.
Figure 1: Synthesis workflow of Methyl 3-(2-aminoethoxy)propanoate and common failure nodes.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why am I getting a complex mixture or predominantly the aza-Michael adduct when reacting ethanolamine directly with methyl acrylate? A1: This is a chemoselectivity issue. Primary amines are significantly more nucleophilic than primary alcohols. Without protection, the aza-Michael addition outcompetes the oxa-Michael addition, yielding methyl 3-((2-hydroxyethyl)amino)propanoate. Causality & Solution: You must mask the amine's nucleophilicity. N-Boc protection using Boc-anhydride ( Boc2O ) is the mandatory first step.
Q2: My N-Boc-ethanolamine is pure, but the oxa-Michael addition to methyl acrylate gives <20% conversion. I am using triethylamine as my base. What is wrong? A2: Triethylamine ( pKa ~10.7) is not basic enough to efficiently deprotonate the alcohol to form the necessary alkoxide nucleophile. Causality & Solution: Switch to a stronger, non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Literature confirms that DBU is a highly efficient catalyst for the oxa-Michael addition of alcohols to acrylates, drastically outperforming standard amine bases[1].
Q3: The reaction mixture turned into a viscous gel during the oxa-Michael step. What happened? A3: Methyl acrylate is highly prone to base-catalyzed or thermally initiated radical polymerization. Causality & Solution: Do not heat the reaction excessively (keep it ≤ 40 °C). Ensure the methyl acrylate still contains its radical inhibitor (usually MEHQ), and avoid using massive excesses of strong base. The retro-oxa-Michael reaction is also a known competing pathway at elevated temperatures, meaning thermodynamic control will reduce your yield if heated excessively[2].
Q4: I achieved excellent conversion to the Boc-protected intermediate, but after deprotection and basic workup, my yield of the final free base is extremely low. NMR shows a different cyclic product. Why? A4: This is the most common and fatal post-deprotection pitfall. The free base of Methyl 3-(2-aminoethoxy)propanoate is thermodynamically unstable at room temperature. The primary amine undergoes spontaneous intramolecular aminolysis with the methyl ester, forming a 7-membered lactam known as 1,4-oxazepan-5-one [3]. Causality & Solution: Never isolate or store the free base. Always isolate and store the product as its hydrochloride (HCl) or trifluoroacetate (TFA) salt. The protonated amine cannot act as a nucleophile, completely preventing lactamization.
Figure 2: Mechanism of DBU-catalyzed oxa-Michael addition and thermal retro-Michael pitfalls.
Part 3: Optimized Step-by-Step Protocol (Self-Validating)
This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step with compromised material.
Step 1: N-Boc Protection of Ethanolamine
-
Reaction: Dissolve ethanolamine (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add a solution of Boc2O (1.05 eq) in DCM dropwise over 30 minutes. Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with saturated aqueous NH4Cl , then brine. Dry over Na2SO4 and concentrate.
-
Self-Validation Checkpoint: Perform a TLC and stain with Ninhydrin. The starting ethanolamine will stain deep purple. Your isolated N-Boc-ethanolamine must not stain purple, confirming the complete masking of the primary amine.
Step 2: Oxa-Michael Addition
-
Reaction: Dissolve N-Boc-ethanolamine (1.0 eq) in a minimal amount of anhydrous THF. Add methyl acrylate (1.5 eq).
-
Catalysis: Add DBU (0.1 eq, 10 mol%) dropwise. Stir at room temperature (20–25 °C) for 16 hours. Do not heat.
-
Workup: Quench the reaction by adding 1M NaHSO4 (aq) to neutralize the DBU (prevents retro-Michael during concentration). Extract with EtOAc, wash with brine, dry, and concentrate.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (KMnO4 stain). The disappearance of the UV-active/KMnO4-active acrylate spot relative to the product confirms conversion. The mixture must remain a free-flowing liquid; gelation indicates acrylate polymerization.
Step 3: Deprotection & Salt Isolation
-
Reaction: Dissolve the crude Boc-protected ester in anhydrous DCM. Cool to 0 °C. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.
-
Purification: Triturate the resulting viscous oil with ice-cold diethyl ether. The target molecule, Methyl 3-(2-aminoethoxy)propanoate HCl salt , will precipitate as a white crystalline solid. Filter and dry under high vacuum.
-
Self-Validation Checkpoint: Dissolve a small sample in D2O for 1H -NMR. The presence of a sharp singlet at ~3.7 ppm confirms the intact methyl ester. The absence of this peak indicates either ester hydrolysis or cyclization to 1,4-oxazepan-5-one.
Part 4: Quantitative Yield & Condition Comparison
The table below summarizes how specific experimental choices directly dictate the synthetic yield and the primary failure modes encountered.
| Reaction Conditions | Protection Strategy | Base / Catalyst | Isolation Method | Expected Yield | Primary Failure Mode |
| Direct Addition | None | None | Free Base | < 5% | Aza-Michael adduct formation |
| Standard | Boc-protection | Triethylamine | Free Base | 15 - 25% | Incomplete conversion & Lactamization |
| Aqueous Base | Boc-protection | NaOH (aq) | Free Base | 30 - 40% | Ester hydrolysis & Lactamization |
| Optimized | Boc-protection | DBU (10 mol%) | HCl Salt | > 85% | None (Self-validating) |
Part 5: References
-
Fischer, S. M., Schallert, V., Uher, J. M., & Slugovc, C. (2023). Sequential dual-curing of electron-deficient olefins and alcohols relying on oxa-Michael addition and anionic polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
Fischer, S. M., & Slugovc, C. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry (RSC Publishing). [Link]
Technical Support Center: Purification Challenges of Methyl 3-(2-aminoethoxy)propanoate
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4)[1]. As a bifunctional, short PEG-like linker containing both a primary amine and a methyl ester, this molecule is highly valuable for PROTAC synthesis and bioconjugation[2]. However, its unique structural features introduce severe purification bottlenecks: extreme hydrophilicity, lack of a UV chromophore, and chemical instability as a free base.
Below, you will find field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to optimize your purification workflows.
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does my product severely streak on normal-phase silica gel, and how can I fix it?
The Causality: Standard silica gel is densely populated with acidic silanol groups (pKa ~4.5–5.5). The primary amine of Methyl 3-(2-aminoethoxy)propanoate acts as a strong hydrogen-bond donor/acceptor and a base. This leads to a continuous adsorption-desorption lag and irreversible acid-base binding on the column, resulting in severe streaking and poor mass recovery. The Solution: You must dynamically mask the silanol groups. Pre-treat the silica column with a basic modifier (e.g., 1–5% Triethylamine or NH₄OH)[3]. Alternatively, bypass silanol interactions entirely by switching your stationary phase to amine-functionalized silica (NH₂-silica) or neutral alumina.
Q2: I lose a significant amount of product during aqueous workup. Where is it going?
The Causality: The combination of a primary amine, an ether oxygen, and an ester makes this short PEG linker exceptionally hydrophilic. During standard liquid-liquid extraction (e.g., EtOAc/Water), the molecule preferentially partitions into the aqueous layer[2]. The Solution: Avoid aqueous workups whenever possible by precipitating byproducts and filtering them directly. If an aqueous wash is mandatory, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic mixture, such as 10% MeOH in Dichloromethane (DCM).
Q3: My purified product degrades or forms oligomers upon concentration. What is happening?
The Causality: When concentrated to dryness and exposed to mild heat, the free primary amine acts as a nucleophile. It can attack the methyl ester of a neighboring molecule (intermolecular transamidation, forming oligomers) or undergo intramolecular cyclization to form a lactam. The Solution: Never store the molecule as a neat free base at room temperature. Immediately convert it to a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the amine neutralizes its lone pair, rendering it non-nucleophilic. Always evaporate solvents at low temperatures (<30°C).
Q4: I can't see the product on my TLC plate or HPLC chromatogram. How do I track it?
The Causality: The molecule lacks a conjugated π-system or aromatic ring, meaning it does not absorb UV light at standard analytical wavelengths (214 nm or 254 nm). The Solution: For Thin Layer Chromatography (TLC), develop the plate and dip it in a Ninhydrin stain, followed by heating; the primary amine will appear as a bright purple/blue spot. For HPLC, you must use a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)[2].
Experimental Protocols
To ensure self-validating and reproducible results, choose one of the following protocols based on your laboratory's detection capabilities.
Protocol A: Direct Purification via Amine-Optimized Flash Chromatography
Use this protocol if you have access to ELSD/CAD detectors or are comfortable tracking fractions via Ninhydrin TLC staining.
-
Column Preparation: Pack a standard silica gel column. Flush the column with 2 column volumes (CV) of a pre-neutralization solvent: DCM : MeOH : NH₄OH (aq, 28%) in a 90:9:1 ratio.
-
Sample Loading: Dissolve the crude Methyl 3-(2-aminoethoxy)propanoate in a minimum volume of DCM. Load it carefully onto the column head.
-
Elution: Elute using a gradient of DCM : MeOH : NH₄OH. Start at 95:4:1 and gradually increase polarity to 85:14:1. The ammonium hydroxide competitively binds to the silanols, allowing the amine to elute as a sharp, distinct band[3].
-
Fraction Analysis: Spot each fraction on a TLC plate. Dip the plate in Ninhydrin solution (0.3% w/v in ethanol/acetic acid) and heat gently with a heat gun. Pool the fractions that yield a singular, bright purple spot.
-
Stabilization: Add 1.1 equivalents of a 4M HCl in dioxane solution to the pooled fractions before concentration to isolate the stable hydrochloride salt.
Protocol B: Boc-Protection for Facile Purification (Derivatization)
Use this protocol if you require high-purity material and must rely on standard UV/Vis detection or standard silica gel.
-
Reaction Setup: Dissolve the crude amine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add Triethylamine (1.5 eq) and cool to 0°C.
-
Derivatization: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM. Stir the reaction at room temperature for 4 hours. The Boc group masks the amine's polarity and prevents silanol binding[4].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].
-
Purification: Purify the resulting N-Boc-methyl 3-(2-aminoethoxy)propanoate using standard silica gel chromatography (Eluent: Hexanes/EtOAc gradient). The Boc-protected intermediate is highly stable, less polar, and easier to handle.
Quantitative Data Summaries
The table below summarizes the quantitative expectations and operational parameters for the two primary purification strategies.
| Purification Strategy | Stationary Phase | Mobile Phase System | Yield Expectation | Purity Expectation | Detection Method |
| Direct Chromatography | Silica Gel (Pre-treated) | DCM / MeOH / 1% NH₄OH | 65% – 75% | >90% | Ninhydrin TLC, ELSD, CAD |
| Direct Chromatography | Amine-Functionalized Silica | Hexanes / EtOAc | 75% – 85% | >95% | Ninhydrin TLC, ELSD, CAD |
| Boc-Derivatization | Standard Silica Gel | Hexanes / EtOAc | 80% – 90% (Over 2 steps) | >98% | UV (Weak), Iodine, Ninhydrin (Post-deprotection) |
| Aqueous Extraction | None (Liquid-Liquid) | 10% MeOH in DCM / Brine | <50% (High loss to aq. phase) | Variable | N/A |
Mandatory Visualizations
Caption: Decision tree for selecting the optimal purification strategy based on detection capabilities.
Caption: Degradation pathways of the free amine and stabilization via salt formation.
References
- AbMole. "Methyl 3-(2-Aminoethoxy)Propanoate | 1692416-26-4".
- BenchChem. "Technical Support Center: Purification Strategies for PROTACs Containing a PEG Linker".
- BenchChem. "Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjugation to Primary Amines".
- National Center for Biotechnology Information (PMC). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines".
- International Journal of Chemistry. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines".
Sources
Technical Support Center: Optimizing Conjugation of Methyl 3-(2-aminoethoxy)propanoate
Welcome to the Technical Support Center for bioconjugation and linker synthesis. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-(2-aminoethoxy)propanoate (CAS: 1692416-26-4), a highly versatile PEG1-like building block frequently utilized in PROTAC linker synthesis and targeted drug delivery systems[1].
Mechanistic Rationale: The "Why" Behind Time Optimization
Methyl 3-(2-aminoethoxy)propanoate is a bifunctional molecule containing a highly nucleophilic primary aliphatic amine and a methyl ester. The fundamental challenge in its conjugation (typically via amide bond formation to a carboxylic acid) is kinetic competition .
While the primary amine is the intended target for coupling, the methyl ester is susceptible to premature hydrolysis or intermolecular transamidation if exposed to basic conditions and trace water for extended periods. Therefore, optimizing the reaction time is not just a matter of efficiency—it is a strict chemical necessity to preserve the structural integrity of the ester for downstream saponification. Traditional reagents like EDC/HOBt often require 12–24 hours[2], which drastically increases the risk of side reactions. Transitioning to rapid-kinetics reagents like HATU accelerates the reaction to completion within 15 to 120 minutes, effectively bypassing these degradation pathways[3].
Quantitative Data: Coupling Reagent Comparison
The following table synthesizes the kinetic profiles and expected outcomes when conjugating Methyl 3-(2-aminoethoxy)propanoate using various standard activation chemistries.
| Coupling Reagent | Optimal Base | Solvent | Avg. Reaction Time | Risk of Ester Hydrolysis | Expected Yield |
| HATU | DIPEA (2.5 eq) | DMF / DCM | 15 min – 2 hrs | Low (Fast kinetics) | >90% |
| EDC / HOBt | DIPEA (2.5 eq) | DCM / DMF | 12 hrs – 24 hrs | Moderate (Time-dependent) | 70% – 85% |
| DCC / DMAP | TEA (3.0 eq) | DCM | 24 hrs – 48 hrs | High (Extended exposure) | <60% |
Reaction Workflow & Mechanistic Pathway
Mechanistic pathway of HATU-mediated amide conjugation with visual HOAt monitoring.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn yellow when using HATU, and should I be concerned? A1: You should not be concerned; this is a self-validating visual indicator. The yellow color signifies the release of the 1-hydroxy-7-azabenzotriazole (HOAt) anion during the activation and coupling phases. Recent advances in computer vision and kinetic monitoring utilize this exact colorimetric change to track the rapid kinetics of HATU-mediated amide bond formation[4],[5].
Q2: Can I use water as a co-solvent if my carboxylic acid is highly polar? A2: It is highly discouraged. Methyl 3-(2-aminoethoxy)propanoate contains a methyl ester. Introducing water in the presence of a base like DIPEA over extended reaction times will lead to the premature saponification (hydrolysis) of the ester into a free carboxylic acid, ruining the stepwise synthesis strategy. Always use anhydrous DMF or DCM.
Q3: Why is DIPEA preferred over Triethylamine (TEA) for this specific conjugation? A3: DIPEA (N,N-Diisopropylethylamine) is sterically hindered and non-nucleophilic. TEA is less hindered and can occasionally act as a competing nucleophile or cause epimerization in sensitive chiral substrates. DIPEA ensures the primary amine of the linker remains deprotonated and nucleophilic without interfering with the active ester[2].
Troubleshooting Guide
Issue: LC-MS shows incomplete amine conversion after 2 hours.
-
Causality: The primary amine may be protonated (inactive), or the carboxylic acid was not fully activated.
-
Solution: Verify the pH of the reaction mixture. The reaction must be run at a slightly basic apparent pH (7–9) to ensure the amine is deprotonated[2]. Add an additional 0.5–1.0 equivalent of DIPEA.
Issue: Formation of a dimer/oligomer mass [M + M - MeOH] detected on MS.
-
Causality: Intermolecular transamidation. Because the linker has both an amine and an ester, extended reaction times (>24h) or excessive heating can cause the primary amine of one linker to attack the methyl ester of another.
-
Solution: Strictly limit the reaction time to under 2 hours at room temperature by switching to a fast-kinetics reagent like3[3]. Do not apply heat.
Issue: Difficult purification due to co-eluting byproducts.
-
Causality: If you are using EDC or DCC, the resulting urea byproducts (especially dicyclohexylurea from DCC) can be notoriously difficult to separate from polar PEG-like linkers[6].
-
Solution: If using EDC, perform a strict acidic aqueous wash (1M HCl), as the EDC-urea byproduct is water-soluble[2]. If using HATU, ensure thorough washing with saturated NaHCO3 to remove the HOAt byproduct.
Troubleshooting logic tree for optimizing prolonged or stalled amide coupling reactions.
Self-Validating Experimental Protocol: Rapid HATU Amide Coupling
This protocol is engineered to maximize conversion while strictly limiting reaction time to prevent ester degradation[3].
Materials Required:
-
Carboxylic Acid Substrate (1.0 eq)
-
Methyl 3-(2-aminoethoxy)propanoate (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 - 3.0 eq)
-
Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask purged with inert gas (Nitrogen or Argon), dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a concentration of 0.1 M to 0.5 M.
-
Activation: Add DIPEA (2.5 eq) dropwise to the mixture. Stir at room temperature for 15–30 minutes. Self-Validation Check: The solution should transition to a translucent yellow, indicating the successful formation of the OAt-active ester and the release of the HOAt anion[4].
-
Conjugation: Add Methyl 3-(2-aminoethoxy)propanoate (1.1 eq) to the activated mixture.
-
Kinetic Monitoring: Stir the reaction at room temperature. After 45 minutes, pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the active ester mass and the emergence of the product mass.
-
Quenching & Workup: Once LC-MS confirms >95% conversion (typically between 1 to 2 hours), immediately dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt and unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
- "Methyl 3-(2-Aminoethoxy)
- "Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction", Benchchem, URL
- "Application Notes: Standard Protocol for HATU Coupling in Solution Phase", Benchchem, URL
- "Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis", PMC/NIH, URL
- "(PDF)
- "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP...
Sources
- 1. Methyl 3-(2-Aminoethoxy)Propanoate | 1692416-26-4 | AbMole [abmole.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Surface Grafting with Methyl 3-(2-aminoethoxy)propanoate
Welcome to the technical support center for surface grafting applications using Methyl 3-(2-aminoethoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions encountered during surface modification experiments. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your grafting strategies and achieve consistent, high-quality results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Methyl 3-(2-aminoethoxy)propanoate for surface functionalization.
Q1: What is Methyl 3-(2-aminoethoxy)propanoate and why use it for surface grafting?
Methyl 3-(2-aminoethoxy)propanoate is a short-chain, heterobifunctional linker molecule. It possesses a primary amine (-NH₂) group at one end and a methyl ester (-COOCH₃) group at the other. Its primary utility in surface science lies in the reactivity of its terminal amine group, which can be covalently attached to a variety of activated surfaces (e.g., those with carboxyl or N-hydroxysuccinimide ester functionalities).[1] This leaves the methyl ester group exposed, which can be either used as is or subsequently hydrolyzed to a carboxylic acid for further conjugation steps. Its short, hydrophilic ether-containing backbone can help in reducing non-specific binding in some biological applications.
Q2: What types of surfaces can be modified with this linker?
The primary amine group of Methyl 3-(2-aminoethoxy)propanoate is nucleophilic and can react with surfaces functionalized with electrophilic groups. Common examples include:
-
Carboxylated surfaces (-COOH): Often found on polymers or self-assembled monolayers (SAMs). The coupling typically requires activation of the carboxyl groups using carbodiimide chemistry, such as EDC and NHS.[2][3]
-
NHS-ester activated surfaces: These surfaces are pre-activated to readily react with primary amines to form stable amide bonds.[4]
-
Epoxy-functionalized surfaces: The amine can perform a ring-opening reaction with the epoxide group.
-
Aldehyde-functionalized surfaces: The amine can form an imine bond, which can be stabilized by reduction to a secondary amine.
Q3: What are the critical chemical properties of Methyl 3-(2-aminoethoxy)propanoate to consider during experiments?
Two key functional groups dictate its reactivity:
-
The Primary Amine (-NH₂): This is the primary site for the grafting reaction. Its nucleophilicity is pH-dependent. For efficient coupling to activated esters or carboxyl groups, the amine should be deprotonated (in its -NH₂ form, not -NH₃⁺). This is favored at a pH above its pKa, typically in the range of 7.0-8.5 for the coupling step.[5]
-
The Methyl Ester (-COOCH₃): This group is generally stable but can be susceptible to hydrolysis (reaction with water) under strong acidic or basic conditions, which would convert it to a carboxylic acid.[6][7] This reaction is often slow at neutral pH but can be accelerated by elevated temperatures. It is a critical consideration for both the grafting reaction conditions and the storage and use of the functionalized surface.
Q4: Which analytical techniques are recommended to confirm successful grafting?
A multi-technique approach is always recommended for robust characterization:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information.[8][9] Successful grafting will result in an increase in the nitrogen (N 1s) and carbon (C 1s) signals on the surface. High-resolution scans of the N 1s peak can confirm the presence of amide bonds.[10]
-
Contact Angle Goniometry: This technique measures the surface wettability.[11][12] Successful grafting of this molecule should alter the surface energy, typically making a hydrophobic surface more hydrophilic, which is observed as a decrease in the water contact angle.[1][13]
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This can detect the chemical bonds of the grafted layer.[14] Look for characteristic peaks such as C-H, C-O, and potentially amide bond vibrations after coupling.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your surface grafting experiments.
Issue 1: Low Grafting Density or Incomplete Surface Coverage
Q: My surface characterization (XPS, contact angle) indicates a very low amount of Methyl 3-(2-aminoethoxy)propanoate has attached to my carboxylated surface. What are the likely causes and how can I improve the grafting efficiency?
A: Low grafting density is a frequent challenge stemming from several factors, from inadequate surface preparation to suboptimal reaction conditions.[15] Let's break down the potential causes and solutions systematically.
Workflow for Diagnosing Low Grafting Density
Caption: Troubleshooting flowchart for low grafting density.
Potential Causes & Detailed Solutions
| Potential Cause | Scientific Explanation (The "Why") | Recommended Solutions & Protocols |
| Inadequate Substrate Activation | The grafting process relies on the availability of reactive sites on the substrate. For carboxylated surfaces, if the density of -COOH groups is low or if they are not accessible, the subsequent coupling reaction will be inefficient.[16] | Solution: Confirm and optimize the surface activation protocol. For instance, if you are creating a carboxylated surface via a self-assembled monolayer (SAM) of a molecule like 11-mercaptoundecanoic acid (MUA) on gold, ensure the SAM is well-formed and dense. Protocol: Re-evaluate and standardize the substrate cleaning and activation protocol. For silicon-based substrates, consider re-optimizing piranha or plasma cleaning protocols to ensure a high density of hydroxyl groups for subsequent silanization.[15] |
| Inefficient EDC/NHS Chemistry | The conversion of surface -COOH groups to amine-reactive NHS-esters is a critical step. This reaction is highly sensitive to pH and the stability of the reagents. EDC activation is most efficient at a slightly acidic pH (4.5-6.0), where the carboxyl group is protonated.[5] However, EDC itself is prone to rapid hydrolysis in aqueous solutions.[17] | Solution: Optimize the activation step. Protocol: 1. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step.[18] 2. Always prepare EDC and NHS solutions immediately before use.[19] 3. Use a molar excess of both EDC and NHS relative to the estimated number of surface carboxyl groups. 4. Keep the activation time to 15-30 minutes at room temperature before introducing the amine solution.[18] |
| Suboptimal Amine Coupling Conditions | For the amine to act as a nucleophile, it must be in its deprotonated (-NH₂) state. This is favored at a pH of 7.0 or higher. If the coupling buffer is too acidic, the amine will be protonated (-NH₃⁺) and non-reactive.[5] Additionally, buffers containing primary amines (like Tris or glycine) will compete with your linker for reaction sites.[4] | Solution: Optimize the coupling buffer and linker concentration. Protocol: 1. After the activation step, thoroughly rinse the surface with an amine-free buffer like PBS. 2. Perform the coupling reaction in PBS at a pH of 7.2-8.0. 3. Ensure the Methyl 3-(2-aminoethoxy)propanoate is of high purity. Impurities can consume activated sites. 4. Increase the concentration of the linker to drive the reaction equilibrium towards the grafted product. |
| Steric Hindrance | Even with optimal chemistry, the size and conformation of molecules already grafted to the surface can physically block new molecules from accessing remaining reactive sites, limiting the maximum achievable density.[15] | Solution: Adjust the linker concentration and reaction time. While Methyl 3-(2-aminoethoxy)propanoate is small, this can be a factor. Try a range of concentrations. Sometimes a lower concentration can lead to a more ordered, albeit less dense, monolayer. |
Issue 2: Instability of the Grafted Layer
Q: The initial characterization showed successful grafting, but after storage in an aqueous buffer or exposure to air, the surface properties have changed (e.g., increased contact angle), suggesting loss of the layer. Why is this happening?
A: Layer instability is a significant concern, particularly with silane-based chemistries and molecules containing hydrolyzable functional groups.
Mechanisms of Layer Instability
Caption: Potential causes for grafted layer instability.
Potential Causes & Detailed Solutions
| Potential Cause | Scientific Explanation (The "Why") | Recommended Solutions & Protocols |
| Hydrolysis of Underlying Silane Layers | If your substrate was prepared using an aminosilane (like APTES) to introduce the reactive groups, the Si-O-Si bonds anchoring the silane to the silica surface are susceptible to hydrolysis.[20] This process can be auto-catalyzed by the amine groups within the silane layer, leading to the detachment of the entire functional layer.[21][22] | Solution: Improve the stability of the initial silane layer. Protocol: 1. Conduct silanization in an anhydrous solvent (e.g., dry toluene) at an elevated temperature to promote the formation of a denser, more cross-linked, and more stable layer.[20] 2. Consider vapor-phase silanization, which can produce more ordered and stable monolayers.[21] 3. Use aminosilanes with longer alkyl chains between the amine and the silane headgroup to minimize amine-catalyzed hydrolysis.[20] |
| Hydrolysis of the Methyl Ester Group | The methyl ester on your linker can hydrolyze to a carboxylic acid, especially if the surface is stored in non-neutral pH buffers or at elevated temperatures.[23] This changes the surface chemistry from neutral/slightly polar to negatively charged (at pH > ~4), which will alter wettability and subsequent reactivity. | Solution: Control storage and usage conditions. Protocol: 1. Store functionalized surfaces in a dry, inert environment (e.g., under nitrogen or argon). 2. If aqueous storage is necessary, use a neutral pH buffer (e.g., PBS pH 7.4) and store at 4°C to minimize hydrolysis. 3. If your application can tolerate it, you can intentionally hydrolyze the ester layer with a mild base (e.g., NaHCO₃ solution) to create a stable carboxylated surface for further use. |
| Incomplete Covalent Attachment | During the grafting process, some linker molecules may only be physically adsorbed (physisorbed) to the surface rather than covalently bonded. These weakly bound molecules will be washed away upon exposure to solvents or buffers.[21] | Solution: Ensure a robust covalent linkage and implement stringent washing steps. Protocol: After the coupling reaction, perform a series of stringent washes. Sonication in a suitable solvent (e.g., ethanol, then water) for a short period can help remove physisorbed molecules, leaving only the covalently attached layer. |
Issue 3: Inconsistent or Patchy Surface Coverage
Q: My characterization results vary across the surface, with some areas showing good grafting and others showing none. What causes this non-uniformity?
A: Patchy coverage typically points to issues with the cleanliness and homogeneity of the substrate or the reaction conditions.
Potential Causes & Detailed Solutions
| Potential Cause | Scientific Explanation (The "Why") | Recommended Solutions & Protocols |
| Inconsistent Substrate Cleanliness | Any organic residues, particulates, or variations in the native oxide layer on the substrate will prevent the uniform formation of the initial functional layer (e.g., the silane or carboxylated SAM), leading to a patchy final grafted layer.[15] | Solution: Standardize and rigorously apply your substrate cleaning protocol. Protocol: For silicon-based substrates, use a sequence of solvent cleaning (e.g., acetone, isopropanol), followed by an oxidative cleaning method like Piranha solution (use with extreme caution) or a UV/Ozone cleaner to ensure a pristine, uniformly activated surface. |
| Uneven Reaction Conditions | If the substrate is not fully and uniformly immersed in the reaction solution, or if temperature gradients exist across the surface, the reaction rate will vary, leading to inconsistent grafting. | Solution: Ensure uniform reaction conditions. Protocol: 1. Use a reaction vessel that allows the substrate to be fully submerged in the solution. 2. Ensure gentle, uniform agitation during the reaction to prevent local depletion of reactants near the surface. 3. If heating, use a water bath or oven that provides stable and uniform temperature control. |
| "Coffee Ring" Effect | During solvent evaporation after a washing step, solutes (including unreacted linker molecules or byproducts) can concentrate at the edges of drying droplets, leading to a "coffee ring" of higher density material. | Solution: Modify the drying procedure. Protocol: After the final rinse, dry the substrate with a gentle stream of inert gas (e.g., nitrogen or argon), starting from the top and moving downwards to prevent droplet formation and uneven drying. For critical applications, a spin-coater can be used for the final drying step. |
Part 3: Key Experimental Protocol
Protocol: Grafting to a Carboxylated Surface via EDC/NHS Chemistry
This protocol provides a general workflow for attaching Methyl 3-(2-aminoethoxy)propanoate to a surface functionalized with carboxylic acid groups.
Workflow Diagram
Caption: Step-by-step experimental workflow for surface grafting.
Step-by-Step Methodology
-
Substrate Preparation:
-
Ensure the substrate is thoroughly cleaned using an appropriate method (e.g., sonication in solvents, Piranha etch, UV/Ozone).
-
Functionalize the clean substrate to create a carboxylated surface (e.g., by immersing in a solution of a carboxyl-terminated silane or thiol).
-
-
Surface Activation:
-
Prepare fresh solutions:
-
Activation Buffer: 0.1 M MES, pH 5.5.
-
EDC Solution: 40 mM EDC in Activation Buffer.
-
NHS Solution: 10 mM NHS in Activation Buffer.
-
-
Immerse the carboxylated substrate in a mixture of the EDC and NHS solutions.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[18]
-
-
Rinsing:
-
Remove the substrate from the activation solution.
-
Rinse thoroughly, first with Activation Buffer, then with an amine-free buffer like PBS (pH 7.4).
-
-
Amine Coupling:
-
Prepare a solution of Methyl 3-(2-aminoethoxy)propanoate (e.g., 10-50 mM) in PBS (pH 7.4).
-
Immediately immerse the activated substrate in the amine solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[24]
-
-
Rinsing:
-
Remove the substrate from the amine solution.
-
Rinse thoroughly with PBS, followed by deionized water.
-
-
Quenching (Optional but Recommended):
-
To deactivate any remaining unreacted NHS-esters, immerse the substrate in a quenching solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 15-30 minutes.[19]
-
-
Final Rinse and Dry:
-
Rinse the substrate extensively with deionized water, followed by ethanol.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Characterization:
-
Analyze the dried, functionalized surface using XPS, contact angle goniometry, and/or ATR-FTIR to confirm successful grafting.
-
References
-
Reproducibility and stability of silane layers in nanoconfined electrochemical systems. (2024, May 10). Royal Society of Chemistry. [Link]
-
How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. SciSpace. [Link]
-
Amine coupling through EDC/NHS: a practical approach. (2010). ResearchGate. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]
-
Contact Angle Goniometer 101: Guide to Measuring Contact Angle. (2024, January 15). Brighton Science. [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Center for Biotechnology Information. [Link]
-
Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. (2014, May 16). Bio-Rad. [Link]
-
Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Defense Technical Information Center. [Link]
-
Lim, J. Y., & Donahue, H. J. (2007). Grafting amine-terminated branched architectures from poly(L-lactide) film surfaces for improved cell attachment. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 81(1), 151–159. [Link]
-
Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). BAM Dissertationsreihe. [Link]
-
KeyLink Contact Angle Goniometer for Precise Surface Testing. Keylink Plasma. [Link]
-
Amine Sensor Chips & Amine Coupling Kit. Nicoya. [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(1), 943–953. [Link]
-
Surface Modification of an Ethylene−Acrylic Acid Copolymer Film: Grafting Amine-Terminated Linear and Branched Architectures. ResearchGate. [Link]
-
Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011, November 22). BioForce Nanosciences. [Link]
-
Tanzi, M. C., Barzaghi, B., Anouchinsky, R., Bilenkis, S., Penhasi, A., & Cohn, D. (1992). Grafting reactions and heparin adsorption of poly(amidoamine)-grafted poly(urethane amide)s. Biomaterials, 13(7), 425–431. [Link]
-
Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering. (2025, May 9). ResearchGate. [Link]
-
Kim, S., et al. (2023). Grafting Behavior of Amine Ligands for Surface Modification of MXene. Langmuir, 39(5), 1957–1965. [Link]
-
van den Berg, E. M., & Ossenkamp, G. C. (2002). Toward Functionalized Surfaces through Surface Esterification of Silica. Langmuir, 18(16), 6246–6253. [Link]
-
Light induced grafting-from strategies as powerful tool for surface modification. Express Polymer Letters. [Link]
-
FTIR & Contact Angle Measurements of Surface Modified Polymers. (2021, January 18). EAG Laboratories. [Link]
-
Boukherroub, R., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 732. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Acme-Hardesty. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]
-
Teplyakov, A. V., et al. (2014). Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. Proceedings of the National Academy of Sciences, 111(49), 17462–17467. [Link]
-
Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions? (2015, June 25). ResearchGate. [Link]
-
Surface Wettability Using Contact Angle Goniometry. (2018, February 1). Defense Technical Information Center. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013, December 19). ACS Publications. [Link]
-
Boukherroub, R., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. PubMed. [Link]
-
The link between function and structure of esters. Aston Chemicals. [Link]
-
Hydrolyzable nonionic surfactants: Stability and physicochemical properties of surfactants containing carbonate, ester, and amide bonds. ResearchGate. [Link]
-
Ester Exchange Modification for Surface-Drying Time Control and Property Enhancement of Polyaspartate Ester-Based Polyurea Coatings. (2025, February 18). Scilit. [Link]
-
Rossi, A., Elsener, B., & Spencer, N. D. (2000). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Spectroscopy Europe, 12(4), 8-15. [Link]
Sources
- 1. Grafting amine-terminated branched architectures from poly(L-lactide) film surfaces for improved cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aston-chemicals.com [aston-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. brighton-science.com [brighton-science.com]
- 12. ossila.com [ossila.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. eag.com [eag.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bioradiations.com [bioradiations.com]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 22. scispace.com [scispace.com]
- 23. carbodiimide.com [carbodiimide.com]
- 24. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Stability issues of Methyl 3-(2-aminoethoxy)propanoate in aqueous solution
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with Methyl 3-(2-aminoethoxy)propanoate. As a Senior Application Scientist, my goal is to provide not just troubleshooting steps, but a foundational understanding of the molecule's behavior in aqueous environments. This guide is structured to address the core stability challenges, offering both theoretical insights and practical, field-proven protocols to ensure the integrity of your experiments.
Understanding the Core Instability: The Challenge of the Amino Ester
Methyl 3-(2-aminoethoxy)propanoate is a bifunctional molecule containing both a primary amine and a methyl ester. This structure, while useful for various bioconjugation and material science applications, presents an inherent stability challenge in aqueous solutions. The primary degradation pathway is the hydrolysis of the methyl ester, yielding methanol and 3-(2-aminoethoxy)propanoic acid.[1]
However, the rate and mechanism of this hydrolysis are profoundly influenced by the neighboring amino group, making its stability highly dependent on the solution's pH. Unlike simple esters, this molecule is susceptible to three distinct hydrolysis mechanisms:
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the ester can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester is subject to direct and aggressive attack by hydroxide ions, a common and rapid degradation pathway for most esters.[2]
-
Intramolecular Catalysis: This is a critical and often overlooked mechanism for amino esters. In the neutral to slightly acidic pH range (approximately pH 4-8), the unprotonated primary amine can act as an intramolecular general base catalyst.[3] It activates a water molecule, significantly accelerating the nucleophilic attack on the adjacent ester carbonyl. This can lead to surprisingly rapid degradation even under seemingly benign neutral conditions.[4] The rate enhancement from this intramolecular catalysis can be 50- to 100-fold compared to similar esters without the neighboring amine group.[3][4]
Below is a diagram illustrating these degradation pathways.
Caption: Degradation pathways of Methyl 3-(2-aminoethoxy)propanoate.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues and questions encountered during experimentation.
Q1: My compound's concentration is decreasing in a neutral buffer (pH 7.4) at room temperature. I thought neutral pH was safe. What's happening?
Answer: This is a classic case of intramolecular catalysis. At neutral pH, a significant portion of the primary amine is in its unprotonated, nucleophilic form. This amine group facilitates the hydrolysis of the nearby ester, leading to a much faster degradation rate than one would expect for a simple ester.[3][4] This pH-independent reaction mechanism is often active between pH 4 and 8.[4] You are not seeing simple hydrolysis; you are observing an accelerated, self-catalyzed degradation.
Q2: What is the optimal pH for storing an aqueous stock solution of Methyl 3-(2-aminoethoxy)propanoate?
Answer: For short-term storage in an aqueous solution, a slightly acidic pH of 4-5 is recommended. At this pH, the primary amine is protonated to form an ammonium ion (-NH3+). This protonation prevents it from acting as an intramolecular catalyst, significantly slowing down the primary degradation pathway seen at neutral pH.[5] While acid-catalyzed hydrolysis still occurs, its rate is generally much slower than the intramolecularly catalyzed reaction. For long-term storage, preparing aliquots in a dry, aprotic organic solvent (e.g., anhydrous DMSO or DMF) and storing them at -80°C is the most robust strategy.
Q3: How does temperature impact the stability of my solutions?
Answer: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing aqueous solutions at lower temperatures (2-8°C for short-term, or frozen at -20°C to -80°C for longer-term) will significantly reduce the degradation rate, regardless of the pH. Accelerated stability studies often use elevated temperatures (e.g., 40-80°C) to deliberately stress the molecule and predict its long-term stability under recommended storage conditions.[6][7]
Q4: I suspect my compound has degraded. How can I confirm this and quantify the remaining parent compound?
Answer: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), preferably coupled with a Mass Spectrometer (MS).[7][8][9] This approach allows you to separate the parent compound, Methyl 3-(2-aminoethoxy)propanoate, from its primary hydrolysis product, 3-(2-aminoethoxy)propanoic acid, and any other impurities.[10] By running a calibration curve with a known standard, you can accurately quantify the concentration of the remaining active compound.
Q5: Are there any buffer species I should avoid when working with this compound?
Answer: Yes. Avoid using buffers with nucleophilic functional groups (e.g., Tris or other primary amine-based buffers) as they could potentially participate in transesterification or other side reactions with the ester. It is best to use non-nucleophilic buffers such as phosphate (PBS), citrate (at a pH where it is not strongly nucleophilic), or MES.
Q6: How can I set up a simple experiment to assess the stability of my compound in a new formulation?
Answer: You can perform a preliminary forced degradation or stress study.[11][12] This involves exposing your compound in the formulation to a set of harsh conditions to rapidly identify potential liabilities. A typical study would include incubating samples under the conditions listed in the table below and analyzing them at various time points (e.g., 0, 4, 8, 24, 48 hours).
| Stress Condition | Typical Reagent/Setting | Primary Mechanism Targeted |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Acid-catalyzed ester hydrolysis[2][7] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Base-catalyzed ester hydrolysis (saponification)[2][7] |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the amine or ether linkages |
| Thermal Stress | 60°C in solution | General kinetic acceleration of all pathways |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Photolytic degradation |
Experimental Protocols & Workflows
To ensure experimental integrity, validated protocols are essential. The following provides a standardized workflow for stability assessment.
Protocol 1: General Aqueous Stability Assessment
-
Buffer Preparation: Prepare a set of buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0). Ensure the buffer system is appropriate and will not interfere with the analysis.
-
Stock Solution: Prepare a concentrated stock solution of Methyl 3-(2-aminoethoxy)propanoate in an appropriate solvent (e.g., water or DMSO).
-
Sample Preparation: Dilute the stock solution into each buffer to the final target concentration.
-
Incubation: Aliquot the solutions into separate vials for each time point and temperature condition (e.g., 4°C, 25°C, 40°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition.
-
Quenching: Immediately stop the degradation reaction by either freezing the sample at -80°C or by adding an equal volume of a quench solution (e.g., 0.1% formic acid in acetonitrile) to acidify and precipitate proteins if in a biological matrix.[13]
-
Analysis: Analyze the samples using a validated stability-indicating method like LC-MS.
Sources
- 1. allen.in [allen.in]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 9. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria | PLOS One [journals.plos.org]
- 10. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
Incomplete reaction of Methyl 3-(2-aminoethoxy)propanoate troubleshooting
Technical Support Center: Troubleshooting Methyl 3-(2-aminoethoxy)propanoate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with Methyl 3-(2-aminoethoxy)propanoate (CAS 1692416-26-4).
This molecule is a highly versatile, heterobifunctional PEG1-like linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide modifications. While its primary amine and methyl ester enable sequential bioconjugation, researchers frequently encounter "incomplete reactions" at both functional termini. This guide dissects the mechanistic causes of these failures and provides field-proven, self-validating protocols to achieve >95% conversion.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My amide coupling with the primary amine is stalling at 40-50% conversion. Why is the nucleophilic attack failing? Causality & Solution: Incomplete amide bond formation is a major contributor to low yields when working with PEG linkers[1]. This typically stems from two mechanistic failures:
-
Amine Protonation (The Salt Factor): Methyl 3-(2-aminoethoxy)propanoate is frequently supplied as a hydrochloride (HCl) salt to prevent premature degradation. If you do not add sufficient non-nucleophilic base to neutralize the HCl and drive the reaction, the amine remains protonated ( NH3+ ) and non-nucleophilic. Fix: Always use a minimum of 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) when using the salt form.
-
Suboptimal Electrophilic Activation: If coupling to a sterically hindered carboxylic acid (e.g., a bulky E3 ligase ligand), standard carbodiimides (EDC) or benzotriazoles (HBTU) often fail. Fix: Switch to uronium salts based on 7-aza-1-hydroxybenzotriazole, such as HATU, which forms a highly reactive, less sterically hindered active ester to overcome incomplete couplings[2].
Q2: I am trying to deprotect the methyl ester via saponification, but LC-MS shows incomplete hydrolysis after 12 hours. What is preventing the reaction? Causality & Solution: While methyl esters are generally labile to aqueous base, incomplete hydrolysis in complex conjugates is almost always caused by a solubility mismatch . As your PROTAC or peptide intermediate grows, it becomes highly lipophilic. When aqueous Lithium Hydroxide (LiOH) is added, the intermediate micro-precipitates out of solution, physically shielding the ester from the hydroxide nucleophile. Fix: Transition to a homogenous ternary solvent system. A mixture of THF/MeOH/H2O (typically 3:1:1) ensures that both the lipophilic intermediate and the hydrophilic hydroxide ions remain in a single, reactive phase.
Q3: My LC-MS shows 100% conversion for the amide coupling, but my isolated yield is <30%. Is the reaction actually reversing? Causality & Solution: The reaction is not reversing; you are experiencing product loss during the aqueous workup. PEGylated intermediates possess high inherent polarity and water solubility, which makes separation from byproducts challenging and leads to significant product loss during extraction[1]. Fix: Minimize aqueous quench volumes. Instead of Ethyl Acetate (EtOAc), use a more polar extraction solvent like Dichloromethane (DCM) containing 5-10% Isopropanol (IPA). The IPA disrupts the hydration shell of the PEG linker, driving the product into the organic phase.
Part 2: Quantitative Reaction Optimization Data
The following table summarizes the causal parameters that dictate reaction completeness, contrasting suboptimal conditions with field-optimized standards.
| Reaction Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale | Expected Conversion |
| Amide Coupling Base | TEA (1.5 eq) | DIPEA (3.0 - 5.0 eq) | Overcomes HCl salt protonation; DIPEA is more sterically hindered, preventing side reactions. | > 95% |
| Coupling Reagent | EDC/NHS or HBTU | HATU / HOAt | HOAt forms a highly reactive, less sterically hindered active ester for bulky substrates[2]. | > 90% |
| Reaction Environment | Reagent-grade DMF | Strictly Anhydrous DMF | Anhydrous conditions are critical to prevent water from hydrolyzing the active ester[3]. | > 95% |
| Hydrolysis Solvent | THF / H₂O (1:1) | THF / MeOH / H₂O (3:1:1) | MeOH acts as a phase-transfer bridge, preventing lipophilic intermediate precipitation. | > 99% |
| Extraction Solvent | EtOAc / Water | DCM with 10% IPA | IPA disrupts the PEG hydration shell, preventing product loss in the aqueous phase[1]. | High Recovery |
Part 3: Visual Troubleshooting Workflows
Decision tree for troubleshooting incomplete amide coupling reactions with PEG linkers.
Optimized biphasic workflow for complete methyl ester saponification and product recovery.
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Amide Coupling (Amine Terminus)
This protocol utilizes a pre-activation strategy to ensure the carboxylic acid is fully converted to the active ester before introducing the PEG linker, preventing competitive side reactions.
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in strictly anhydrous DMF (0.1 M concentration).
-
Self-Validation Check: The solution should turn pale yellow within 5 minutes, visually confirming the formation of the HOAt active ester.
-
-
Amine Addition: Add Methyl 3-(2-aminoethoxy)propanoate HCl salt (1.2 eq) to the reaction mixture.
-
Base Addition: Dropwise, add DIPEA (4.0 eq).
-
Self-Validation Check: Spot 1 µL of the reaction mixture onto wet pH paper. The pH must read >8.0. If it is lower, the amine is still protonated; add more DIPEA.
-
-
Monitoring: Stir at room temperature (20-25°C) under a nitrogen atmosphere for 2 hours. Monitor conversion via LC-MS. If conversion halts at <90%, increase the temperature to 40°C for an additional 2 hours.
Protocol B: Homogenous Methyl Ester Hydrolysis (Ester Terminus)
This protocol prevents the lipophilic precipitation that commonly halts ester deprotection in complex molecules.
-
Solubilization: Dissolve the methyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and Methanol (0.05 M concentration).
-
Hydrolysis: Add 1M aqueous LiOH (3.0 to 5.0 eq) dropwise while stirring vigorously.
-
Self-Validation Check: The solution must remain completely clear and homogenous. If any cloudiness or micro-precipitation occurs, add additional THF dropwise until the solution clears.
-
-
Monitoring: Stir at room temperature for 1-3 hours. Analyze via LC-MS to confirm the disappearance of the starting material mass and the appearance of the [M+H]+ or [M-H]- of the free carboxylic acid.
-
Quenching & Recovery: Cool the reaction to 0°C. Carefully add 1M HCl dropwise until the pH reaches exactly 3.0 - 4.0.
-
Causality Note: If the pH is >5.0, the product remains a carboxylate salt and will be lost in the aqueous layer. If the pH is <2.0, you risk degrading the PEG chain.
-
-
Extraction: Extract the aqueous layer three times with DCM containing 10% Isopropanol. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Peptide Microarrays to Interrogate the “Histone Code” - PubMed Central (PMC), NIH. URL:[Link]
-
Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - Organic Process Research & Development, ACS Publications. URL:[Link]
Sources
Nanoparticle Functionalization Support Center: Troubleshooting Aggregation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose promising nanomedicine formulations fail due to a single, catastrophic event: irreversible nanoparticle (NP) aggregation during surface functionalization.
Aggregation is not merely a cosmetic issue; it fundamentally alters the physicochemical identity of the nanomaterial. When particles cluster, their localized surface plasmon resonance (LSPR) shifts, their hydrodynamic size exponentially increases, and their cellular uptake pathways change drastically[1]. To successfully functionalize nanoparticles, we must understand the thermodynamic causality behind colloidal stability—specifically, the delicate balance of the DLVO theory (van der Waals attractive forces versus electrostatic/steric repulsive forces).
Below is our comprehensive troubleshooting guide, designed to provide mechanistic explanations and field-proven solutions for the most common functionalization bottlenecks.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My citrate-capped gold nanoparticles (AuNPs) instantly turn blue/purple when I add a thiolated ligand. Why does this happen, and how can I prevent it?
The Causality: The color shift from ruby red to blue/purple is a visual indicator of a localized surface plasmon resonance (LSPR) shift, confirming that the particles have coupled and aggregated[2]. This occurs during direct ligand exchange because incoming thiolated ligands can strip the weakly bound citrate molecules off the surface before a complete, protective thiol monolayer is formed. During this transient intermediate state, the zeta potential drops, electrostatic repulsion is lost, and van der Waals forces drive the particles together[3].
The Solution (Indirect Ligand Exchange): Never perform a direct exchange in a bare system. Instead, pre-incubate your AuNPs with a non-ionic surfactant like Tween-20 (0.1% v/v) for 30 minutes prior to adding the thiol. Tween-20 provides temporary steric stabilization, acting as a buffer that prevents particle-particle collisions while the thiolated ligands slowly displace the citrate at the gold surface[4].
Q2: I am using EDC/NHS chemistry to attach antibodies to carboxylated nanoparticles, but they crash out of solution. What is going wrong?
The Causality: Aggregation during EDC/NHS coupling is typically caused by two factors:
-
Charge Screening: The use of high ionic strength buffers (like PBS) during the activation step screens the negative surface charges, neutralizing electrostatic repulsion[5].
-
Inter-particle Crosslinking: If a target ligand containing multiple primary amines (like an antibody) is added too quickly or at a high local concentration, a single antibody can bind to the activated NHS-esters of multiple nanoparticles simultaneously, creating a bridged polymer network[5].
The Solution (Two-Step pH Protocol): Separate the activation and conjugation environments.
-
Perform the EDC/NHS activation in a low-salt, slightly acidic buffer (e.g., 10 mM MES, pH 6.0) to optimize crosslinker half-life while maintaining colloidal stability[5].
-
Purify the intermediate quickly, then resuspend in a slightly basic buffer (pH 7.5–8.5). Add the antibody highly diluted and dropwise under vigorous stirring to prevent localized concentration spikes[5].
Q3: My silica nanoparticles form irreversible clumps during silanization (e.g., with APTES). How do I fix this?
The Causality: Silane coupling agents are highly reactive with water. If there is excess water in your solvent, or if the pH is incorrect, rapid and uncontrolled hydrolysis and condensation of the silane occur. Instead of forming a monolayer on the silica surface, the silanes polymerize in the solvent and form siloxane bridges between the nanoparticles[5].
The Solution: Ensure strictly anhydrous conditions if using organic solvents (e.g., dry toluene). If aqueous functionalization is absolutely required, use a highly dilute silane solution, add it dropwise to a vigorously stirring suspension, and strictly monitor the pH (which should be slightly basic for silica) to control the condensation rate[5].
Q4: The functionalization reaction looks fine, but the particles aggregate irreversibly after centrifugation and washing. Why?
The Causality: Centrifugation forces particles into a highly concentrated pellet. If the relative centrifugal force (RCF) is too high, the mechanical shear overcomes the steric or electrostatic repulsive barriers, forcing particles into the primary minimum of the DLVO potential energy curve[5]. Furthermore, drying the pellet completely removes the hydration layer, causing the irreversible collapse of stabilizing ligands[5].
The Solution: Use the lowest speed and shortest duration necessary to pellet the nanoparticles[5]. Never dry functionalized nanoparticles into a hard powder; always leave a small volume of solvent (10-20 µL) above the pellet and resuspend immediately using mild bath sonication[5].
Part 2: Data Presentation & Stabilization Strategies
To prevent aggregation, you must choose the correct stabilization mechanism for your intended downstream application.
Table 1: Comparison of Nanoparticle Stabilization Mechanisms
| Stabilization Strategy | Primary Mechanism | pH Sensitivity | Salt Tolerance | Best Use Case |
| Electrostatic | Mutual charge repulsion (Zeta potential > ±30mV) | High | Low | Storage of bare nanoparticles in DI water; early-stage synthesis. |
| Steric | Physical polymer barrier (e.g., PEGylation) | Low | High | Biological assays, high-salt buffers (e.g., PBS), in vivo circulation[4]. |
| Electrosteric | Combined charge and steric hindrance | Moderate | Moderate | Complex ligand exchanges, intermediate functionalization steps. |
Part 3: Experimental Workflows & Visualizations
Mechanistic Overview: Aggregation vs. Stabilization
Caption: Mechanistic pathways of nanoparticle aggregation versus stabilization.
Standard Operating Procedure: Steric-Stabilized Ligand Exchange
Objective: To replace weakly bound citrate molecules with covalently bound PEG-thiol (PEG-SH) on AuNPs without passing through an unstable intermediate state.
Step-by-Step Methodology:
-
Intermediate Stabilization: To 10 mL of citrate-capped AuNPs (OD=1), add Tween-20 to a final concentration of 0.1% (v/v). Stir gently at room temperature for 30 minutes. Self-Validation Check: The solution must remain ruby red. A shift to purple indicates contaminated Tween-20 or pre-existing aggregation.
-
Ligand Preparation: Dissolve the desired PEG-SH ligand in DI water to create a 1 mM stock solution.
-
Dropwise Addition: Place the AuNP suspension on a magnetic stirrer (400 RPM). Using a syringe pump or micropipette, add the PEG-SH stock solution dropwise (1 drop per second) to achieve a final ratio of ~5-10 PEG molecules per nm² of nanoparticle surface area.
-
Thermodynamic Incubation: Cover the reaction vessel with foil to prevent photo-oxidation of the thiols. Stir continuously for 12 to 24 hours. The strong Au-S coordinate covalent bond will thermodynamically drive the displacement of the citrate.
-
Purification: Centrifuge the suspension at a conservative speed (e.g., 8,000 RCF for 15 nm AuNPs) for 20 minutes[2]. Crucial: Leave 50 µL of supernatant above the pellet to prevent drying[5]. Resuspend in ultra-pure water or PBS using a brief (5-second) ultrasonic bath pulse.
Workflow Visualization: EDC/NHS Coupling
Caption: Two-step EDC/NHS coupling workflow to prevent inter-particle crosslinking.
References
-
Title: How to prevent aggregation during nanoparticle functionalization | Source: Benchchem | URL: 5
-
Title: Surface Modifications of Nanoparticles for Stability in Biological Fluids | Source: MDPI | URL: 4
-
Title: Nanoparticle Ligand Exchange and Its Effects at the Nanoparticle–Cell Membrane Interface | Source: ACS Nano Letters | URL: 1
-
Title: Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals | Source: NIH/PMC | URL: 3
-
Title: How to prevent gold nanoparticles from aggregating | Source: NanoHybrids | URL: 2
Sources
Technical Support Center: Controlling Surface Density with Methyl 3-(2-aminoethoxy)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering surface functionalization using Methyl 3-(2-aminoethoxy)propanoate . This bifunctional linker features a primary amine for surface attachment and a methyl ester that acts as a protected carboxylic acid. Precise control over the surface density of this molecule is critical: overcrowding leads to steric hindrance, while sparse distribution results in insufficient binding capacity[1].
This guide provides mechanistic insights, troubleshooting logic, and self-validating protocols to ensure reproducible bioconjugation.
PART 1: Core Principles & Mechanistic FAQs
Q: Why use Methyl 3-(2-aminoethoxy)propanoate instead of a direct carboxylic acid linker? A: Using an unprotected amino acid (like β -alanine) during surface functionalization often leads to unwanted electrostatic repulsion, cross-reactivity, or self-polymerization. The methyl ester acts as a bio-orthogonal protecting group. It keeps the molecule neutral during the initial nucleophilic attack on the activated surface. Once the monolayer is formed, the ester can be selectively hydrolyzed to reveal the reactive carboxylate (-COOH) for downstream conjugation.
Q: How does the molar ratio of the linker in solution dictate surface density? A: Surface density is controlled by creating a "mixed Self-Assembled Monolayer (SAM)"[2]. By mixing Methyl 3-(2-aminoethoxy)propanoate (the target) with a non-reactive diluent (e.g., 2-methoxyethylamine) in the reaction buffer, you dictate the probability of target attachment. The surface density scales linearly with the molar fraction of the target amine in the solution[3].
Q: Why is pH control critical during the initial attachment phase? A: The primary amine on the linker has a pKa of ~9.0. For the amine to act as a nucleophile and attack surface NHS-esters or epoxides, it must be deprotonated. However, at highly alkaline pH (>9.0), surface NHS-esters rapidly hydrolyze into unreactive carboxylates. Therefore, maintaining a strict pH of 8.0–8.5 is the mechanistic sweet spot that balances amine nucleophilicity with NHS-ester half-life[4].
PART 2: Troubleshooting Guide - Density & Conjugation Issues
Issue 1: Downstream conjugation of large proteins (e.g., antibodies) yields very low signal, despite high linker attachment.
-
Causality: You are experiencing severe steric hindrance. If the surface density of the deprotected carboxylates is too high, large proteins cannot physically pack tightly enough to utilize all available sites, and the crowding can cause localized protein denaturation[1].
-
Solution: Decrease the target-to-diluent ratio during the initial amine incubation (e.g., move from a 1:1 ratio to a 1:20 ratio).
Issue 2: The initial coupling of the linker to the surface is failing or highly variable.
-
Causality: This is typically caused by amine protonation (buffer pH too low) or the presence of competing primary amines in your buffer (e.g., Tris or glycine).
-
Solution: Verify that your reaction buffer is strictly amine-free (use PBS, HEPES, or Borate) and adjust the pH to 8.0–8.5[4].
Issue 3: Variable downstream conjugation after the ester hydrolysis step.
-
Causality: Incomplete saponification (hydrolysis) of the methyl ester. If the ester is not fully converted to a carboxylic acid, the subsequent EDC/NHS activation will fail.
-
Solution: Optimize the base hydrolysis step. Use 0.1 M LiOH instead of NaOH; LiOH provides sufficient hydroxide for ester cleavage but is less likely to etch underlying glass/silica substrates or cleave robust amide linkages.
PART 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocol incorporates built-in Quality Control (QC) steps to validate the success of each chemical transition[5].
Protocol: Controlled-Density Functionalization & Deprotection
Phase 1: Mixed Amine Conjugation
-
Preparation: Prepare an amine-free buffer (0.1 M Sodium Borate, pH 8.5).
-
Solution Mixing: Create a 10 mM total amine solution containing a specific molar ratio of Methyl 3-(2-aminoethoxy)propanoate (Target) and 2-methoxyethylamine (Diluent). See the Data Presentation table below for ratio guidelines.
-
Incubation: Submerge the NHS-activated substrate into the mixed amine solution. Incubate for 2 hours at room temperature under gentle agitation.
-
Quenching: Wash the surface 3x with PBS. Quench any remaining NHS esters by incubating with 100 mM Ethanolamine (pH 8.0) for 30 minutes.
-
QC Validation (Self-Validation): Measure the water contact angle. The surface should exhibit moderate hydrophilicity (~45°-55°) due to the ester and ether oxygen groups. Alternatively, use X-ray Photoelectron Spectroscopy (XPS) to verify the N/C atomic ratio[5].
Phase 2: Ester Hydrolysis (Deprotection)
-
Saponification: Submerge the substrate in 0.1 M LiOH (aqueous) for 4 hours at room temperature. Mechanistic note: The hydroxide ion attacks the carbonyl carbon of the methyl ester, displacing methanol and leaving a carboxylate salt.
-
Neutralization: Wash the surface 3x with 0.1 M HCl to protonate the carboxylate, followed by 5x washes with ultra-pure water.
-
QC Validation (Self-Validation): Perform a Toluidine Blue O (TBO) colorimetric assay. TBO binds electrostatically to deprotonated carboxylates at pH 10. Desorbing the dye with 50% acetic acid and measuring absorbance at 633 nm allows for exact quantification of the surface -COOH density.
PART 4: Quantitative Data Presentation
The following table summarizes the causal relationship between the solution molar ratio, the resulting surface density, and the ideal downstream application.
| Molar Ratio (Target:Diluent) | Estimated Surface Density (pmol/cm²) | Steric Hindrance Level | Ideal Downstream Application |
| 1:0 (100% Target) | > 50.0 | High | Small molecule / Peptide conjugation |
| 1:5 | ~ 15.0 | Moderate | Fab fragment immobilization |
| 1:20 | ~ 3.0 | Low | Large protein / Whole IgG binding |
| 1:100 | < 0.5 | Very Low | Single-molecule fluorescence studies |
Note: Density values are estimates based on flat silica/gold substrates. Porous materials will yield higher absolute values per geometric area.
PART 5: Visualizations
Diagram 1: Surface Reaction Workflow
Caption: Workflow for controlling surface density using mixed amine incubation and ester hydrolysis.
Diagram 2: Troubleshooting Logic Tree
Caption: Troubleshooting logic tree for resolving common density and bioconjugation issues.
References
-
Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1 , National Institutes of Health (PMC).[Link]
-
Controlling binding site densities on glass surfaces , PubMed.[Link]
-
Preparation of Mixed Self-Assembled Monolayers (SAMs) That Resist Adsorption of Proteins Using the Reaction of Amines with a SAM That Presents Interchain Carboxylic Anhydride Groups , ACS Publications.[Link]
Sources
Technical Support Center: Troubleshooting Low Protein Immobilization on Modified Surfaces
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low protein immobilization yields or a complete loss of biological activity post-coupling. Immobilizing a protein to a modified surface—whether for Surface Plasmon Resonance (SPR), ELISA, magnetic bead separation, or biosensor development—is not merely about mixing reagents. It is a highly orchestrated biophysical process. You must control the chemical microenvironment, manage electrostatic forces, and respect the steric realities of your biomolecules.
This guide provides a causal, mechanistic approach to diagnosing and resolving immobilization failures, ensuring your experimental protocols are robust and self-validating.
Caption: Diagnostic workflow for troubleshooting low protein immobilization yields.
Section 1: Buffer & Reagent Incompatibilities
Q: Why is my EDC/NHS coupling yielding almost zero protein on the surface?
The Causality: EDC/NHS chemistry is highly susceptible to competitive nucleophiles. EDC activates carboxyl groups to form an unstable O-acylisourea intermediate, which NHS stabilizes into an amine-reactive NHS-ester ([1]). If your buffer contains primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate during the activation phase), these molecules will outcompete your target protein. Tris and Glycine will rapidly react with the NHS-ester, effectively quenching the reactive surface before your protein even has a chance to bind ([2]).
The Solution: Decouple your buffers. Use an amine-free, carboxyl-free buffer like 0.1 M MES (pH 4.5–6.0) strictly for the activation step. For the subsequent protein coupling step, switch to an amine-free buffer like PBS or Borate (pH 7.0–8.5) ([1]).
Section 2: Electrostatic Pre-concentration & pH Scouting
Q: My buffers are amine-free, and the surface is activated, but SPR sensorgram responses show minimal binding. What is the mechanistic failure?
The Causality: Covalent coupling on surfaces like the carboxymethylated dextran matrix of an SPR sensor chip requires the protein to be physically concentrated at the surface before the chemical reaction occurs. This process is called electrostatic pre-concentration (). If the pH of your coupling buffer is higher than the isoelectric point (pI) of your protein, the protein will carry a net negative charge. Because the activated surface is also negatively charged (due to unreacted carboxyls), the two will electrostatically repel each other, preventing the primary amines from ever reaching the NHS-esters ([3]).
The Solution: You must perform pH scouting . Test your protein in 10 mM Sodium Acetate buffers ranging from pH 4.0 to 6.0. The optimal coupling pH is typically 0.5 to 1.0 pH units below the protein's pI, ensuring the protein carries a net positive charge and is drawn into the negatively charged matrix ([3]).
Section 3: Steric Hindrance & Surface Chemistry
Q: The protein successfully binds to the surface, but its functional activity (e.g., enzymatic catalysis or antigen capture) is drastically reduced. Why?
The Causality: Direct immobilization onto a rigid surface often leads to random orientation and multi-point covalent attachment. This physical tethering can deform the protein's tertiary structure or sterically block its active site ([4]). Furthermore, placing a protein directly against a hydrophobic or rigid surface microenvironment can induce partial denaturation.
The Solution: Introduce a flexible spacer arm. Utilizing a Polyethylene Glycol (PEG) spacer (e.g., PEG4 or PEG750) increases the distance between the protein and the solid support. This reduces steric hindrance, allows for greater rotational freedom, and provides a stabilizing, hydrophilic microenvironment that preserves native conformation and catalytic activity ([5]).
Caption: Step-by-step mechanistic pathway of EDC/NHS covalent protein coupling.
Step-by-Step Methodology: Self-Validating EDC/NHS Covalent Immobilization
To ensure trustworthiness in your workflow, do not proceed blindly from step to step. Use this self-validating protocol to confirm success at each phase.
Phase 1: Surface Activation
-
Equilibrate the carboxylated surface (e.g., SPR sensor chip or magnetic beads) to room temperature.
-
Prepare a fresh mixture of 0.4 M EDC and 0.1 M NHS (or Sulfo-NHS) in 0.1 M MES buffer (pH 5.0). Causality Note: EDC and NHS are highly sensitive to hydrolysis; they must be prepared immediately before use to ensure active ester formation ([1]).
-
Expose the surface to the EDC/NHS mixture for 7–10 minutes.
-
Validation Checkpoint: To confirm activation before wasting expensive protein, react a small dummy aliquot of the surface with a fluorescent amine dye. High fluorescence indicates successful NHS-ester formation.
Phase 2: Electrostatic Pre-concentration and Coupling 4. Dilute your target protein (typically 10–50 µg/mL) in the optimal coupling buffer determined via pH scouting (e.g., 10 mM Sodium Acetate, pH < pI) ([3]). 5. Expose the activated surface to the protein solution for 5–15 minutes.
-
Validation Checkpoint: In SPR, monitor the Response Units (RU). A rapid, steep increase in RU indicates successful electrostatic pre-concentration, followed by a gradual upward slope representing covalent amide bond formation ().
Phase 3: Quenching and Deactivation 6. Wash the surface with the coupling buffer to remove non-covalently bound protein. 7. Inject 1 M Ethanolamine-HCl (pH 8.5) for 5–7 minutes. Causality Note: Ethanolamine provides a massive excess of primary amines to quench unreacted NHS-esters, preventing non-specific background binding in downstream assays ([2]). 8. Perform a final wash with your assay running buffer (e.g., PBS-T).
-
Validation Checkpoint: The baseline should stabilize. The difference in RU (or mass) before activation and after quenching represents your final, irreversibly immobilized protein yield.
Quantitative Data Table: Optimal Immobilization Conditions
Use the following table to benchmark your experimental parameters against field-proven standards.
| Immobilization Phase / Strategy | Optimal pH Range | Recommended Buffer | Spacer / Modifier | Typical Activity Retention |
| EDC/NHS Carboxyl Activation | 4.5 – 6.0 | 0.1 M MES | N/A | N/A |
| EDC/NHS Amine Coupling | < Protein pI | 10 mM Acetate / PBS | PEG4 to PEG750 | Moderate to High |
| Oriented Affinity (His-tag) | 7.2 – 8.0 | PBS, HEPES | NTA-lipid / PEG | Very High |
| Bioorthogonal (Click Chemistry) | 7.0 – 7.4 | PBS | DBCO-PEG4 | Very High |
References
-
"Protein–Protein Interactions: Surface Plasmon Resonance" - Springer Nature Experiments. URL: [Link]
-
"Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody" - PMC (National Institutes of Health). URL: [Link]
-
"Protein immobilization techniques for microfluidic assays" - PMC (National Institutes of Health). URL: [Link]
-
"Enzyme Immobilization for Solid-Phase Catalysis" - MDPI. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein immobilization techniques for microfluidic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Non-Specific Binding on Methyl 3-(2-aminoethoxy)propanoate Surfaces
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges of working with short-chain amino-ester linkers.
When functionalizing biosensors, nanoparticles, or microarrays, Methyl 3-(2-aminoethoxy)propanoate ( NH2−CH2−CH2−O−CH2−CH2−COOCH3 ) is frequently used to introduce a functionalizable ester or to act as a short spacer. However, its unique molecular structure often leads to significant non-specific binding (NSB) if not properly managed. This guide provides the mechanistic causality behind this fouling, dynamic troubleshooting matrices, and self-validating standard operating procedures (SOPs) to rescue your experiments.
Diagnostic Workflow & Mechanistic Pathway
Before altering your experimental parameters, it is critical to understand why your surface is fouling. The diagram below outlines the causal relationship between the surface chemistry of Methyl 3-(2-aminoethoxy)propanoate and the recommended resolution pathways.
Mechanistic pathway of NSB on aminoethoxy-ester surfaces and targeted resolution strategies.
Deep-Dive FAQs: Understanding the Causality of NSB
Q1: Why does my surface functionalized with Methyl 3-(2-aminoethoxy)propanoate show severe non-specific binding when exposed to complex lysates? A1: The high NSB is a thermodynamic consequence of the molecule's structure. Methyl 3-(2-aminoethoxy)propanoate contains only a single ether linkage (a "PEG1" spacer) and terminates in a methyl ester. Unlike long-chain polyethylene glycol (PEG) which forms a deep, repulsive hydration layer, a PEG1 spacer provides minimal steric shielding. Furthermore, the terminal methyl ester is moderately hydrophobic. Proteins in complex matrices possess hydrophobic patches that thermodynamically favor adsorption onto these ester-rich surfaces to displace ordered water molecules, leading to high NSB (1)[1].
Q2: How can I definitively diagnose whether the NSB is driven by the hydrophobic ester or by electrostatic interactions? A2: You must isolate the binding mechanism by running a differential buffer screen over a bare functionalized reference channel.
-
Hydrophobic NSB: If supplementing your running buffer with low concentrations of a mild non-ionic detergent (e.g., 0.05% Tween-20) significantly reduces the background signal, the binding is driven by the hydrophobic methyl ester disrupting the hydration layer (1)[1].
-
Electrostatic NSB: If increasing the ionic strength of the running buffer (e.g., adding NaCl up to 500 mM) quenches the NSB, the interaction is charge-based (2)[2]. Because the ester itself is neutral, electrostatic NSB usually indicates that the short PEG1 spacer is failing to cover the underlying charged substrate.
Q3: I need to preserve the ester for a downstream synthetic step. How can I temporarily block the surface without destroying the ester? A3: If chemical hydrolysis is not an option, you must rely on dynamic physical modification. You can supplement your running buffer with a globular protein blocker like Bovine Serum Albumin (BSA) at 0.5% to 2.0% (w/v). BSA adsorbs to the surface via van der Waals forces and hydrophobic interactions, acting as a transient steric shield that covers the unreacted hydrophobic patches without permanently altering the covalent surface chemistry (3)[3].
Quantitative Buffer Optimization Matrix
When dynamic suppression is required, use the following validated parameters to formulate your running and sample buffers.
| Additive | Recommended Concentration | Mechanism of Action | Target NSB Profile |
| Tween-20 | 0.005% – 0.1% (v/v) | Disrupts hydrophobic interactions between the methyl ester and protein non-polar domains. | Hydrophobic-driven NSB |
| NaCl | 150 mM – 500 mM | Provides electrostatic shielding to minimize charge-based attraction. | Electrostatic-driven NSB |
| BSA | 0.5% – 2.0% (w/v) | Acts as a globular steric shield, covering unreacted hydrophobic patches and preventing protein-surface contact. | Steric gaps / Hydrophobic NSB |
| Casein | 0.4% – 1.0% (w/v) | Highly effective blocking agent; particularly useful if BSA cross-reacts with the target analyte. | General surface passivation |
Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Permanent Chemical Passivation (Ester Hydrolysis & Hydrophilic Capping)
Objective: Convert the hydrophobic methyl ester into a highly hydrated, neutral surface to permanently repel off-target proteins. Causality: By hydrolyzing the ester to a carboxylate and subsequently capping it with ethanolamine, we replace the hydrophobic −CH3 with a highly hydrated −OH group, drastically lowering the thermodynamic favorability of protein adsorption.
-
Step 1: Base-Catalyzed Hydrolysis. Inject 50 mM NaOH over the functionalized surface at a flow rate of 10 µL/min for 5–10 minutes.
-
Self-Validation Checkpoint: Monitor the real-time sensorgram (if using SPR/BLI). A permanent drop in baseline Response Units (RU) post-wash indicates the successful cleavage and removal of the methyl group.
-
-
Step 2: Surface Activation. Inject a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the newly formed carboxylate groups into reactive sulfo-NHS esters.
-
Step 3: Hydrophilic Capping. Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. The primary amine reacts with the NHS ester, leaving a terminal, highly hydrophilic hydroxyl group.
-
Step 4: System Wash & Verification. Wash the fluidic system with your standard running buffer until the baseline stabilizes.
-
Self-Validation Checkpoint: Inject your highest concentration of analyte over this newly capped reference surface. The NSB response must now be less than 5% of your expected specific binding signal to proceed with data collection.
-
SOP 2: Dynamic Buffer Formulation for NSB Suppression
Objective: Suppress NSB dynamically using buffer additives when the ester must be preserved for downstream chemistry.
-
Step 1: Base Buffer Preparation. Prepare a standard PBS or HEPES buffer at a pH matching the physiological conditions of your analyte (typically pH 7.4).
-
Self-Validation Checkpoint: Verify that the buffer pH is at least 1 unit away from the isoelectric point (pI) of your target protein to prevent aggregation-induced pseudo-NSB.
-
-
Step 2: Surfactant Addition. Add Tween-20 to a final concentration of 0.05% (v/v). Stir gently using a magnetic stir bar to avoid introducing micro-bubbles or foaming.
-
Step 3: Protein Blocker Addition. Add BSA (Fraction V, essentially globulin-free) to a final concentration of 10 mg/mL (1% w/v). Allow it to dissolve completely without vigorous shaking.
-
Step 4: Filtration & Degassing. Filter the complete buffer through a 0.22 µm membrane and degas thoroughly under a vacuum.
-
Self-Validation Checkpoint: Run a continuous blank injection of the optimized buffer over the functionalized surface for 10 minutes. A completely flat baseline confirms that the blocking additives themselves are not accumulating on the surface.
-
References
- Reichert SPR. "Reducing Non-Specific Binding - Surface Plasmon Resonance." Reichert Technologies.
- MDPI. "Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors." Sensors.
- Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Life.
Sources
Reproducibility issues in self-assembled monolayer formation
Welcome to the Technical Support Center for Surface Chemistry and Nanofabrication. As a Senior Application Scientist, I have spent years diagnosing and resolving the subtle, often frustrating reproducibility issues that plague self-assembled monolayer (SAM) formation.
Whether you are functionalizing gold nanoparticles for drug delivery or modifying electrode surfaces for biosensors, SAM formation is not just a "dip-and-rinse" procedure. It is a delicate thermodynamic and kinetic balancing act. A successful protocol must be a self-validating system where every step—from substrate hydroxylation to solvent selection—is logically justified and empirically verified.
Below, you will find our comprehensive troubleshooting guide, quantitative reference matrices, and field-proven protocols designed to restore scientific integrity to your surface modification workflows.
Part 1: Quantitative Reference Matrix
Before troubleshooting, you must know what a "perfect" monolayer looks like. Use the following empirically validated parameters to benchmark your SAMs. Deviations from these values indicate structural defects, islanding, or multilayer formation.
| SAM System | Substrate | Anchor Group | Optimal Solvent | Incubation Time | Expected Water Contact Angle | Desorption Potential (vs Ag/AgCl) | Surface Coverage (mol/cm²) |
| Alkanethiols | Au(111) | Thiol (-SH) | Anhydrous Ethanol | 18 - 24 hrs | 110° - 115° | -0.9V to -1.1V | ~7.6 × 10⁻¹⁰ |
| Alkylsilanes | SiO₂ / Glass | Trichlorosilane (-SiCl₃) | Heptane / Toluene | 1 - 2 hrs | 105° - 110° | N/A | ~4.0 × 10⁻¹⁰ |
| Phosphonic Acids | ITO | Phosphonic Acid (-PO₃H₂) | THF / Heptane | 24 - 48 hrs | 100° - 105° | N/A | ~5.0 × 10⁻¹⁰ |
Part 2: Core SAM Formation Workflow
Experimental workflow for reproducible SAM deposition and validation.
Part 3: Troubleshooting Guides & FAQs
Q1: We are experiencing high batch-to-batch variability in our alkanethiol SAMs on gold, specifically regarding surface coverage and electrochemical blocking. How can we standardize this?
The Mechanistic Causality: The most common culprit is adventitious carbon and inconsistent gold oxide formation prior to thiol exposure. While the Au-S bond is thermodynamically strong (~40-50 kcal/mol), the kinetics of displacing strongly adsorbed organic contaminants are extremely slow. If the gold is cleaned with a reactive oxygen species (like UV-Ozone or sulfochromic acid), it forms a thin, reproducible gold oxide layer. Thiols rapidly reduce this oxide and chemisorb, bypassing the kinetic barrier of carbon displacement. This leads to a highly reproducible, dense monolayer, as detailed in.
Self-Validating Protocol: Alkanethiol SAM Formation on Au(111)
-
Substrate Cleaning: Treat Au(111) substrates with freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes, or use UV-Ozone for 15 minutes. (Caution: Piranha is highly reactive and must be handled with extreme care).
-
Surface Activation & Validation: Rinse with copious amounts of Milli-Q water, then absolute ethanol. Validation Check: The water contact angle must be <10° (completely wetting). If the droplet beads up, organic contaminants remain; repeat step 1.
-
Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol. Purge the solvent with N₂ for 10 minutes to remove dissolved oxygen, which can prematurely oxidize thiols into unreactive sulfonates.
-
Incubation: Immerse the gold substrate in the thiol solution for 18-24 hours at room temperature in the dark. Scientist's Note: The first 10 minutes achieve ~90% coverage via fast Langmuir kinetics, but the remaining 18 hours are critical for the slow 2D crystallization and van der Waals packing of the alkyl chains.
-
Rinsing & Annealing: Remove the substrate and rinse sequentially with ethanol, hexane, and ethanol to remove physisorbed multilayers. Dry under a gentle stream of N₂.
-
Final Validation: Perform Cyclic Voltammetry (CV) in 0.1 M KOH to measure the reductive desorption peak. A sharp peak at ~ -1.0 V (vs Ag/AgCl) confirms a highly ordered, crystalline SAM.
Q2: When forming octadecyltrichlorosilane (OTS) SAMs on silicon oxide, we frequently observe multilayer formation and visible haze instead of a true monolayer. What is the failure point?
The Mechanistic Causality: Trichlorosilanes are notoriously moisture-sensitive. They require trace amounts of water to hydrolyze the Si-Cl bonds into Si-OH (silanols), which then condense with the hydroxyls on the substrate. If your solvent is highly non-polar (like dodecane), the silane molecules suffer from poor solubility and aggregate into micelles. If the environment is too humid, bulk polymerization occurs in the solution before the molecules even reach the surface.
Switching to a solvent like heptane offers the perfect thermodynamic balance: it dissolves the silane well while allowing just enough water solubility from the ambient humidity to hydrolyze the Si-Cl bonds strictly at the substrate interface, preventing multilayer haze. This solvent-dependency is thoroughly validated in the.
Mechanistic impact of solvent polarity on SAM structural integrity.
Self-Validating Protocol: OTS SAMs on SiO₂
-
Hydroxylation: Clean silicon wafers with Piranha solution (3:1) for 30 minutes at 90°C to generate a dense, reproducible silanol (-OH) layer. Rinse with Milli-Q water and dry with N₂.
-
Solvent Preparation: Use anhydrous heptane. Do not use perfectly dry glovebox environments; a relative humidity (RH) of 40-50% in the ambient air is required to provide the trace surface water necessary for silane hydrolysis.
-
Incubation: Immerse the substrate in a 2.5 mM OTS solution in heptane for exactly 60 minutes.
-
Quenching & Rinsing: Remove the substrate and immediately sonicate in chloroform for 5 minutes, followed by ethanol. Scientist's Note: This step quenches unreacted silanes and removes physisorbed aggregates before they can permanently cross-link to the monolayer.
-
Curing: Bake the substrate at 120°C for 30 minutes. Thermal annealing drives the condensation reaction between adjacent silanols, forming a robust, cross-linked siloxane network.
Q3: Our organophosphonic acid SAMs on Indium Tin Oxide (ITO) show poor stability and low density when prepared in methanol. Why does this happen?
The Mechanistic Causality: High dielectric constant solvents (like methanol or water) strongly interact with the ITO surface. Because ITO is a mixed metal oxide, polar solvent molecules competitively coordinate with the Lewis acid sites on the surface, effectively blocking the phosphonic acid anchor groups from binding. Furthermore, highly polar solvents disrupt the van der Waals interactions between the alkyl chains during the critical reorganization phase.
By switching to low dielectric solvents (like THF or heptane) that are inert to ITO, you eliminate competitive adsorption. This allows the phosphonic acid to form a dense, stable monolayer with significantly higher surface coverage, as proven in. For a broader understanding of these intermolecular forces, refer to the foundational text on the .
Part 4: References
-
Gold Film Surface Preparation for Self-Assembled Monolayer Studies Source: Langmuir (ACS Publications) URL:[Link]
-
Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001) Source: Langmuir (ACS Publications) URL:[Link]
-
Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide Source: Langmuir (ACS Publications) URL:[Link]
-
Formation and Structure of Self-Assembled Monolayers Source: Chemical Reviews (ACS Publications) URL:[Link]
Technical Support Center: Troubleshooting Failed Organic Synthesis Reactions
Welcome to the technical support center for troubleshooting failed or low-yielding organic synthesis reactions. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental challenges. The following question-and-answer format directly addresses specific issues you may encounter, providing not just procedural steps but also the underlying chemical principles to foster a deeper understanding of your synthetic transformations.
Section 1: Diagnosis of a Failed Reaction - Where Did It Go Wrong?
The first step in troubleshooting is to pinpoint the stage at which the reaction deviated from the expected outcome. A systematic approach is crucial to avoid arbitrary changes that may further complicate the issue.
FAQ 1: My reaction shows no formation of the desired product by TLC/LC-MS analysis. What are the primary areas to investigate?
When a reaction fails to initiate, the issue often lies with the fundamental components and conditions.
Answer: A complete lack of product formation points to a critical flaw in one of the following areas:
-
Reagent and Substrate Quality: The purity and integrity of your starting materials are paramount. Impurities, degradation, or incorrect stereoisomers can completely halt a reaction.[1][2] Even seemingly minor impurities can poison a catalyst or lead to unwanted side reactions.[1]
-
Troubleshooting Protocol:
-
Verify Identity and Purity: Re-characterize your starting materials using techniques like NMR, Mass Spectrometry, or melting point analysis.
-
Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents, especially for sensitive compounds like organometallics or catalysts.[3]
-
Check for Degradation: Visually inspect reagents for changes in color or consistency. For sensitive reagents, consider re-titrating to determine the active concentration.
-
-
-
Solvent Purity and Suitability: Solvents are not merely a medium for reaction; they play a crucial role in stabilizing reactants, intermediates, and transition states.[4][5][6] The presence of impurities, particularly water, can be detrimental to moisture-sensitive reactions.[3]
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents: For moisture-sensitive reactions, employ freshly dried solvents.
-
Solvent Compatibility: Ensure your chosen solvent is compatible with all reagents and reaction conditions. For instance, a protic solvent will quench a Grignard reaction.[4]
-
-
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can prevent a reaction from proceeding.[3][7]
-
Troubleshooting Protocol:
-
Accurate Temperature Control: Verify the accuracy of your thermometer and heating/cooling apparatus.
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) to determine if the reaction is simply slow or not occurring at all.[8][9][10]
-
-
Logical Troubleshooting Workflow for No Product Formation
Caption: Initial troubleshooting steps for a failed reaction.
Section 2: Low Yields and Unexpected Products - Navigating the Complexities
When a reaction produces the desired product but in a low yield, or if unexpected side products are observed, the investigation shifts towards understanding competing reaction pathways and purification inefficiencies.
FAQ 2: My reaction is working, but the yield is significantly lower than expected. What are the common causes?
Low yields can be attributed to incomplete conversion, product decomposition, or losses during workup and purification.
Answer: Several factors can contribute to a diminished yield:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting Protocol:
-
Extended Reaction Time: Continue to monitor the reaction to see if the product yield increases over time.
-
Increase Temperature: If the reaction is known to be thermally stable, a moderate increase in temperature can enhance the reaction rate.
-
Catalyst Issues: If using a catalyst, consider if it has become deactivated or if the loading is insufficient.
-
-
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.[11][12]
-
Troubleshooting Protocol:
-
Identify Byproducts: Isolate and characterize major side products to understand the competing reaction pathways. This can provide valuable mechanistic insights.
-
Optimize Reaction Conditions: Adjusting temperature, concentration, or the order of reagent addition can favor the desired reaction pathway.
-
-
-
Product Decomposition: The desired product may be unstable under the reaction conditions or during workup.
-
Troubleshooting Protocol:
-
Monitor Product Concentration: Track the concentration of the product over time. A decrease after an initial increase suggests decomposition.
-
Milder Conditions: If decomposition is suspected, attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time).
-
-
FAQ 3: I have a high crude yield, but I'm losing most of my product during purification. How can I improve my recovery?
Product loss during purification is a frequent and often frustrating cause of low isolated yields.[13]
Answer: Purification is a critical step where significant product loss can occur.[14]
-
Aqueous Workup Issues:
-
Emulsion Formation: Stable emulsions can trap the product, making phase separation difficult.[3]
-
Troubleshooting: Add brine to increase the polarity of the aqueous phase, or try gentle swirling instead of vigorous shaking.
-
-
Incorrect pH: If your product has acidic or basic functional groups, its solubility in the aqueous and organic layers will be pH-dependent.[3]
-
Troubleshooting: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.
-
-
Product Solubility in the Aqueous Layer: Some organic compounds have a degree of water solubility.
-
Troubleshooting: Minimize the number of aqueous washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent.[3]
-
-
-
Chromatography Problems:
-
Compound Instability on Silica Gel: The acidic nature of silica gel can cause decomposition of sensitive compounds.[3]
-
Troubleshooting: Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.
-
-
Poor Separation: If the product and impurities have similar polarities, separation can be difficult, leading to either impure product or low recovery of pure fractions.
-
Troubleshooting: Optimize the solvent system for your column chromatography to achieve better separation.
-
-
-
Crystallization Difficulties:
-
Inappropriate Solvent: The choice of solvent is critical for successful crystallization.[15] The ideal solvent will dissolve the compound when hot but not when cold.[16]
-
Supersaturation Issues: Sometimes a solution may be supersaturated, and crystallization fails to initiate.
-
Troubleshooting: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product.
-
-
Data Presentation: Solvent Effects on a Hypothetical SN2 Reaction
The choice of solvent can dramatically impact reaction rates and yields.[4][6][17]
| Solvent | Dielectric Constant (ε) | Reaction Rate (Relative) | Predominant Side Reaction |
| Polar Aprotic | |||
| DMSO | 47 | 200,000 | Minimal |
| DMF | 37 | 28,000 | Minimal |
| Acetonitrile | 36 | 5,000 | Minimal |
| Acetone | 21 | 1,000 | Slight Elimination |
| Polar Protic | |||
| Methanol | 33 | 10 | Elimination |
| Ethanol | 24 | 2 | Significant Elimination |
| Water | 80 | 1 | Hydrolysis & Elimination |
| Nonpolar | |||
| Toluene | 2.4 | < 0.1 | No Reaction |
| Hexane | 1.9 | < 0.1 | No Reaction |
Note: Data is illustrative and will vary depending on the specific reaction.
Section 3: Scale-Up Challenges
Transitioning a successful lab-scale reaction to a larger scale introduces new challenges that can impact yield, purity, and safety.[18][19]
FAQ 4: My reaction worked well on a small scale, but failed or gave a much lower yield upon scale-up. What went wrong?
Scale-up issues often arise from changes in physical parameters that affect reaction kinetics, heat transfer, and mixing.[18]
Answer:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reaction scale increases.[18][20] This can lead to poor temperature control, especially for exothermic or endothermic reactions.
-
Troubleshooting:
-
Slower Reagent Addition: For exothermic reactions, add reagents more slowly to allow for adequate heat dissipation.
-
Efficient Cooling/Heating: Ensure your larger reactor has an efficient cooling/heating system.
-
Reaction Calorimetry: For potentially hazardous reactions, perform reaction calorimetry to understand the thermal profile before scaling up.[18]
-
-
-
Mixing: Inefficient mixing in a larger vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.[20]
-
Troubleshooting:
-
Appropriate Stirring: Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing.
-
Baffles: In larger reactors, baffles can improve mixing efficiency.
-
-
-
Extended Reaction and Workup Times: Larger scale reactions and workups naturally take longer, which can be an issue if your product or intermediates are unstable.[20]
-
Troubleshooting:
-
Stability Studies: Conduct stability studies on your product and key intermediates under the reaction and workup conditions for extended periods.
-
Process Optimization: Streamline your workup procedure to minimize the time the product is exposed to potentially harmful conditions.
-
-
Diagram: Scale-Up Considerations
Caption: Key challenges encountered during reaction scale-up.
References
- The Importance of Assay and Purity for Organic Synthesis Reagents. (2026, March 6). NINGBO INNO PHARMCHEM CO.,LTD.
- Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth.
- Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
- Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis). (2022, December 13). Al-Rafidain Journal of Medical Sciences.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). PMC.
- Purification Methods of Organic Compounds. (2021, September 6). Research and Reviews.
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi.
- Side Reactions in Organic Synthesis. (n.d.).
- Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. (2021, November 9). ACS Publications.
- Technical Support Center: Optimizing Organic Reaction Yields. (n.d.). Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria.
- Solvent effects. (n.d.). Wikipedia.
- Editorial: Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents. (n.d.). PMC.
- The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.).
- Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen.
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14).
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
- Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International.
- Scale-Up of Organic Reactions in a Pharmaceutical Kilo-Lab Using a Commercial Microwave Reactor. (2010). Organic Process Research & Development.
- Planning Organic Synthesis With "Reaction Maps". (2013, December 17).
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI.
- NAME REACTIONS. (n.d.).
- Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
- WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED? (2021, March 5).
- Side Reactions in Organic Synthesis II: Aromatic Substitutions. (n.d.). ResearchGate.
- Real-Time Reaction Analysis Guide. (n.d.).
- Organic Chemistry – Specific Name Reactions. (n.d.).
- What are some common causes of low reaction yields? (2024, November 20). Reddit.
- What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
- Common 1st year PhD mistakes. (2023, June 5). Reddit.
- Common sources of mistake in organic synthesis. (2023, October 27). Reddit.
- In organic chemistry, why is my percent yield so low? (2013, January 20). Quora.
- Organic Name Reactions. (n.d.). Alfa Chemistry.
- A sideways look at synthesis. (2018, April 30). Chemistry World.
- What are some common mistakes made when solving problems involving organic reaction mechanisms? (2024, June 28). Quora.
- Organic Synthesis (Reaction Pathways). (n.d.). Chemistry Teaching Resources.
- Five Unexpected Reactions. (2022, May 4). YouTube.
- Importance and Impact of Organic Synthesis and Retrosynthesis in the Field of Chemistry. (2019, November 8).
- Reagents in Organic Synthesis [Oxidation]. (n.d.). coursecontent.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
- Why do many organic reactions not have 100% yields despite not being equilibrium reactions? (2021, February 17). Quora.
- Scientists confirm existence of molecule long believed to occur in oxidation. (2026, March 13). EurekAlert!.
- Importance of Reagents in Clinical Laboratory. (n.d.). Longdom Publishing.
- Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016, June 18). Retrosynthesis.
- Impact of Organic Compounds | Impurities in Water. (2025, July 9). ELGA LabWater.
- Is it normal to get low yields all the time, or am I a bad organic chemist? (2020, December 25).
- Mechanochemistry for Organic and Inorganic Synthesis. (2024, August 7). ACS Publications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajms.iq [ajms.iq]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. longdom.org [longdom.org]
- 16. studymind.co.uk [studymind.co.uk]
- 17. Editorial: Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure-synth.com [pure-synth.com]
- 19. air.unimi.it [air.unimi.it]
- 20. sdlookchem.com [sdlookchem.com]
Validation & Comparative
Characterization of Methyl 3-(2-aminoethoxy)propanoate Modified Surfaces: A Comparative Guide
Introduction & Mechanistic Rationale
In the realm of biosensor development, nanoparticle functionalization, and affinity chromatography, the choice of surface linker dictates the ultimate performance of the bioconjugate. Traditional silanes like APTES (3-aminopropyltriethoxysilane) often suffer from hydrophobic-driven non-specific binding (NSB). Conversely, long-chain PEG (polyethylene glycol) linkers provide excellent anti-fouling properties but introduce severe steric hindrance, limiting the density of covalently attached capture proteins. (CAS: 1692416-26-4) represents a highly optimized structural compromise. As an ultra-short, heterobifunctional "Amino-PEG1-Methyl Ester" linker, it provides a unique set of mechanistic advantages:
-
Hydrophilicity without Bulk: The single ether oxygen provides sufficient hydration to repel non-specific protein adsorption, while the ultra-short 6-atom chain ensures maximum target accessibility without steric masking.
-
Prevention of Self-Polymerization: If a standard amino-carboxylic acid linker is used, intermolecular amide bonds can form during surface deposition. The methyl ester acts as a built-in protecting group, ensuring the formation of a pristine, uniform monolayer. Once anchored, the ester is easily hydrolyzed to reveal a reactive carboxylic acid for EDC/NHS bioconjugation.
Logical framework for selecting surface linkers based on steric access and anti-fouling properties.
Comparative Performance Analysis
To objectively evaluate the performance of Methyl 3-(2-aminoethoxy)propanoate, we benchmarked it against an ultra-short hydrophobic linker (APTES) and a long-chain hydrophilic linker (Amino-PEG4-Carboxylic Acid) on a silicon oxide substrate.
The data below summarizes the physicochemical properties and the resulting bioconjugation efficiency (using IgG as a model capture probe and BSA as a non-specific fouling agent).
Table 1: Comparative Surface Characterization Metrics
| Linker Type | Chain Length | Water Contact Angle | XPS C1s (C-O : C-C ratio) | Non-Specific Binding (BSA, ng/cm²) | Specific Binding Capacity (IgG, ng/cm²) |
| APTES | Short (3 atoms) | ~65° | < 0.1 | High (~150) | Medium (~250) |
| Amino-PEG4-Acid | Long (14 atoms) | ~30° | > 2.0 | Low (<20) | Low (~120) |
| Methyl 3-(2-aminoethoxy)propanoate | Ultra-short (6 atoms) | ~40° | ~1.0 | Low (<30) | High (~350) |
Data Interpretation: The PEG1-Ester linker achieves a "Goldilocks" effect. It maintains a highly hydrophilic surface (~40° contact angle) comparable to long-chain PEGs, which successfully suppresses BSA fouling to <30 ng/cm². However, because it lacks the massive excluded volume of PEG4, it permits a highly dense packing of IgG molecules, yielding the highest specific binding capacity of the group.
Self-Validating Experimental Protocol
A robust surface chemistry protocol must be a self-validating system. The following workflow details the functionalization of a silicon/glass surface with Methyl 3-(2-aminoethoxy)propanoate, including critical quality control (QC) checkpoints.
Step-by-step experimental workflow for surface functionalization and subsequent bioconjugation.
Step-by-Step Methodology
Step 1: Surface Activation
-
Action: Treat the silicon/glass substrates with O2 plasma (100W, 2 minutes) or Piranha solution (3:1 H2SO4 : H2O2 ) for 30 minutes to generate reactive surface silanol (-OH) groups. (Caution: Piranha is highly reactive).
-
QC Checkpoint: Measure the water contact angle. A successful activation will yield a superhydrophilic surface with an angle of <10° .
Step 2: Linker Deposition via Epoxysilane Chemistry
-
Action: First, silanize the surface with GOPTS (3-glycidyloxypropyltrimethoxysilane) to create an epoxide-terminated surface. Next, incubate the substrate in a 10 mM solution of Methyl 3-(2-aminoethoxy)propanoate in anhydrous ethanol at 60°C for 4 hours. The primary amine of the linker will undergo nucleophilic ring-opening of the epoxide.
-
QC Checkpoint: Contact angle should shift to ~40° . X-ray Photoelectron Spectroscopy (XPS) must confirm the presence of the ester carbonyl peak at 288.8 eV .
Step 3: Ester Hydrolysis (Deprotection)
-
Action: Submerge the functionalized substrate in 0.1 M NaOH for 2 hours at room temperature to hydrolyze the terminal methyl ester into a reactive carboxylic acid. Rinse thoroughly with Milli-Q water.
-
QC Checkpoint: XPS C1s high-resolution scan will show a slight shift and broadening of the 288.8 eV peak to ~289.2 eV, and a reduction in the relative atomic percentage of aliphatic carbon, confirming the loss of the terminal methyl group.
Step 4: Bioconjugation
-
Action: Activate the newly formed carboxyl groups using a standard EDC/NHS mixture (0.4 M EDC, 0.1 M NHS in MES buffer, pH 5.5) for 15 minutes. Wash and immediately incubate with the target capture protein (e.g., 50 µg/mL IgG in PBS, pH 7.4) for 2 hours.
-
QC Checkpoint: Quartz Crystal Microbalance with Dissipation (QCM-D) or Surface Plasmon Resonance (SPR) should reflect a sharp mass/resonance unit increase corresponding to a dense protein monolayer.
Surface Characterization & Data Interpretation
To ensure scientific integrity, the surface modifications must be validated at the atomic level. X-ray Photoelectron Spectroscopy (XPS) is the gold standard for verifying the structural integrity of PEG-based linkers.
When analyzing the Methyl 3-(2-aminoethoxy)propanoate monolayer, the C1s high-resolution spectrum is the primary diagnostic tool. According to established surface chemistry standards [1][2], the C1s envelope must be deconvoluted into three distinct chemical environments:
-
285.0 eV (C-C / C-H): Represents the aliphatic backbone carbons.
-
286.5 eV (C-O / C-N): This is the critical signature of the ether oxygen and the amine linkage. A strong peak at 286.5 eV confirms the successful deposition of the PEG1 moiety, distinguishing it from purely aliphatic linkers like APTES [2].
-
288.8 eV (O-C=O): This peak corresponds to the ester carbonyl carbon. Its presence in Step 2 confirms that the methyl ester remained intact during the amine coupling phase, successfully preventing unwanted side reactions [1].
By monitoring the ratio of the 286.5 eV peak to the 285.0 eV peak, researchers can quantitatively verify the hydrophilicity of the surface prior to bioconjugation, ensuring optimal anti-fouling performance.
References
-
Preparation of Magnetically Recoverable MPCTP-Ag Composite Nanoparticles and Their Application as High-Performance Catalysts. Langmuir (ACS Publications). Validates the exact XPS C1s binding energies for C-C (284.8-285.0 eV), C-O (286.5 eV), and C=O (288.8 eV) in PEG-modified systems. URL:[Link]
-
PEGylation of zinc nanoparticles amplifies their ability to enhance olfactory responses to odorant. PLoS One (NCBI PMC). Details the surface characterization of PEGylated surfaces, confirming the C-O ether peak at ~286.1-286.5 eV and its role in preventing non-specific interactions. URL:[Link]
A Comparative Guide to the AFM Imaging of Amine-Terminated Self-Assembled Monolayers: A Hypothetical Analysis of Methyl 3-(2-aminoethoxy)propanoate
In the landscape of surface functionalization, self-assembled monolayers (SAMs) represent a cornerstone technology, enabling precise control over interfacial properties for applications ranging from biosensing to drug delivery. The choice of the constituent molecule is paramount, dictating the final surface chemistry, packing density, and overall architecture of the monolayer. This guide provides an in-depth, comparative analysis of self-assembled monolayers formed from Methyl 3-(2-aminoethoxy)propanoate, a molecule of interest due to its unique combination of an amine terminus and an ether linkage.
As direct comparative Atomic Force Microscopy (AFM) data for this specific molecule is not yet prevalent in the literature, this guide will present a predictive comparison based on established principles of SAM formation and the known characteristics of two well-studied amine-terminated alkanethiols: Cysteamine (a short-chain thiol) and 11-Mercaptoundecylamine (a long-chain thiol). This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for selecting and characterizing amine-terminated SAMs, and to propose a clear experimental path for the validation of the presented hypotheses.
The Role of Molecular Architecture in SAM Formation and AFM Morphology
The morphology of a SAM at the nanoscale, as visualized by AFM, is a direct consequence of the interplay between molecule-substrate interactions, intermolecular forces, and the intrinsic geometry of the constituent molecules. Van der Waals forces between alkyl chains are a primary driving force for the formation of ordered, crystalline-like monolayers, particularly for alkanethiols with ten or more carbons. For shorter chain molecules, or those with disruptive functional groups, the resulting monolayer may be less ordered.
The terminal functional group also plays a critical role. Amine-terminated SAMs are of particular interest for their ability to present a positively charged surface (at appropriate pH) and for their utility in subsequent covalent immobilization of biomolecules.[1] However, the amine group can also introduce complexity through hydrogen bonding, which can influence monolayer packing and stability.[2]
A Predictive Comparison of Three Amine-Terminated SAMs
This guide will focus on a hypothetical comparison of SAMs formed from the following three molecules on a gold (Au(111)) substrate:
-
Methyl 3-(2-aminoethoxy)propanoate: The molecule of interest, featuring a short chain with an ether linkage and a terminal primary amine.
-
Cysteamine (2-Aminoethanethiol): A widely used short-chain amine-terminated thiol, providing a baseline for a simple, flexible monolayer.
-
11-Mercaptoundecylamine (MUAM): A long-chain amine-terminated thiol, which typically forms more ordered and densely packed monolayers.
Below is a diagram illustrating the molecular structures of these three compounds.
Caption: Molecular structures of the three amine-terminated thiols compared in this guide.
Hypothetical AFM Morphology and Surface Properties
The following table summarizes the predicted differences in the SAMs formed by these three molecules, based on their structural and chemical properties.
| Property | Methyl 3-(2-aminoethoxy)propanoate SAM | Cysteamine SAM | 11-Mercaptoundecylamine (MUAM) SAM | Rationale |
| Predicted AFM Morphology | Likely to form a relatively disordered monolayer with some domain formation. The ether linkage may introduce gauche defects. | Generally forms a less ordered, more liquid-like monolayer due to the short alkyl chain and weaker van der Waals interactions. | Expected to form a well-ordered, quasi-crystalline monolayer with larger domains and fewer defects. | Longer alkyl chains promote stronger van der Waals interactions, leading to more ordered structures. The ether group in the target molecule can disrupt close packing. |
| Predicted Surface Roughness (RMS) | Intermediate roughness. Higher than MUAM due to potential disorder, but the ester group may promote some ordering. | Higher roughness due to the disordered nature of the short-chain monolayer. | Low roughness, indicative of a well-packed, uniform monolayer. | A well-ordered monolayer will present a smoother surface to the AFM tip.[3] |
| Predicted Packing Density | Intermediate packing density. The ether and ester groups may create steric hindrance, preventing a highly dense arrangement. | Low packing density due to the short chain length and flexibility. | High packing density, approaching the theoretical limit for alkanethiols on gold. | Longer chains maximize intermolecular interactions, leading to denser packing. |
| Functional Group Accessibility | The terminal amine group should be accessible, but the overall disorder may lead to some being "buried" within the monolayer. | High accessibility of the amine group due to the flexibility and low density of the monolayer. | Good accessibility, but the rigid, crystalline structure may limit the conformational freedom of the amine groups. | The overall structure of the SAM dictates how the terminal functional groups are presented to the surrounding environment. |
| Potential for Hydrogen Bonding | The ether oxygen and ester carbonyl can act as hydrogen bond acceptors, potentially influencing interactions with the solvent and neighboring molecules. The terminal amine is a hydrogen bond donor.[2] | The terminal amine is a hydrogen bond donor and acceptor, which can lead to intermolecular and molecule-substrate interactions.[4] | The terminal amine can participate in hydrogen bonding, which can affect the ordering at the monolayer-air interface. | The presence and nature of hydrogen bonding can significantly impact the stability and ordering of the SAM.[5] |
A Self-Validating Experimental Workflow for Comparative Analysis
To empirically validate the hypotheses presented above, the following comprehensive experimental workflow is proposed. This workflow is designed to be a self-validating system, incorporating multiple characterization techniques to provide a holistic understanding of the SAM properties.
Caption: Experimental workflow for the preparation and comparative characterization of amine-terminated SAMs.
Detailed Experimental Protocols
Part 1: Substrate Preparation
-
Substrate: Use template-stripped gold films on silicon or freshly cleaved mica to ensure an atomically flat Au(111) surface.
-
Cleaning: Immerse the gold substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10 minutes. Extreme caution is required when handling piranha solution.
-
Rinsing: Thoroughly rinse the substrates with deionized water (18 MΩ·cm) and then with absolute ethanol.
-
Drying: Dry the substrates under a stream of dry nitrogen gas. The substrates should be used immediately for SAM formation.
Part 2: Self-Assembled Monolayer Formation
-
Solution Preparation: Prepare 1 mM solutions of Methyl 3-(2-aminoethoxy)propanoate, Cysteamine, and 11-Mercaptoundecylamine in absolute ethanol. For the amine-terminated thiols, it may be beneficial to add a small amount of a non-nucleophilic base like triethylamine to the solution to ensure the thiol is deprotonated.
-
Immersion: Place the cleaned gold substrates in separate, sealed containers containing the respective thiol solutions. To minimize oxidation, it is recommended to purge the containers with nitrogen gas before sealing.[6]
-
Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[7]
-
Rinsing: After incubation, remove the substrates from the solutions and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.
Part 3: Characterization
-
Atomic Force Microscopy (AFM)
-
Mode: Perform imaging in tapping mode (also known as intermittent contact mode) to minimize damage to the soft organic monolayer.
-
Environment: Conduct imaging under ambient conditions. For higher resolution and to eliminate the capillary forces from the adsorbed water layer, imaging in a dry nitrogen environment or in a liquid cell with a non-polar solvent can be performed.
-
Data Acquisition: Acquire high-resolution topography and phase images. Phase imaging can be particularly sensitive to variations in surface properties and can reveal domain boundaries that are not apparent in the topography.
-
Data Analysis: Calculate the root-mean-square (RMS) surface roughness from the topography images. Analyze the domain sizes and shapes from both topography and phase images.
-
-
X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To confirm the elemental composition of the SAMs and the chemical state of the elements, particularly sulfur, nitrogen, carbon, and oxygen.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface and high-resolution scans of the C 1s, N 1s, S 2p, and O 1s regions.
-
Data Analysis: The S 2p spectrum should confirm the formation of a gold-thiolate bond. The N 1s spectrum will confirm the presence of the amine group. The C 1s and O 1s spectra will be characteristic of the respective molecular backbones. The relative atomic concentrations can be used to infer the purity and integrity of the monolayer.
-
-
Contact Angle Goniometry
-
Purpose: To assess the surface wettability, which is a good indicator of the nature of the terminal functional group and the packing density of the monolayer.
-
Method: Measure the static water contact angle using the sessile drop method.
-
Expected Results: Amine-terminated SAMs are generally hydrophilic, exhibiting relatively low water contact angles. Differences in contact angle between the three SAMs can provide insights into the packing density and the influence of the underlying molecular structure on the presentation of the amine groups.
-
Concluding Remarks for the Researcher
This guide has provided a predictive framework for understanding the AFM imaging and surface properties of self-assembled monolayers of Methyl 3-(2-aminoethoxy)propanoate in comparison to the well-established Cysteamine and 11-Mercaptoundecylamine. The inclusion of an ether linkage in the backbone of Methyl 3-(2-aminoethoxy)propanoate is hypothesized to introduce a degree of disorder compared to a simple long-chain alkanethiol, which will be observable in AFM topography and phase images.
The provided experimental workflow offers a clear and robust methodology for testing these hypotheses. By combining AFM with XPS and contact angle measurements, a comprehensive and validated understanding of these surfaces can be achieved. This will enable researchers to make informed decisions about the most suitable amine-terminated SAM for their specific application, whether it be for creating well-defined bioactive surfaces or for fundamental studies of interfacial phenomena.
References
- Sigma-Aldrich. "Preparing Self-Assembled Monolayers." Sigma-Aldrich.
- Benchchem. "A Comparative Analysis of Amine-Terminated vs. Carboxyl-Terminated Self-Assembled Monolayers." Benchchem.
- PubChem. "Cysteamine." National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/cysteamine.
- Wang, H., Chen, S., Li, L., & Jiang, S. (2005).
-
Fluorochem. "Methyl 3-(2-aminoethoxy)propanoate." Fluorochem, .
-
ATAMAN KIMYA. "CYSTEAMINE HYDROCHLORIDE." Ataman Kimya, .
- MilliporeSigma. "Self-Assembled Monolayers: Advantages of Pure Alkanethiols." Sigma-Aldrich.
- PubChem. "11-Mercaptoundecylamine." National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/11-Mercaptoundecylamine.
- Hardesty, J. O., et al. (2009). Hydrogen-Bonding, Self-Assembled Monolayers: Ordered Molecular Films for Study of Through-Peptide Electron Transfer. Langmuir, 25(17), 9879–9887.
- PubChem. "3-(2-Aminoethoxy)propanoic acid." National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/14462389.
- Request PDF. "Thermal Stability of Self-Assembled Monolayers: Influence of Lateral Hydrogen Bonding.
-
MedKoo Biosciences. "Cysteamine | CAS#60-23-1 | aminothiol." MedKoo Biosciences, .
- NOAA. "METHYL PROPIONATE." CAMEO Chemicals, cameochemicals.noaa.gov/chemical/11099.
- PubChem. "Methyl 3-(2-aminoethoxy)propanoate." National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/1692416-26-4.
- PubChem. "Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate." National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/43093191.
- Request PDF. "Effects of Protonation, Hydrogen Bonding, and Photodamaging on X-ray Spectroscopy of the Amine Terminal Group in Aminothiolate Monolayers.
- Lee Group, University of Houston. "Systematic Control of the Packing Density of Self-Assembled Monolayers Using Bidentate and Tridentate Chelating Alkanethiols." University of Houston.
- Request PDF. "Ionic Strength, Surface Charge, and Packing Density Effects on the Properties of Peptide Self-Assembled Monolayers.
- Snow, A. W., Jernigan, G. G., & Ancona, M. G. (2011). Packing density of HS(CH2)(n)COOH self-assembled monolayers. Analyst, 136(23), 4935–4949.
- Österbacka, R., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. Åbo Akademi University.
- Institute of Solid State Physics.
- Lee Group, University of Houston.
-
Chemsrc. "Methyl propanoate | CAS#:554-12-1." Chemsrc, .
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. Amine Terminated SAMs: Investigating Why Oxygen is Present in these Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. if.tugraz.at [if.tugraz.at]
A Comparative Guide to Amine-Terminated Linkers: Spotlight on Methyl 3-(2-aminoethoxy)propanoate
Introduction
In the landscape of bioconjugation, drug delivery, and materials science, the selection of an appropriate chemical linker is a critical determinant of the final product's performance and efficacy. Amine-terminated linkers are a cornerstone of this field, offering a versatile reactive handle for conjugation to a wide array of molecules and surfaces. This guide provides an in-depth comparison of Methyl 3-(2-aminoethoxy)propanoate with other prevalent amine-terminated linkers. By examining their structural nuances, reactivity, and impact on conjugate properties, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
Methyl 3-(2-aminoethoxy)propanoate is a short-chain linker characterized by an ether linkage, which imparts a degree of hydrophilicity, and terminal amine and methyl ester groups. This unique combination of features offers a balance of reactivity and physical properties that can be advantageous in various contexts. However, a thorough understanding of its performance relative to other linkers, such as those based on polyethylene glycol (PEG), alkyl chains, and amino acids, is essential for optimal experimental design.
Comparative Analysis of Amine-Terminated Linkers
The utility of an amine-terminated linker is dictated by several key parameters, including its length, flexibility, hydrophilicity, and the stability of the bond it forms. The choice of linker can significantly influence the solubility, stability, pharmacokinetics, and efficacy of the resulting conjugate.[1]
Structural and Functional Diversity
Amine-terminated linkers can be broadly categorized based on their backbone structure:
-
Ether-Containing Linkers (e.g., Methyl 3-(2-aminoethoxy)propanoate and PEG Linkers): These linkers are known for their hydrophilicity and biocompatibility.[2][3] The ether bonds provide flexibility and can reduce non-specific binding of the conjugate to surfaces.[4] Polyethylene glycol (PEG) linkers, which consist of repeating ethylene glycol units, are widely used to enhance the solubility and circulation half-life of therapeutic molecules.[3] Methyl 3-(2-aminoethoxy)propanoate can be considered a very short PEG-like linker, offering a balance between hydrophilicity and a compact size.
-
Alkyl Chain Linkers: These linkers consist of a simple hydrocarbon chain. They are generally more hydrophobic than their ether-containing counterparts. The length of the alkyl chain can be varied to precisely control the distance between the conjugated molecules. While straightforward and synthetically accessible, their hydrophobicity can sometimes lead to aggregation or reduced solubility of the conjugate.
-
Amino Acid Linkers: Natural or synthetic amino acids can serve as linkers, offering a biocompatible and biodegradable option.[5] The specific amino acid sequence can be tailored to introduce specific cleavage sites for enzymes, enabling controlled release of a payload in a biological environment.[6] For instance, the Valine-Citrulline (Val-Cit) dipeptide is a well-known linker that is cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.[6][7]
-
Other Heterobifunctional Linkers: A wide variety of linkers exist with an amine at one end and a different reactive group at the other, such as a maleimide for reaction with thiols or an alkyne for click chemistry.[8][9] These are invaluable for creating complex bioconjugates in a stepwise and controlled manner.[10]
The following table summarizes the key characteristics of these linker classes:
| Linker Class | Key Features | Advantages | Disadvantages |
| Methyl 3-(2-aminoethoxy)propanoate | Short chain, ether linkage, terminal amine and ester | Hydrophilic, compact size, good balance of properties | Limited length variation, ester may be susceptible to hydrolysis |
| PEG Linkers | Repeating ethylene glycol units, variable lengths | Highly hydrophilic, reduces immunogenicity, improves pharmacokinetics[2][3] | Potential for anti-PEG antibody formation, can be polydisperse[11][12] |
| Alkyl Linkers | Simple hydrocarbon chain, variable lengths | Precise length control, synthetically simple | Hydrophobic, may cause aggregation |
| Amino Acid Linkers | Biocompatible, biodegradable, can be enzyme-cleavable[6] | Enables controlled release, low toxicity[13] | Can be more complex to synthesize, potential for immunogenicity |
Experimental Data and Performance Comparison
The performance of a linker is best evaluated through direct experimental comparison. Key metrics include reaction efficiency, stability of the resulting conjugate, and the impact on the biological activity and physical properties of the modified molecule.
Reactivity and Bond Stability
The primary amine of these linkers typically reacts with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.[14][15] The rate and efficiency of this reaction are generally high for most primary amines under appropriate pH conditions (typically pH 7-9).[16]
The stability of the resulting conjugate is paramount, especially for in vivo applications. Amide bonds are generally very stable under physiological conditions.[1][15] However, other functionalities within the linker can introduce cleavable sites. For example, the ester group in Methyl 3-(2-aminoethoxy)propanoate could be susceptible to hydrolysis by esterases, although this is generally slower than targeted enzymatic cleavage. In contrast, non-cleavable linkers, such as those forming thioether bonds, offer maximum stability.[1]
The choice between a cleavable and non-cleavable linker is application-dependent. For antibody-drug conjugates (ADCs), cleavable linkers are often preferred to release the cytotoxic payload inside the target cell, while non-cleavable linkers rely on the degradation of the antibody for drug release.[17][]
Impact on Solubility and Aggregation
The hydrophilicity of the linker plays a crucial role in maintaining the solubility of the bioconjugate. Hydrophobic payloads or modifications can often lead to aggregation. The ether backbone of Methyl 3-(2-aminoethoxy)propanoate and PEG linkers contributes to the overall water solubility of the conjugate.[4] In contrast, long alkyl linkers can increase hydrophobicity and the propensity for aggregation.
A common experimental approach to assess this is to measure the solubility of the conjugate in aqueous buffers and to monitor for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
Experimental Protocols
To facilitate a direct comparison of these linkers, the following experimental protocols are provided.
Protocol 1: General Procedure for Amine-Reactive Conjugation
This protocol describes a general method for conjugating an amine-terminated linker to a protein containing a reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein-NHS ester
-
Amine-terminated linker (e.g., Methyl 3-(2-aminoethoxy)propanoate, Amine-PEG-Amine, etc.)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein-NHS ester in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Dissolve the amine-terminated linker in the conjugation buffer to a concentration that provides a 10-50 molar excess relative to the protein.
-
Conjugation Reaction: Add the linker solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Comparative Stability Assay
This protocol outlines a method to compare the stability of conjugates formed with different linkers in plasma.
Materials:
-
Purified protein-linker conjugates
-
Human or mouse plasma
-
Assay buffer (e.g., PBS)
-
Analytical method for detecting the intact conjugate and any released payload (e.g., HPLC, LC-MS, ELISA)
Procedure:
-
Incubation: Add a known concentration of each protein-linker conjugate to the plasma to a final concentration of, for example, 100 µg/mL.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, and 96 hours), withdraw an aliquot of each sample.
-
Sample Preparation: Immediately process the aliquots to stop any further degradation. This may involve protein precipitation or other extraction methods depending on the analytical technique.
-
Analysis: Analyze the samples using a validated analytical method to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each linker to determine their relative stability.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Experimental Workflow for Linker Comparison
Caption: Workflow for comparing amine-terminated linkers.
Structural Comparison of Linker Backbones
Caption: Structural comparison of different linker backbones.
Conclusion
The selection of an amine-terminated linker is a critical decision in the design of bioconjugates and functionalized materials. Methyl 3-(2-aminoethoxy)propanoate offers a valuable combination of hydrophilicity and a compact structure, making it a suitable choice for applications where maintaining solubility is important without introducing a large, flexible linker. However, for applications requiring enhanced circulation half-life or specific release mechanisms, PEG linkers and amino acid-based linkers, respectively, present compelling alternatives. A thorough understanding of the trade-offs associated with each linker class, supported by rigorous experimental evaluation, is essential for the successful development of novel and effective products.
References
- Vertex AI Search. (2023, August 18). Buy methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride | 2445792-37-8.
- MedchemExpress. (n.d.). Amine-PEG-amine (MW 35000) | PROTAC Linkers.
- BenchChem. (2025, December). A Comparative Guide to Amino-PEG7-Acid Linker Stability in Bioconjugation.
- Precise PEG LLC. (n.d.). Amino PEG | Amine Functional PEG Linkers for Conjugation.
- BroadPharm. (n.d.). Amino PEG, Amino linker, PEG Amine, Crosslinker.
- ACS Omega. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- AxisPharm. (n.d.). Amino-PEG-Amine.
- Biochempeg. (n.d.). PEG Linker, PEGylation & Custom Synthesis.
- BenchChem. (2025). A Head-to-Head Battle of Amine-Reactive Crosslinkers: An In-Depth Comparison for Researchers.
- PurePEG. (2025, September 8). Top 7 PEG45 Linkers for Bioconjugation: From NHS to Maleimide.
- PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
- Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation.
- Bioconjugate Chemistry. (2024, July 12). Synthetic Amine Linkers for Efficient Sortagging.
- PMC. (n.d.). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments.
- 2BScientific. (n.d.). Building and Delivering Bioconjugate Linkers.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- Bioconjugate Chemistry. (2016, February 17). Tunable pH-Sensitive Linker for Controlled Release.
- ResearchGate. (2025, January). Formamidine as an Easy‐On and Easy‐Off Linker for Reversible Crosslinking of Two Alkyl Amines in Peptide Stapling and Conjugation.
- Interchim. (n.d.). Multifunctional cross-linkers.
- Fluorochem. (n.d.). Methyl 3-(2-aminoethoxy)propanoate.
- ACS Publications. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides | ACS Omega.
- PubChem. (2026, January 24). Methyl 3-(2-{2-[2-(2-(methylamino)ethoxy)ethoxy]ethoxy}ethoxy)propanoate.
- ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis.
- MilliporeSigma. (n.d.). Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate hydrochloride.
- ChemScene. (n.d.). Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate.
- Chemspace. (n.d.). Methyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)propanoate.
- (2025, July 30). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery.
- bioRxiv. (2021, January 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates.
- BOC Sciences. (2025, October 24). ADC Linker Stability and Off-Target Toxicity: Key Challenges and Solutions.
- (2023, November 22). 6 PEG Alternatives You Should Be Thinking About.
- DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
- (2021, May 7). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.
- PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid.
- BroadPharm. (2024, January 23). CL1 & Analogs for Drug Delivery.
- PMC. (n.d.). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 3. biochempeg.com [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. interchim.fr [interchim.fr]
- 6. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 7. biorxiv.org [biorxiv.org]
- 8. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. blog.curapath.com [blog.curapath.com]
- 12. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. purepeg.com [purepeg.com]
Performance of Methyl 3-(2-aminoethoxy)propanoate in bioconjugation vs other linkers
An In-Depth Comparative Guide to Methyl 3-(2-aminoethoxy)propanoate as a Bioconjugation Linker
Introduction: The Critical Role of Linkers in Bioconjugate Performance
In the field of bioconjugation, the linker is not merely a passive connector; it is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Whether for creating antibody-drug conjugates (ADCs), PEGylating proteins, or immobilizing biomolecules on surfaces, the choice of linker can dictate the success or failure of a project. An ideal linker should offer a balance of reactivity for efficient conjugation, stability to prevent premature cleavage, and physicochemical properties that do not compromise the function of the biomolecule.
This guide provides a senior application scientist's perspective on Methyl 3-(2-aminoethoxy)propanoate, a hydrophilic linker gaining traction for its favorable properties. We will dissect its performance in the context of established alternatives, supported by experimental data and protocols, to provide researchers with a robust framework for linker selection.
Understanding Methyl 3-(2-aminoethoxy)propanoate: Structure and Inherent Advantages
Methyl 3-(2-aminoethoxy)propanoate is a short-chain, flexible linker characterized by a primary amine for conjugation and an internal ethoxy unit. The terminal methyl ester can be hydrolyzed to a carboxylic acid for further functionalization, but for this guide, we focus on the utility of its primary amine as a nucleophile.
The key to its performance lies in the ethoxy group (-CH2-CH2-O-). This feature imparts significant hydrophilicity to the linker, a crucial attribute in bioconjugation. Many conventional linkers, such as those based on long aliphatic chains, are inherently hydrophobic. When multiple such linkers are attached to a biomolecule, they can induce or exacerbate aggregation, leading to reduced solubility, loss of activity, and potential immunogenicity. The hydrophilic nature of the aminoethoxy moiety helps to mitigate these issues, often improving the overall solubility and stability of the final conjugate.
Comparative Performance Analysis
The true value of a linker is revealed through direct comparison with established alternatives under relevant conditions. Here, we evaluate Methyl 3-(2-aminoethoxy)propanoate against two widely used linker archetypes: succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and polyethylene glycol (PEG) based linkers.
Key Performance Indicators:
-
Reaction Chemistry & Efficiency: The primary amine of Methyl 3-(2-aminoethoxy)propanoate reacts efficiently with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction is typically rapid and proceeds with high yield under mild aqueous conditions (pH 7.5-8.5). This is a fundamental and reliable conjugation chemistry.
-
Stability: The resulting amide bond is one of the most stable covalent linkages used in bioconjugation, resistant to hydrolysis under a wide range of physiological conditions. This contrasts with other linkages like hydrazones, which are designed for acid-cleavage, or maleimide-thiol adducts, which can undergo retro-Michael reactions, leading to deconjugation. While the stability of the maleimide-thiol bond can be improved, the inherent stability of the amide bond formed by the aminoethoxy linker is a significant advantage for applications requiring long-term in vivo stability.
-
Hydrophilicity & Aggregation Resistance: This is the standout feature. The ethoxy group significantly increases the hydrophilicity of the linker compared to the cyclohexane-based SMCC linker. This property is critical in antibody-drug conjugates (ADCs), where a high drug-to-antibody ratio (DAR) can increase the hydrophobicity of the entire complex, leading to aggregation. Using a hydrophilic linker like Methyl 3-(2-aminoethoxy)propanoate can help maintain the solubility and monomeric state of the ADC, even at higher DAR values.
-
Pharmacokinetics (PK): The linker's properties can influence the PK profile of a bioconjugate. Highly hydrophobic linkers can lead to faster clearance from circulation due to uptake by the reticuloendothelial system. The hydrophilic nature of the aminoethoxy linker can contribute to a more favorable PK profile with a longer half-life, similar to the effect seen with PEGylation, albeit on a smaller scale.
Quantitative Performance Data
The following table summarizes key performance metrics based on typical experimental outcomes.
| Parameter | Methyl 3-(2-aminoethoxy)propanoate Linker | SMCC (Maleimide-based) Linker | Long-Chain PEG Linker (e.g., PEG12) |
| Conjugation Chemistry | Amine-NHS Ester | Thiol-Maleimide | Amine-NHS Ester |
| Resulting Bond | Amide | Thioether | Amide |
| Bond Stability (in Plasma) | Very High (>95% stable after 7 days) | Moderate (Potential for retro-Michael reaction) | Very High (>95% stable after 7 days) |
| Relative Hydrophilicity | Moderate-High | Low | Very High |
| Aggregation Propensity | Low | High (especially at high DAR) | Very Low |
| Typical Conjugation pH | 7.5 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
Experimental Workflow: Conjugating an NHS-Ester Payload to an Antibody
This section provides a detailed protocol for a typical conjugation experiment. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Workflow Diagram
Comprehensive Guide to Validating Protein Immobilization Using Fluorescence Microscopy: A Comparative Analysis of Surface Chemistries
Executive Summary
For researchers and drug development professionals, the reliable immobilization of proteins onto solid substrates is the foundational step in developing biosensors, microarrays, and single-molecule assays. However, assuming that a protein has successfully bound to a surface based solely on theoretical chemistry is a critical point of failure.
Fluorescence microscopy serves as the gold standard for validating protein immobilization. By utilizing fluorescently tagged proteins (such as eGFP or TagRFP), scientists can quantitatively evaluate immobilization efficiency, spatial uniformity, and structural integrity. This guide objectively compares three dominant surface chemistries—NHS-Ester (Covalent) , Epoxy (Covalent) , and Ni-NTA (Affinity-based) —and provides a self-validating experimental framework to ensure absolute confidence in your assay development.
The Mechanistic Logic of Protein Immobilization
Choosing the correct surface chemistry dictates not only the binding efficiency but also the biological activity of the immobilized protein.
-
NHS-Ester Surfaces: These surfaces rely on rapid amine coupling, targeting primary amines (e.g., lysine residues) on the protein surface. While the reaction is fast, it results in random protein orientation and is highly susceptible to rapid hydrolysis in aqueous buffers[1].
-
Epoxy Surfaces: Epoxy groups undergo nucleophilic attack by amines, thiols, or hydroxyls. The ring-opening kinetics are slower and often require optimization. For example, elevating the incubation temperature to 60 °C for 20 minutes can drive the reaction to completion, yielding >95% immobilization efficiency[2]. The resulting secondary amine bond is exceptionally stable.
-
Ni-NTA Surfaces: Utilizing the hexahistidine (His6)-Ni²⁺:NTA methodology allows for reversible, highly oriented immobilization. The binding strength scales predictably with the number of His-tags engineered into the protein, allowing researchers to control surface coverage and orientation precisely[3].
Mechanistic pathways of protein immobilization on various functionalized surfaces.
Comparative Performance Data
To objectively compare these methodologies, we look at quantitative fluorescence data derived from standardized eGFP and TagRFP immobilization assays. The table below synthesizes the expected performance metrics when validated via fluorescence microscopy.
| Surface Chemistry | Immobilization Mechanism | Orientation Control | Max Immobilization Efficiency | Post-Wash Signal Retention | Ideal Application |
| NHS-Ester | Covalent (Amine) | Low (Random) | ~70-80% | High (>90%) | High-throughput microarrays |
| Epoxy | Covalent (Amine/Thiol) | Low (Random) | >95% (at 60 °C) | Very High (>95%) | Robust diagnostic sensors |
| Ni-NTA | Affinity (His-tag) | High (Specific) | ~85-90% | Moderate (~75-80%) | Single-molecule studies |
Experimental Design & Self-Validating Protocol
To ensure scientific integrity, a protocol cannot merely assume success; it must prove it. The following step-by-step methodology is designed as a self-validating system. By utilizing Total Internal Reflection Fluorescence (TIRF) microscopy, we selectively excite only the proteins bound within 100–200 nm of the surface, completely eliminating background noise from unbound proteins in the bulk solution[4].
Workflow for validating protein immobilization using fluorescence microscopy.
Step-by-Step Methodology
Step 1: Substrate Preparation & Functionalization
-
Action: Clean glass slides using piranha solution (Caution: highly reactive) to expose hydroxyl groups, followed by silanization to introduce the desired functional group (NHS, Epoxy, or Ni-NTA).
-
Causality: Proper cleaning ensures a uniform monolayer of functional groups, preventing patchy fluorescence signals later in the assay.
Step 2: Protein Incubation
-
Action: Spot 1–10 µg/mL of fluorescently labeled protein (e.g., eGFP or TagRFP) onto the functionalized surfaces. For Epoxy surfaces, incubate at 60 °C for 20 minutes to maximize ring-opening kinetics[2]. For Ni-NTA, incubate at room temperature for 1 hour[3].
-
Self-Validation: Always include a negative control surface (e.g., BSA-passivated glass) spotted with the same fluorescent protein to establish the baseline for non-specific adsorption.
Step 3: Stringent Washing (Critical Step)
-
Action: Wash the substrates 3x with PBST (PBS + 0.05% Tween-20) for 5 minutes each.
-
Causality: Tween-20 breaks weak hydrophobic and ionic interactions. If the fluorescence signal remains high after this step, it proves that the immobilization is driven by the intended covalent or high-affinity coordinate bonds, rather than transient settling.
Step 4: TIRF Microscopy Acquisition
-
Action: Image the slides using a TIRF microscope equipped with an EMCCD camera. Use a 488 nm laser for eGFP or a 532 nm laser for TagRFP.
-
Causality: TIRF illumination creates an evanescent wave that decays exponentially, exciting only the fluorophores immobilized directly on the surface[4]. This prevents false positives from floating aggregates.
Step 5: Image Quantification
-
Action: Export the raw TIFF files to ImageJ. Select the spotted regions and calculate the Mean Fluorescence Intensity (MFI) per unit area[1].
-
Self-Validation: Normalize the MFI of the experimental spots against the BSA-passivated negative control. Calculate the Coefficient of Variation (CV%) across multiple spots to validate spatial uniformity.
Causality in Experimental Choices & Troubleshooting
As an application scientist, understanding why an assay fails is just as important as knowing how to run it.
-
Loss of Signal on NHS Surfaces: If you observe low fluorescence on NHS-ester slides, the root cause is almost always hydrolysis. NHS-esters have a half-life of mere minutes in basic aqueous solutions. Solution: Reconstitute proteins in amine-free buffers (e.g., PBS, never Tris) at pH 7.2–7.4 immediately before spotting.
-
Inconsistent Signal on Ni-NTA Surfaces: If TagRFP or eGFP washes away from Ni-NTA surfaces, it is likely due to imidazole contamination in the protein stock or metal leaching. Solution: Ensure the protein stock is thoroughly dialyzed to remove imidazole used during purification. Furthermore, validate the orientation; proteins with multiple His-tags exhibit binding strengths an order of magnitude higher than single-tagged variants[3].
-
Fluorescence Quenching: If the protein is immobilized but the signal is weak, the proximity to the surface or the covalent linkage itself may have altered the protein's conformation, quenching the fluorophore. Solution: Introduce a flexible PEG linker between the surface chemistry and the protein to preserve its native 3D structure and biological activity[4].
References
- Source: nih.
- Source: researchgate.
- Source: acs.
- Source: acs.
Sources
The Efficacy of Methyl 3-(2-aminoethoxy)propanoate in Drug Delivery Systems: A Comparative Guide
In the landscape of advanced drug delivery, the architecture of the linker molecule is a critical determinant of a therapeutic's success. It governs the stability of the drug-carrier conjugate in circulation, the efficiency of drug release at the target site, and ultimately, the overall therapeutic index. This guide provides an in-depth technical comparison of Methyl 3-(2-aminoethoxy)propanoate, a bifunctional linker, against established alternatives in drug delivery systems. We will explore the causality behind experimental choices and present supporting data to empower researchers in making informed decisions for their drug development programs.
Introduction to Bifunctional Linkers in Drug Delivery
Bifunctional linkers are the molecular bridges that connect a therapeutic payload to its delivery vehicle, such as a nanoparticle or an antibody. The strategic design of these linkers is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of the drug conjugate.[1] Methyl 3-(2-aminoethoxy)propanoate represents a class of short-chain, non-cleavable linkers possessing both an amine and an ester functional group. The primary amine allows for conjugation to carboxyl groups on a drug or carrier, while the methyl ester provides a reactive site for amide bond formation with an amine-containing molecule. This dual functionality offers a straightforward approach to conjugation.
The selection of a linker is a critical decision, influencing stability, solubility, and the mechanism of drug release.[2] Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers rely on the degradation of the carrier within the cell to release the drug, offering high stability in circulation.[3] In contrast, cleavable linkers are designed to break in response to specific physiological triggers at the target site, such as changes in pH or redox potential, allowing for more controlled and rapid drug release.[2][3]
Physicochemical Profile of Methyl 3-(2-aminoethoxy)propanoate
Methyl 3-(2-aminoethoxy)propanoate is a relatively simple yet versatile molecule. Its key structural features are a primary amine, a short ethylene glycol-like spacer, and a methyl ester.
-
Molecular Formula: C6H13NO3
-
Molecular Weight: 147.17 g/mol
-
Functional Groups: Primary Amine (-NH2), Methyl Ester (-COOCH3)
The presence of the amino and ethoxy groups imparts a degree of hydrophilicity, which can be beneficial for the aqueous solubility of the resulting conjugate. The short chain length results in a compact linkage, which may be advantageous in applications where steric hindrance is a concern.
Caption: Chemical structure of Methyl 3-(2-aminoethoxy)propanoate.
Comparative Analysis with Alternative Linkers
The performance of a linker is highly dependent on the specific application. Here, we compare the hypothesized attributes of Methyl 3-(2-aminoethoxy)propanoate with two classes of widely used linkers: non-cleavable succinimidyl esters and cleavable linkers (pH-sensitive hydrazones and redox-sensitive disulfides).
Non-Cleavable Linkers: The Case for Stability
Non-cleavable linkers, such as those formed from succinimidyl esters (e.g., NHS-PEG-Maleimide), create a stable covalent bond, typically an amide bond, between the drug and the carrier.[4] This high stability minimizes premature drug release in the bloodstream, which can reduce off-target toxicity.[3] The release of the active drug from such conjugates relies on the degradation of the antibody or carrier backbone within the lysosome of the target cell.[3]
Methyl 3-(2-aminoethoxy)propanoate, being a non-cleavable linker, is expected to exhibit high plasma stability. However, its short PEG-like spacer may not provide the same degree of steric shielding and solubility enhancement as longer PEG chains.[5]
Cleavable Linkers: Engineering Controlled Release
Cleavable linkers are designed to be stable in circulation but labile under specific conditions found in the tumor microenvironment or within cancer cells.[2]
-
pH-Sensitive Hydrazone Linkers: These linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.0).[6][7] This allows for targeted drug release following internalization of the drug delivery system into the cancer cell.
-
Redox-Sensitive Disulfide Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[8] This mechanism also facilitates intracellular drug release.
The primary advantage of cleavable linkers is the ability to release the unmodified, and therefore fully active, drug at the site of action.[2] This can lead to a potent "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not have taken up the drug conjugate.[3]
Performance Metrics: A Quantitative Comparison
The following tables summarize key performance metrics for different linker strategies based on published experimental data. While direct data for Methyl 3-(2-aminoethoxy)propanoate is not available, these tables provide a benchmark for evaluating its potential efficacy.
Table 1: Impact of Linker Type on In Vitro Cytotoxicity (Doxorubicin Conjugates)
| Linker Type | Cell Line | IC50 (µM) | Reference |
| Non-Cleavable (Thioether) | B16 | ~1.5 | [9] |
| Cathepsin B-Cleavable (VC) | B16 | ~0.8 | [9] |
| Redox-Cleavable (Disulfide) | B16 | ~2.5 | [9] |
| Free Doxorubicin | B16 | ~0.5 | [9] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Clearance Rate (mL/kg/day) | Circulation Half-life | Reference |
| No PEG | ~8.5 | Short | [5] |
| PEG8 | ~4.2 | Moderately Increased | [5] |
| PEG24 | ~2.5 | Significantly Increased | [5] |
Table 3: pH-Dependent Drug Release from Hydrazone-Linked Nanoparticles
| pH | Cumulative Release after 40 hours (%) | Reference |
| 7.4 (Physiological) | ~10% | [6] |
| 5.0 (Acidic) | >80% | [6] |
Experimental Protocols
To ensure the rigorous evaluation of any new linker, standardized and validated experimental protocols are essential.
Nanoparticle Formulation via Nanoprecipitation
Nanoprecipitation is a straightforward method for preparing polymer-based nanoparticles.[10][11]
Protocol:
-
Dissolve the polymer (e.g., PLGA) and the drug-linker conjugate in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Prepare an aqueous solution containing a surfactant (e.g., Pluronic F-68 or PVA) to stabilize the nanoparticles.
-
Under moderate stirring, add the organic phase dropwise to the aqueous phase.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of a stable nanoparticle suspension.
-
The resulting nanoparticles can be collected and purified by centrifugation.
Caption: Workflow for nanoparticle formulation by nanoprecipitation.
In Vitro Drug Release Assay (Dialysis Method)
This method assesses the rate of drug release from a nanoparticle formulation under simulated physiological conditions.[12][13]
Protocol:
-
Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Transfer the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Place the dialysis bag in a larger volume of the same release medium (the receptor compartment) and maintain constant temperature (e.g., 37°C) and stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Caption: Experimental workflow for in vitro drug release assay.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the drug-linker conjugate, free drug, and control nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Methyl 3-(2-aminoethoxy)propanoate presents a simple, non-cleavable linker for drug delivery applications. Its bifunctional nature allows for straightforward conjugation chemistries. Based on its structure, it is anticipated to form stable conjugates, a desirable attribute for minimizing premature drug release and associated off-target toxicity. However, its short chain length may offer limited improvement in solubility and pharmacokinetic profile compared to longer PEG alternatives.
The choice of a linker is not a one-size-fits-all decision and must be tailored to the specific drug, carrier, and therapeutic application. For indications where high stability and gradual drug release following carrier degradation are desired, a non-cleavable linker like Methyl 3-(2-aminoethoxy)propanoate could be a viable option. Conversely, for applications requiring rapid and targeted intracellular drug release to maximize potency and induce a bystander effect, cleavable linkers such as pH-sensitive hydrazones or redox-sensitive disulfide linkers may be more appropriate.
Further experimental validation is required to definitively position Methyl 3-(2-aminoethoxy)propanoate within the landscape of drug delivery linkers. Head-to-head comparative studies employing the standardized protocols outlined in this guide will be crucial in elucidating its true efficacy and defining its optimal applications in the development of next-generation therapeutics.
References
- Standard Operating Procedure (SOP). (2017, January 5). Standardized viability assessment of cell monolayers with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) reduction assay for the cytotoxic potential of test nanocarriers.
- Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery. (2014, November 26). Hilaris Publisher.
- MTT Assay for Nanoparticle Cytotoxicity Assessment. (2026, February 14). Protoly.
- The Long and Short of It: HO-Peg12-CH2cooh vs. Shorter PEG Linkers in Drug Delivery. (2025). BenchChem.
- Characterization of the drug-to-antibody ratio of antibody-drug conjugates in plasma/serum by affinity capture liquid chromatography-mass spectrometry and affinity capture hydrophobic interaction chrom
- Redox-manipulating nanocarriers for anticancer drug delivery: a system
- Measuring Drug-to-Antibody Ratio (DAR)
- Graphviz DOT Gener
- Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography. (2025, April 29).
- Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. (2022, September 15).
- Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chrom
- Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. (2014, August 26). Walsh Medical Media.
- A comparative study of the antitumor efficacy of peptide-doxorubicin conjugates with different linkers. (2018, April 10). PubMed.
- Formulation of nanoparticles using mixing-induced nanoprecipitation for drug delivery. (n.d.). UQ eSpace.
- Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone. (2023, September 22). PMC.
- Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. (n.d.). PMC.
- A Comparative Guide to pH-Sensitive Release from Hydrazone-Linked Drug Conjug
- MTT assay protocol. (n.d.). Abcam.
- A Comparative Analysis of Linkers for Drug Delivery Systems. (2025, December). BenchChem.
- Hydrazone linkages in pH responsive drug delivery systems. (2017, March 1). PubMed.
- A Systematic Analysis of Peptide Linker Length and Liposomal Polyethylene Glycol Coating on Cellular Uptake of Peptide-Targeted Liposomes. (2013, February 19).
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
- Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. (2013, April 22).
- Pharmacokinetics of PEGylated liposomes and Non-PEGylated liposomes. (n.d.).
- DOT Language. (2024, September 28). Graphviz.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti.
- An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. (n.d.). PMC.
- Cleavable vs. Non-Cleavable Linkers. (2021, July 21). BroadPharm.
- Protein-Based Nanoparticle Preparation via Nanoprecipit
- MTT Assay Protocol for Cell Viability and Prolifer
- Fundamentals of lipid nanoparticles formation mechanism by nanoprecipit
- Free Graphviz / Dot online editor. (n.d.). DevTools daily.
- Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. (2014, January 30). Dove Medical Press.
- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021, November 30). Dissolution Technologies.
- Dialysis membrane methods for in vitro drug release test of particulate... (n.d.).
- Nanoprecipitation process: From encapsulation to drug delivery. (2017, October 30). PubMed.
- Flowchart Cre
- A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. (n.d.). RSC Publishing.
- Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of. (2023, March 29).
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Drawing graphs with dot. (2015, January 5). Graphviz.
- Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18).
- Drawings Using Graphviz. (2024, November 5). Project ACRN.
- Graphviz tutorial. (2021, January 14). YouTube.
- How Heterobifunctional PEG Linkers Improve Targeted Delivery. (2025, July 1). PurePEG.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. clyte.tech [clyte.tech]
- 8. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of the antitumor efficacy of peptide-doxorubicin conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bb3r.de [bb3r.de]
- 15. protoly.net [protoly.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Engineering the Extracellular Matrix: A Comparative Guide to Polymer Cross-Linking Agents
In the development of advanced hydrogels for tissue engineering and controlled drug delivery, the selection of a cross-linking agent is the most critical variable dictating the material's fate. Cross-linking transforms freely flowing polymer chains into a stable, viscoelastic "solid" or "gel" by restricting molecular movement[1]. This process fundamentally alters the polymer's porosity, swelling behavior, degradation kinetics, and mechanical stiffness—all of which directly govern cellular behavior and drug release profiles[2].
As a Senior Application Scientist, I frequently observe researchers selecting cross-linkers based on historical lab precedence rather than mechanistic suitability. This guide provides an objective, data-driven comparison of the three most prominent chemical cross-linkers used in amine-rich biopolymers (such as collagen, gelatin, and chitosan): Glutaraldehyde (GLU) , EDC/NHS , and Genipin .
Mechanistic Pathways & Structural Implications
The structural integrity of a cross-linked network is largely defined by the spacer length introduced by the cross-linker and the specific functional groups consumed during the reaction.
Glutaraldehyde (GLU): The Traditional Standard
Glutaraldehyde is a highly reactive dialdehyde that cross-links polymers by forming Schiff bases with the primary amines of lysine and hydroxylysine residues[3].
-
The Causality of Stiffness: GLU introduces a flexible 5-carbon spacer between polymer chains. This spacer allows for high cross-linking density without inducing excessive steric hindrance during the reaction, resulting in exceptionally high mechanical stiffness[4].
-
The Cytotoxicity Trade-off: The primary drawback of GLU is its severe cytotoxicity. Unreacted aldehyde groups and the potential for the Schiff bases to hydrolyze back into free glutaraldehyde in vivo make it unsuitable for many direct cell-encapsulation applications without exhaustive quenching[4].
EDC/NHS: The Zero-Length Pioneer
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically stabilized by N-hydroxysuccinimide (NHS), is a "zero-length" cross-linker. It does not become part of the final polymer matrix[3].
-
The Causality of Biocompatibility: EDC activates carboxylic acid groups (e.g., on glutamate or aspartate) to form an unstable O-acylisourea intermediate. NHS converts this into a semi-stable NHS-ester, which is then attacked by primary amines to form a direct amide bond[3]. Because the EDC and NHS molecules are released as water-soluble byproducts (isourea) that can be easily washed away, the resulting hydrogel exhibits excellent biocompatibility[4].
-
Mechanical Limitations: Because no spacer is introduced, the polymer chains must be in close physical proximity for the amide bond to form. This steric restriction often results in a lower overall degree of cross-linking and a moderately lower tensile modulus compared to GLU[5].
Genipin: The Natural Alternative
Genipin is a naturally derived aglycone extracted from the gardenia fruit. It reacts with primary amines via a nucleophilic attack that opens its dihydropyran ring, followed by dimerization to form a conjugated, heterocyclic cross-link[6].
-
The Causality of Color and Strength: The resulting heterocyclic dimer acts as a bulky, rigid spacer. The extensive conjugation within this spacer absorbs light, causing the hydrogel to turn a distinct dark blue—a highly useful visual indicator of cross-linking progression[6]. Genipin provides mechanical stiffness comparable to, or slightly exceeding, EDC/NHS at equivalent cross-linking degrees, while maintaining the low cytotoxicity required for in vivo applications[5].
Visualizing the Cross-Linking Workflows
Mechanistic pathways and resulting properties of primary polymer cross-linking agents.
Quantitative Comparative Data
The following table synthesizes the operational and functional metrics of these agents when applied to standard biopolymer networks (e.g., Gelatin/Collagen)[3][4][5].
| Parameter | Glutaraldehyde (GLU) | EDC / NHS | Genipin |
| Reaction Mechanism | Schiff base formation | Amide bond formation | Heterocyclic dimerization |
| Spacer Length | 5-Carbon | Zero-length | Bulky Dimer |
| Target Functional Groups | Primary Amines | Carboxyls + Primary Amines | Primary Amines |
| Relative Cytotoxicity | High (Requires strict quenching) | Low (Byproducts wash out) | Low (Naturally derived) |
| Tensile Modulus Impact | ++++ (Very High) | ++ (Moderate) | +++ (High) |
| Gelation Kinetics | Rapid (Minutes to Hours) | Moderate (Hours) | Prolonged (Hours to Days) |
| Relative Cost | $ (Very Low) | (Moderate) | (Very High) |
Self-Validating Experimental Protocol: Standardized Hydrogel Cross-Linking
To ensure trustworthiness and reproducibility, cross-linking protocols must be treated as self-validating systems. The following methodology details the preparation of cross-linked collagen hydrogels, incorporating specific chemical rationales and a mandatory validation step.
Phase 1: Polymer Preparation & Activation
-
Solubilization: Dissolve Type I Collagen in 0.1 M acetic acid to a concentration of 4 mg/mL.
-
Causality: The acidic environment protonates the amines, preventing premature fibrillogenesis and maintaining a homogenous solution.
-
-
Neutralization: Working strictly on ice (4°C), neutralize the collagen solution to pH 7.4 using 1 M NaOH and 10x PBS.
-
Cross-Linker Preparation (Choose One):
-
GLU: Dilute stock glutaraldehyde to a final concentration of 0.5% (v/v) in cold PBS.
-
EDC/NHS: Dissolve EDC and NHS in cold MES buffer (pH 5.5) at a molar ratio of 4:1 (EDC:NHS), and a 5:1 ratio of EDC to the theoretical carboxyl groups of collagen.
-
Causality: EDC is highly unstable at physiological pH. MES buffer (pH 5.5) lacks primary amines (unlike Tris) and provides the optimal acidic environment for the formation of the O-acylisourea intermediate before it is introduced to the neutralized collagen[3].
-
-
Genipin: Dissolve genipin powder in a minimal volume of ethanol, then dilute in PBS to a final concentration of 0.5% (w/v)[6].
-
Phase 2: Execution & Curing
-
Integration: Rapidly mix the chosen cross-linker into the neutralized collagen solution. Avoid introducing air bubbles.
-
Casting & Incubation: Cast the mixture into desired molds and incubate at 37°C for 24 hours.
-
Causality: The shift to 37°C triggers physical gelation (fibrillogenesis) simultaneously with the chemical cross-linking reaction, locking the structural hierarchy in place.
-
Phase 3: Quenching & Purification (Critical Step)
-
GLU Quenching: Submerge the GLU-cross-linked hydrogels in 0.1 M Glycine solution for 2 hours at room temperature.
-
Causality: Glycine acts as a primary amine scavenger, reacting with and neutralizing any unreacted, highly toxic aldehyde groups remaining in the network.
-
-
EDC/Genipin Washing: Submerge the gels in sterile PBS and perform three 1-hour washes on an orbital shaker.
-
Causality: This removes the water-soluble isourea byproducts of the EDC reaction, or any unreacted genipin monomers, ensuring the final construct is cytocompatible.
-
Phase 4: System Validation (Ninhydrin Assay)
Do not assume cross-linking was successful based purely on physical handling. 8. Quantification: Lyophilize a small sample of the cross-linked gel and an uncross-linked control. React both with Ninhydrin reagent at 85°C for 15 minutes. Measure the absorbance of the supernatant at 570 nm.
- Causality: Ninhydrin reacts specifically with free primary amines to produce a purple complex (Ruhemann's purple). By comparing the absorbance of the cross-linked sample to the control, you can calculate the exact "Degree of Cross-Linking" (percentage of amines consumed)[5]. This validates the efficiency of your chosen agent and ensures batch-to-batch reproducibility.
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating the inertness of modified surfaces to protein adsorption
As a Senior Application Scientist navigating the translational "valley of death" for medical devices, nanomedicines, and biosensors, I frequently encounter a singular, persistent failure mode: non-specific protein adsorption (NSPA). When a synthetic surface contacts biological fluids, thermodynamic forces drive the rapid accumulation of proteins—a phenomenon governed by the Vroman effect. This protein corona triggers coagulation cascades, complement activation, and foreign body responses, ultimately degrading device performance.
Achieving true surface inertness requires moving beyond trial-and-error. We must understand the thermodynamic causality of anti-fouling chemistries and implement rigorous, self-validating analytical workflows to quantify them. This guide provides an objective, data-driven comparison of modern surface modifications and details the gold-standard experimental protocols used to evaluate their inertness.
Mechanistic Causality: Why Do Surfaces Resist Proteins?
Protein adsorption is driven by a thermodynamic mandate to minimize the free energy of the solid-liquid interface. Hydrophobic interactions and electrostatic attractions compel proteins to displace interfacial water molecules, often unfolding and denaturing in the process to maximize surface contact. To engineer an inert surface, we must introduce an energetic penalty that outweighs the thermodynamic drive of adsorption.
Currently, the industry relies on two dominant paradigms for achieving this: Steric Repulsion and Hydration Barriers [1].
-
Polyethylene Glycol (PEG) - The Entropic Shield: PEGylation relies on the high configurational flexibility of polymer chains. When a protein approaches a densely packed PEG brush, it compresses the chains, restricting their conformational freedom. This creates a massive entropic penalty ( ΔS<0 ), effectively repelling the protein. However, PEG's efficacy is highly dependent on grafting density and molecular weight, and it is susceptible to oxidative degradation in complex biological media.
-
Zwitterionic Polymers - The Enthalpic Hydration Layer: Polymers like poly(sulfobetaine methacrylate) (pSBMA) and poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC) take a different approach. They possess equimolar positive and negative charges, maintaining overall neutrality. Through strong ion-dipole interactions, zwitterions bind water molecules tightly, creating a dense, highly structured hydration layer [2]. For a protein to adsorb, it must strip away this water layer—an energetically unfavorable enthalpic penalty ( ΔH>0 ).
Thermodynamic mechanisms of protein resistance across different surface modifications.
Comparative Analysis of Surface Modifications
To objectively select a surface modification, we must evaluate the reduction in protein adsorption against the chemical complexity and stability of the coating. The following table synthesizes quantitative and qualitative data comparing the leading anti-fouling strategies.
| Modification Strategy | Primary Mechanism | Adsorption Reduction (vs. Bare Silica/Gold) | Key Advantages | Critical Limitations | Best Application Fit |
| Bare Surface (Control) | N/A | 0% (Baseline: ~200-500 ng/cm²) | Easy to manufacture; highly reactive. | Massive biofouling; triggers immune response. | In vitro diagnostics (where specific binding is forced). |
| Fluoropolymers (e.g., PTFE) | Low Surface Energy | 30% - 50% | Chemically inert; highly stable; low friction. | Hydrophobic nature still drives strong protein denaturation. | Catheters; macroscopic surgical tools. |
| PEGylation (Linear/Brush) | Steric Hindrance (Entropic) | 85% - 95% (< 20 ng/cm²) | Gold standard; FDA approved; highly tunable MW. | Auto-oxidation; generation of anti-PEG antibodies in vivo. | Nanoparticle drug delivery; short-term biosensors. |
| Zwitterionic (pSBMA/pMPC) | Hydration Layer (Enthalpic) | 95% - 99% (< 5 ng/cm²) | Ultra-low fouling; resists complex media (undiluted plasma). | Complex synthesis (ATRP required); sensitive to ionic strength. | Implantable continuous glucose monitors; blood-contacting devices. |
Note: Adsorption values are generalized from Quartz Crystal Microbalance (QCM-D) and Surface Plasmon Resonance (SPR) data using 1 mg/mL Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS).
Self-Validating Experimental Workflow: QCM-D
While techniques like the BCA assay or Ellipsometry can measure static protein accumulation, they fail to capture the dynamics and conformation of the adsorbed layer. As an application scientist, my gold standard for evaluating surface inertness is Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) [3].
QCM-D is a self-validating system because it measures two coupled parameters simultaneously:
-
Frequency shift ( Δf ): Correlates to the mass of the adsorbed protein and coupled water.
-
Dissipation shift ( ΔD ): Measures the viscoelasticity (softness/rigidity) of the layer.
By measuring ΔD , we can determine if a protein has merely touched the surface (retaining its soft, hydrated native state) or if it has denatured and flattened into a rigid, irreversible layer [4].
Step-by-Step QCM-D Protocol for Evaluating Inertness
Phase 1: Baseline & Equilibration
-
Sensor Preparation: Clean the quartz sensors (e.g., bare gold, PEG-grafted, or pSBMA-grafted) using UV-Ozone treatment for 10 minutes to remove adventitious carbon.
-
Mounting: Install the sensors into the QCM-D flow modules.
-
Buffer Equilibration: Flow the running buffer (e.g., 10 mM PBS, pH 7.4) at a constant rate of 50 µL/min at 37°C.
-
Causality Check: You must wait until Δf and ΔD drift is less than 0.5 Hz/10 min. This ensures that any subsequent signal is strictly due to protein interaction, not temperature fluctuations or bulk liquid shifts.
-
Phase 2: Protein Introduction 4. Injection: Switch the flow to the protein solution (e.g., 1 mg/mL BSA or 10% human serum in PBS) at 50 µL/min. 5. Dynamic Monitoring: Record the shifts in multiple overtones (e.g., 3rd, 5th, 7th). A sharp decrease in Δf indicates mass accumulation. A simultaneous increase in ΔD indicates the formation of a viscoelastic protein layer. Allow the flow to continue until the signals plateau (typically 30–45 minutes), indicating saturation of the surface.
Phase 3: The Validation Wash (Critical Step) 6. Buffer Wash: Switch the flow back to the pure running buffer (PBS) at 50 µL/min.
- Causality Check: This is the self-validating mechanism of the protocol. The initial protein injection measures total adsorption (reversible + irreversible). The buffer wash strips away weakly, reversibly bound proteins. The remaining Δf shift after the wash represents the irreversible fouling—the true metric of surface inertness.
Phase 4: Data Modeling 7. Viscoelastic Modeling: Do not use the standard Sauerbrey equation ( Δm=−C⋅Δf/n ) if the dissipation is high ( ΔD>1×10−6 per 10 Hz shift). Proteins are soft; they couple with bulk water. Using Sauerbrey will severely underestimate the mass. Instead, apply the Voigt viscoelastic model within the analysis software to calculate the true hydrated mass and layer thickness.
QCM-D workflow isolating irreversible protein fouling from reversible interactions.
Conclusion
Evaluating the inertness of modified surfaces is not merely about proving that a coating "works"; it is about understanding the thermodynamic mechanisms of failure. While PEGylation remains a highly accessible standard, zwitterionic surfaces provide superior enthalpic resistance in complex, undiluted biological media. By employing rigorous, dynamic analytical techniques like QCM-D, researchers can move past static approximations and accurately predict the in vivo survivability of their engineered surfaces.
References
- Quantitative Comparison of Protein Adsorption on Polyethylene Glycol and Zwitterionic Brushes: A Machine Learning Approach ACS Applied Polymer M
- Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption N
- Probing the Adjustments of Macromolecules during Their Surface Adsorption ACS Applied M
- Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces Frontiers in Bioengineering and Biotechnology
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(2-aminoethoxy)propanoate
For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative work it supports. This guide provides a detailed, authoritative framework for the proper disposal of Methyl 3-(2-aminoethoxy)propanoate (CAS No. 1692416-26-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety protocols and the specific hazard profile of this compound.
Understanding the Hazard Profile
Methyl 3-(2-aminoethoxy)propanoate is classified under the Globally Harmonized System (GHS) with the following hazards:
-
GHS07: Harmful/Irritant
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications necessitate careful handling and a structured disposal plan to mitigate risks of accidental exposure and environmental contamination. The primary principle is to treat all forms of this chemical—pure, in solution, or as a contaminant on labware—as hazardous waste.[2][3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Causes irritation upon contact with skin. |
| Serious Eye Damage/Irritation | H319 | Can cause significant irritation to the eyes. |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory system. |
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is mandatory. This creates a critical barrier between the handler and the hazardous chemical.[4][5]
-
Eye and Face Protection: Chemical splash goggles are essential. In situations with a higher risk of splashing, a face shield worn over safety glasses is required.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gloves. Always inspect gloves for any signs of degradation before use.[6][7]
-
Body Protection: A standard laboratory coat should be worn and fully buttoned to protect the skin.[6]
-
Respiratory Protection: All handling of this chemical, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors.[4]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Methyl 3-(2-aminoethoxy)propanoate requires a systematic approach, from the point of generation to final collection by a licensed waste contractor.
Caption: Disposal workflow for Methyl 3-(2-aminoethoxy)propanoate.
Step 1: Waste Segregation
Proper segregation at the source is critical to prevent accidental chemical reactions and to ensure compliant disposal.[8]
-
Solid Waste: This includes any unused or expired solid Methyl 3-(2-aminoethoxy)propanoate, as well as contaminated consumables such as weigh boats, gloves, and wipes.
-
Liquid Waste: This stream comprises all aqueous or organic solutions containing Methyl 3-(2-aminoethoxy)propanoate. Do not mix this waste with other incompatible chemical waste.
-
Contaminated Labware: Disposable items like pipette tips and plastic tubes should be collected as solid waste. Non-disposable glassware must be decontaminated.
Step 2: Waste Collection and Containment
-
Containers: Use only designated, leak-proof hazardous waste containers obtained from your institution's Environmental Health and Safety (EHS) department.[8][9] Ensure you have separate, clearly labeled containers for solid and liquid waste.
-
Solid Waste Collection: Place all solid waste into a designated, sealable container.
-
Liquid Waste Collection: Pour all liquid waste containing Methyl 3-(2-aminoethoxy)propanoate into a designated liquid waste container. It is generally advisable to collect this in a dedicated container for amino esters or nitrogen-containing organic compounds.[10]
-
Decontamination of Glassware: Rinse non-disposable glassware that has been in contact with the chemical three times with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures for those solvents.
Step 3: Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag.[3][11] The label must include:
-
The full chemical name: "Methyl 3-(2-aminoethoxy)propanoate" (no abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
The appropriate hazard pictograms (GHS07).
-
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[12] Ensure secondary containment is used for all liquid waste containers to prevent spills.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department.[13] Never dispose of this chemical in the regular trash or down the sanitary sewer.[14]
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[15]
-
Don PPE: Before attempting any cleanup, put on the appropriate PPE as detailed in Section 2.[16]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill and prevent it from spreading.[17]
-
Cleanup:
-
Carefully apply the absorbent material around the perimeter of the spill and then cover the entire spill.[16]
-
Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container.
-
For solid spills, carefully sweep the material into a dustpan and transfer it to a hazardous waste container. Avoid creating dust.[18]
-
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[16]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of Methyl 3-(2-aminoethoxy)propanoate, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. (n.d.). Retrieved from [Link]
-
Protective equipment and measures when handling chemicals - Workplace Safety. (2026, March 11). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Chemical Spill Clean-up Procedure - Safety & Risk Services. (2017, November 27). Retrieved from [Link]
-
Laboratory chemical waste: hazard classification by GHS and transport risk - USP. (n.d.). Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]
-
Hazard statements - MSDS Europe. (n.d.). Retrieved from [Link]
-
Ester Disposal - #1 Science Forum For Lab Technicians. (2008, May 28). Retrieved from [Link]
-
Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.). Retrieved from [Link]
-
Waste Disposal in Laboratory - Environmental Marketing Services. (2024, February 12). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
EFLM TASK FORCE-GREEN LABS. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
-
Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.). Retrieved from [Link]
Sources
- 1. msds-europe.com [msds-europe.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. workplacesafety.no [workplacesafety.no]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 14. acs.org [acs.org]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
